Oxoiron(1+)
Description
BenchChem offers high-quality Oxoiron(1+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxoiron(1+) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12434-84-3 |
|---|---|
Molecular Formula |
FeO+ |
Molecular Weight |
71.84 g/mol |
IUPAC Name |
oxoiron(1+) |
InChI |
InChI=1S/Fe.O/q+1; |
InChI Key |
PQLDYNYRMUQWQP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Fe+] |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Electronic Structure of Oxoiron(IV) Species: A Technical Guide for Researchers
October 26, 2025
Abstract
High-valent oxoiron(IV) (Fe(IV)=O), or ferryl, species are pivotal intermediates in the catalytic cycles of a vast array of heme and non-heme iron-containing enzymes. These reactive entities are responsible for a range of challenging oxidative transformations, including hydrocarbon hydroxylation, olefin epoxidation, and halogenation. Their high reactivity is intricately linked to their unique electronic structure, which has been a subject of intense research. This technical guide provides an in-depth exploration of the electronic structure of oxoiron(IV) species, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols for their characterization, and visualizes fundamental concepts and workflows.
Core Concepts of the Oxoiron(IV) Electronic Structure
The electronic structure of an oxoiron(IV) species is fundamentally dictated by the d-electron configuration of the iron center and the nature of the iron-oxo bond. In a simplified molecular orbital (MO) picture, the Fe(IV)=O unit features a strong σ bond and two weaker π bonds. The d-orbitals of the iron atom split in energy depending on the coordination geometry and the ligand field strength.
The spin state of the oxoiron(IV) center is a critical determinant of its reactivity. Two primary spin states are observed: an intermediate-spin S=1 state and a high-spin S=2 state. The energy separation between these states is small, and the ground state is highly sensitive to the ligand environment.
-
S=1 (Triplet) State: Typically found in complexes with strong-field equatorial ligands, such as the porphyrin macrocycle in heme enzymes or certain synthetic macrocycles. The d-electron configuration is (dxy)²(dxz, dyz)².
-
S=2 (Quintet) State: Often observed in non-heme enzymes and model complexes with weaker-field ligands. The d-electron configuration is (dxy)¹(dxz, dyz)²(dz²)¹(dx²-y²)¹. Computational studies suggest that the quintet state is generally more reactive in C-H bond activation.[1]
The character of the Fe=O bond is highly covalent, with significant mixing of iron 3d and oxygen 2p orbitals. This covalency is crucial for modulating the reactivity of the ferryl unit.
Below is a diagram illustrating the relationship between the ligand field, the resulting d-orbital splitting, and the spin state of the oxoiron(IV) species.
Quantitative Spectroscopic and Structural Data
A wealth of quantitative data from various spectroscopic and structural techniques has been amassed for a range of oxoiron(IV) complexes, both in enzymatic systems and synthetic models. These data provide critical benchmarks for understanding their electronic structure and reactivity.
| Complex/Enzyme | Spin State | Fe=O Bond Length (Å) | Fe=O Vibrational Frequency (cm⁻¹) | Mössbauer Isomer Shift (δ, mm/s) | Mössbauer Quadrupole Splitting (ΔE_Q, mm/s) | Reference(s) |
| [Fe(IV)(O)(TMC)(NCMe)]²⁺ | S=1 | 1.646(3) | - | - | - | [2][3] |
| [Fe(IV)(O)(TPA)(solv)]²⁺ | S=1 | 1.65-1.68 | - | - | - | [4][5] |
| [Fe(IV)(O)(N4Py)]²⁺ | S=1 | 1.65-1.68 | - | - | - | [4][5] |
| [Fe(IV)(O)(Bn-TPEN)]²⁺ | S=1 | 1.65-1.68 | - | - | - | [4][5] |
| [Fe(IV)(O)(TMC)(X)]⁺ series | S=1 | - | - | - | - | [6] |
| [Fe(IV)(O)(bTAML)]²⁻ | - | - | 798 | -0.21 | 3.89 | [7] |
| Cytochrome c Peroxidase (Compound ES) | - | - | 767 | - | - | [8] |
| [FeO(TMG3tren)]²⁺ | S=2 | 1.661(2) | - | - | - | [9][10] |
| TauD (Enzymatic Intermediate) | S=2 | 1.61-1.62 | - | - | - | [6] |
| CytC3 (Enzymatic Intermediate) | S=2 | 1.61-1.62 | - | - | - | [6] |
Experimental Protocols for Characterization
The transient and reactive nature of oxoiron(IV) species necessitates the use of specialized and often rapid spectroscopic techniques for their characterization. The following are detailed methodologies for key experiments.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that probes the immediate environment of an iron nucleus, providing invaluable information on oxidation state, spin state, and the covalency of iron-ligand bonds. For reactive intermediates like oxoiron(IV) species, freeze-quench techniques are often employed to trap the species at cryogenic temperatures for analysis.
Methodology:
-
Sample Preparation (Freeze-Quench):
-
Reactant solutions are rapidly mixed in a specialized apparatus.
-
The reaction is allowed to proceed for a defined, short time (milliseconds to seconds).
-
The reaction is then rapidly frozen by spraying the solution into a cold liquid (e.g., isopentane cooled by liquid nitrogen) to trap the intermediate.
-
The frozen sample is collected and packed into a Mössbauer sample holder at cryogenic temperatures. For solution studies, the sample is frozen in a Delrin cup.
-
-
Data Acquisition:
-
The sample is placed in a cryostat, and the temperature is maintained at a low value, typically 4.2 K, to slow down relaxation processes.
-
A ⁵⁷Co source provides the gamma rays.
-
The spectrometer is operated in constant acceleration mode to scan a range of Doppler velocities.
-
Data are collected until a satisfactory signal-to-noise ratio is achieved.
-
For paramagnetic samples, spectra are often recorded in applied magnetic fields to resolve hyperfine interactions.
-
-
Data Analysis:
-
The resulting spectrum is fitted with Lorentzian lineshapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q).
-
The isomer shift provides information about the s-electron density at the nucleus and is indicative of the oxidation state.
-
The quadrupole splitting is sensitive to the symmetry of the electron distribution around the nucleus and can provide insights into the spin state and coordination geometry.
-
In the presence of a magnetic field, the spectrum will also show magnetic hyperfine splitting, which can be analyzed to determine the sign and magnitude of the internal magnetic field.
-
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local geometric and electronic structure of the iron center. It is element-specific and can be performed on non-crystalline samples. XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Methodology:
-
Sample Preparation:
-
Samples are typically frozen solutions held in a cryostat to prevent decomposition and photoreduction.
-
The concentration of the iron species should be optimized to ensure good signal quality.
-
For air-sensitive samples, all preparation steps must be carried out in an inert atmosphere (e.g., a glove box).
-
-
Data Acquisition:
-
XAS data are collected at a synchrotron radiation facility.
-
The Fe K-edge spectrum is recorded by scanning the incident X-ray energy across the iron K-absorption edge (around 7112 eV).
-
Data are typically collected in fluorescence mode using a solid-state detector for dilute samples.
-
Multiple scans are collected and averaged to improve the signal-to-noise ratio.
-
An iron foil spectrum is recorded simultaneously for energy calibration.
-
-
Data Analysis:
-
XANES Analysis:
-
The pre-edge features of the XANES spectrum are particularly informative. The intensity and energy of the 1s → 3d pre-edge transition can provide information about the coordination number and geometry of the iron center. Intense pre-edge features are characteristic of non-centrosymmetric environments, such as the Fe=O unit.[4][5]
-
The edge energy is sensitive to the oxidation state of the iron.
-
-
EXAFS Analysis:
-
The EXAFS region contains information about the local atomic environment of the absorbing iron atom.
-
The raw data is background-subtracted and normalized.
-
The resulting χ(k) data is Fourier transformed to obtain a radial distribution function, which shows peaks corresponding to different coordination shells around the iron atom.
-
The data is then fit using theoretical standards to extract structural parameters such as bond distances, coordination numbers, and Debye-Waller factors. This allows for the precise determination of the Fe=O bond length.[4][5][7]
-
-
Resonance Raman (rR) Spectroscopy
Resonance Raman spectroscopy is a vibrational technique that can selectively enhance the vibrational modes associated with a chromophore by tuning the laser excitation wavelength to coincide with an electronic transition. For oxoiron(IV) species, rR is particularly useful for identifying the Fe=O stretching vibration.
Methodology:
-
Sample Preparation:
-
Samples are typically prepared as frozen solutions in a cryostat or as rapidly flowing liquid jets to minimize sample degradation by the laser.
-
Isotopic labeling, particularly with ¹⁸O, is a crucial control experiment. The substitution of ¹⁶O with ¹⁸O in the oxo ligand will result in a predictable downward shift of the Fe=O stretching frequency, confirming its assignment.[7][8]
-
-
Data Acquisition:
-
A tunable laser is used to excite the sample at a wavelength within the absorption band of the oxoiron(IV) species.
-
The scattered light is collected and passed through a spectrometer to a sensitive detector (e.g., a CCD camera).
-
The spectral resolution should be sufficient to resolve the vibrational bands of interest.
-
Care must be taken to avoid sample photodecomposition by using low laser power and/or a spinning sample cell.
-
-
Data Analysis:
-
The primary piece of information obtained is the frequency of the Fe=O stretching vibration (ν(Fe=O)).
-
The frequency of this mode is sensitive to the strength of the Fe=O bond and can be correlated with the bond length and the nature of the trans ligand.
-
The isotope shift upon ¹⁸O substitution is calculated and compared to the theoretically expected value to confirm the assignment of the ν(Fe=O) mode.
-
Experimental and Characterization Workflow
The characterization of a newly generated oxoiron(IV) species typically follows a multi-technique approach to build a comprehensive picture of its electronic and geometric structure.
Conclusion
The electronic structure of oxoiron(IV) species is a complex and fascinating area of study with profound implications for understanding enzymatic catalysis and developing novel oxidation catalysts. A combination of advanced spectroscopic techniques and computational methods has provided a detailed picture of the Fe=O bond, the factors governing the spin state, and the influence of the ligand environment. This guide provides a foundational understanding of these key aspects and the experimental methodologies required to probe them, serving as a valuable resource for researchers in the field. The continued exploration of these reactive intermediates will undoubtedly lead to new insights into biological oxidation and the design of more efficient and selective synthetic catalysts.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation, structure, and EPR detection of a high spin Fe(IV)-oxo species derived from either an Fe(III)-oxo or Fe(III)-OH complex. | Semantic Scholar [semanticscholar.org]
- 6. Transformations of ferrates(iv,v,vi) in liquids: Mössbauer spectroscopy of frozen solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical Analysis of Fe K-Edge XANES on Iron Pentacarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Sciences [jsac.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Ferryl Cation Radical in Non-Heme Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ferryl cation radical ([Fe(IV)=O]•+) is a highly reactive intermediate crucial to the catalytic cycles of numerous non-heme iron enzymes. These enzymes play pivotal roles in a wide array of biological processes, including DNA repair, amino acid metabolism, and oxygen sensing, making them attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core properties of the ferryl cation radical in non-heme enzymes, detailing its electronic structure, reactivity, and spectroscopic characterization. Furthermore, it outlines key experimental protocols for studying these transient species and illustrates relevant biological pathways and experimental workflows.
Introduction: The Ferryl Cation Radical in Non-Heme Enzymology
Non-heme iron enzymes utilize a diverse range of strategies to activate molecular oxygen for challenging oxidation reactions. A central player in many of these mechanisms is a high-valent iron-oxo species. The ferryl intermediate, an iron(IV)-oxo species (Fe(IV)=O), is a potent oxidant. In some instances, an even more reactive species is formed: the ferryl cation radical. This species is characterized by an Fe(IV)=O core with an additional oxidizing equivalent residing on either a ligand or a nearby amino acid residue, effectively creating a radical cation. This radical nature significantly enhances the electrophilicity and reactivity of the intermediate, enabling it to perform difficult chemical transformations such as the cleavage of strong C-H bonds.[1] The formation of this intermediate is often a rate-determining step in catalysis.[2]
A prominent family of non-heme iron enzymes that utilize ferryl intermediates are the 2-oxoglutarate (2OG)-dependent oxygenases.[3] These enzymes couple the decarboxylation of 2OG to the hydroxylation of a prime substrate, proceeding through a ferryl intermediate.[4][5] Understanding the precise nature and properties of this ferryl cation radical is paramount for elucidating enzyme mechanisms and for the rational design of inhibitors or novel biocatalysts.
Properties of the Ferryl Cation Radical
The defining characteristic of the ferryl cation radical is its electronic structure, which dictates its reactivity. The Fe(IV) center is typically in a high-spin (S=2) or intermediate-spin (S=1) state, antiferromagnetically coupled to a radical (S=1/2) on a ligand or protein residue. This electronic configuration results in a highly electrophilic oxygen atom capable of abstracting a hydrogen atom from a substrate, initiating hydroxylation or other oxidative transformations.[3]
Reactivity and Catalytic Mechanism
The consensus mechanism for 2-oxoglutarate-dependent dioxygenases involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate to the active site. This is followed by the binding of molecular oxygen to the ferrous center.[6] An oxidative decarboxylation of 2-oxoglutarate then occurs, leading to the formation of the high-valent ferryl intermediate.[4][5] This species subsequently abstracts a hydrogen atom from the substrate, generating a substrate radical and a transient Fe(III)-OH species. Finally, the hydroxyl group rebounds to the substrate radical, yielding the hydroxylated product and regenerating the resting Fe(II) state of the enzyme.[3]
Quantitative Data Presentation
The transient nature of the ferryl cation radical makes its characterization challenging. However, rapid kinetic and spectroscopic techniques have provided valuable quantitative data on its properties.
Spectroscopic Parameters
Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopies are powerful tools for characterizing the iron center in these intermediates.
Table 1: Representative Mössbauer Parameters for Non-Heme Fe(IV)=O Species
| Enzyme/Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q_) (mm/s) | Spin State (S) | Reference |
| [Fe(IV)(O)(L¹)]²⁺ | 0.03 | 1.45 | 1 | [7] |
| [Fe(IV)(O)(L²)]²⁺ | 0.02 | 1.15 | 1 | [7] |
| [Fe(IV)(O)(L³)]²⁺ | 0.01 | 0.85 | 1 | [7] |
| [Fe(IV)(O)(L⁴)]²⁺ | 0.00 | 0.92 | 1 | [7] |
| [Fe(IV)(O)(TPA)]²⁺ | 0.01(2) | 0.92(2) | 1 | [8] |
Note: The data presented are for well-characterized synthetic Fe(IV)=O complexes, which serve as models for the enzymatic intermediates. The parameters can vary depending on the specific ligand environment.
Table 2: Representative EPR Parameters for Non-Heme Iron Species
| Enzyme/Complex | g-values | Spin State (S) | Reference |
| Ferric Transferrin (oxalate complex) | g_y_ = 7.3, g_x_ = 4.5, g_z_ ≈ 5.9 | 5/2 | [9] |
| Superoxide Reductase (P. furiosus) | g ≈ 7.7, 5.7, 4.3, 1.8 | 5/2 | [9] |
| Nitrile Hydratase (photodissociated) | 2.27, 2.13, 1.97 | 1/2 | [9] |
Note: EPR is particularly useful for detecting radical species and paramagnetic metal centers. The g-values are sensitive to the electronic structure and coordination geometry of the iron center.
Kinetic Data
Stopped-flow spectroscopy is a primary technique for measuring the pre-steady-state kinetics of ferryl intermediate formation and decay.
Table 3: Kinetic Parameters for Ferryl Intermediate Reactions
| Enzyme/Reaction | Rate Constant (k) | Half-life (t₁/₂) | Method | Reference |
| O₂ binding to diferrous enzymes | 10¹ - 10² s⁻¹ | - | Stopped-flow | [10] |
| VioC (wildtype) C-H abstraction | ΔG‡ = 15.2 kcal mol⁻¹ | - | Computational | [2] |
| VioC (MeHis316) C-H abstraction | ΔG‡ = 15.8 kcal mol⁻¹ | - | Computational | [2] |
| α-chymotrypsin with p-nitrophenyl acetate | k_obs_ varies with [S] | ms to s | Stopped-flow | [11] |
Note: The rate constants for the formation and decay of ferryl intermediates are often very fast, necessitating rapid mixing techniques for their determination.
Experimental Protocols
Stopped-Flow Absorption Spectroscopy
This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale by observing changes in the UV-visible absorption spectrum.[11][12][13][14]
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (e.g., the Fe(II)-loaded enzyme) and the reactants (e.g., 2-oxoglutarate, substrate, and O₂-saturated buffer) in separate syringes.
-
Instrument Setup:
-
Set the observation wavelength or wavelength range on the spectrophotometer.
-
Ensure the drive syringes are properly loaded and free of air bubbles.
-
Set the data acquisition parameters, including the total acquisition time and the number of data points.[15]
-
-
Mixing and Data Acquisition:
-
Rapidly push the contents of the syringes into a mixing chamber.
-
The mixed solution flows into an observation cell.
-
The flow is abruptly stopped, and the absorbance change is recorded as a function of time.
-
-
Data Analysis:
-
The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract rate constants.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to study species with unpaired electrons, such as radicals and many transition metal ions, including iron.[9][16]
Methodology:
-
Sample Preparation:
-
The reaction is initiated by mixing the enzyme and substrates.
-
The reaction is rapidly frozen at specific time points using a freeze-quench apparatus to trap intermediates.
-
-
EPR Measurement:
-
The frozen sample is transferred to an EPR tube and placed in the EPR spectrometer.
-
The spectrum is recorded at cryogenic temperatures (e.g., liquid helium or nitrogen temperatures).
-
-
Data Analysis:
-
The resulting spectrum is analyzed to determine the g-values, which provide information about the electronic environment of the paramagnetic center.
-
Simulation of the EPR spectrum can provide more detailed information about the spin state and coordination geometry.[16]
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local chemical environment of specific isotopes, most notably ⁵⁷Fe. It can provide precise information on the oxidation state, spin state, and coordination geometry of iron centers.[17][18][19][20]
Methodology:
-
Isotope Enrichment: For biological samples, it is often necessary to enrich the enzyme with ⁵⁷Fe to obtain a sufficient signal. This can be achieved by expressing the protein in a medium containing ⁵⁷Fe.[18]
-
Sample Preparation:
-
Similar to EPR, reactions are initiated and then rapidly freeze-quenched to trap intermediates.[21]
-
The frozen sample is then loaded into a sample holder for Mössbauer analysis.
-
-
Data Acquisition:
-
The sample is placed in a cryostat within the Mössbauer spectrometer.
-
A radioactive source (e.g., ⁵⁷Co) is moved at varying velocities relative to the sample, and the gamma-ray absorption is measured.[17]
-
-
Data Analysis:
-
The Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity.
-
The spectrum is fitted to extract parameters such as the isomer shift (δ) and quadrupole splitting (ΔE_Q_), which provide detailed information about the electronic structure of the iron center.[22]
-
Signaling Pathways and Workflows
HIF-1α Signaling Pathway
A critical role for non-heme iron enzymes is in the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway. Prolyl hydroxylases (PHDs), which are 2-oxoglutarate-dependent dioxygenases, act as oxygen sensors in cells.[4][5][23][24] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome. Under hypoxic conditions, the lack of the co-substrate oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of genes involved in the adaptive response to low oxygen.[25][26][27]
Caption: HIF-1α Signaling Pathway.[25][26][27]
Experimental Workflow for Ferryl Intermediate Characterization
The study of reactive enzymatic intermediates requires a coordinated approach using multiple techniques.
Caption: Experimental Workflow.
Logical Relationship of Ferryl Intermediate Formation
The formation of the ferryl intermediate is a key step in the catalytic cycle of many non-heme iron enzymes.
Caption: Ferryl Intermediate Formation.
Conclusion
The ferryl cation radical is a fascinating and critically important intermediate in the catalytic repertoire of non-heme iron enzymes. Its high reactivity enables a diverse range of challenging chemical transformations that are fundamental to numerous biological processes. A detailed understanding of its properties, garnered through a combination of advanced spectroscopic and kinetic techniques, is essential for both fundamental biological research and for the development of novel therapeutics targeting these enzymes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the intricacies of these powerful biological catalysts.
References
- 1. Probing Ferryl Reactivity in a Nonheme Iron Oxygenase Using an Expanded Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EPR of Mononuclear Non-Heme Iron Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dioxygen Activation by Nonheme Diiron Enzymes: Diverse Dioxygen Adducts, High-Valent Intermediates, and Related Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 13. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 14. Stopped-flow - Wikipedia [en.wikipedia.org]
- 15. photophysics.com [photophysics.com]
- 16. researchgate.net [researchgate.net]
- 17. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 18. e15.ph.tum.de [e15.ph.tum.de]
- 19. Mössbauer Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Freeze-quench (57)Fe-Mössbauer spectroscopy: trapping reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hypoxia-inducible factor 1alpha (HIF-1alpha) is a non-heme iron protein. Implications for oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 25. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 26. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
The Fleeting Ferryl: A Technical Guide to the Discovery and Characterization of High-Valent Oxoiron Intermediates in Biology
For Researchers, Scientists, and Drug Development Professionals
High-valent oxoiron intermediates, particularly the ferryl (Fe(IV)=O) species, are now recognized as the potent oxidizing agents at the heart of a vast array of biological reactions. Their discovery and characterization have been pivotal in understanding the mechanisms of key enzyme families, including cytochrome P450s, non-heme iron enzymes like Rieske dioxygenases, and methane monooxygenases. These transient yet highly reactive species are responsible for a diverse range of chemical transformations, from the metabolism of drugs and xenobiotics to the biosynthesis of natural products and the activation of strong C-H bonds. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and significance of these fleeting intermediates, with a focus on the experimental methodologies and quantitative data that have illuminated their critical roles in biology.
Key Enzyme Systems and their High-Valent Intermediates
The study of high-valent oxoiron intermediates has been largely driven by research on three major classes of enzymes:
-
Cytochrome P450 Enzymes (CYPs): This superfamily of heme-thiolate enzymes is central to drug metabolism and steroid biosynthesis.[1][2] Their catalytic cycle culminates in the formation of a highly reactive ferryl-oxo porphyrin π-cation radical species known as Compound I .[3][4] This intermediate is the primary oxidant responsible for the majority of P450-catalyzed reactions, including hydroxylation, epoxidation, and heteroatom oxidation.[1][3]
-
Soluble Methane Monooxygenase (sMMO): Found in methanotrophic bacteria, sMMO catalyzes the exceptionally challenging oxidation of methane to methanol.[5][6][7] The key oxidant in the sMMO catalytic cycle is a di(μ-oxo)diiron(IV) intermediate designated as Intermediate Q .[5][8] This unique diiron(IV) species is capable of activating the strong C-H bond of methane.[5][9]
-
Rieske Dioxygenases: These non-heme iron enzymes are involved in the biodegradation of aromatic hydrocarbons by catalyzing the cis-dihydroxylation of aromatic rings.[10][11][12] The catalytic cycle of Rieske dioxygenases is proposed to involve a high-valent Fe(IV)=O intermediate, often referred to as a ferryl species, which is responsible for the oxygen insertion reaction.[10][11]
Experimental Methodologies for Trapping and Characterizing Transient Intermediates
The study of high-valent oxoiron intermediates is challenging due to their extremely short lifetimes. A suite of rapid kinetic and spectroscopic techniques has been essential for their detection and characterization.
Rapid Mixing and Freezing Techniques
Stopped-Flow Spectroscopy: This is a cornerstone technique for studying fast reactions in solution.[13][14] Reactants are rapidly mixed, and the reaction progress is monitored by observing changes in the UV-visible absorption spectrum as a function of time, often on the millisecond timescale.[13] This method has been instrumental in observing the formation and decay of intermediates like Compound I in cytochrome P450s.[1]
Rapid Freeze-Quench (RFQ): To trap intermediates for analysis by techniques that require solid samples (like EPR and Mössbauer spectroscopy), the RFQ method is employed. The reaction is initiated by rapid mixing and then quenched by spraying the reaction mixture into a cryogenic liquid, typically isopentane cooled with liquid nitrogen.[15][16] This freezes the reaction at a specific time point, allowing for the spectroscopic characterization of the trapped intermediates.
Spectroscopic Characterization
Mössbauer Spectroscopy: This technique is particularly powerful for studying iron-containing samples. It provides information about the oxidation state, spin state, and coordination environment of the iron center.[10] For enzymes enriched with the 57Fe isotope, Mössbauer spectroscopy has been crucial in identifying the Fe(IV) state in intermediates like Compound I and Intermediate Q.[6][8]
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons (paramagnetic species). It provides information about the electronic structure and coordination geometry of metal centers.[6] EPR has been used to characterize the spin state of the iron in high-valent intermediates and to study their magnetic coupling in diiron systems.[6]
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a technique that provides information about the local atomic structure around a specific element. It can determine bond lengths between the absorbing atom and its neighbors with high precision.[17][18] EXAFS has been used to measure the short Fe=O bond distance in ferryl intermediates, providing direct evidence for the oxoiron(IV) unit.[19]
Resonance Raman Spectroscopy: This vibrational spectroscopy technique provides information about the bonding and structure of chromophoric active sites. By using a laser excitation wavelength that is in resonance with an electronic transition of the species of interest, the vibrational modes associated with that chromophore are enhanced.[14][19] For oxoiron intermediates, resonance Raman has been used to identify the Fe=O stretching frequency, which is a hallmark of the ferryl species.[20]
Quantitative Data Summary
The following tables summarize key quantitative data for high-valent oxoiron intermediates in the discussed enzyme systems.
| Intermediate | Enzyme System | Spectroscopic Technique | Key Parameters | Reference(s) |
| Compound I | Cytochrome P450 (CYP119) | UV-Vis Spectroscopy | Soret band λmax ≈ 367 nm, Q-band ≈ 690 nm | [6][8] |
| Mössbauer Spectroscopy | Isomer shift (δ) ≈ 0.11 mm/s, Quadrupole splitting (ΔEQ) ≈ 0.96 mm/s | [6] | ||
| Intermediate Q | Methane Monooxygenase (sMMO) | Mössbauer Spectroscopy | Two Fe(IV) sites with δ ≈ 0.17 mm/s and ΔEQ ≈ -0.53 mm/s | [5][9][10] |
| EXAFS | Fe-Fe distance ≈ 2.46 Å | [9][19] | ||
| Ferryl Intermediate | Rieske Dioxygenases (e.g., NDO) | Resonance Raman | Proposed Fe=O stretch (not yet directly observed in all cases) | [10][11] |
| Enzyme System | Substrate | Kinetic Isotope Effect (kH/kD) | Significance | Reference(s) |
| Cytochrome P450 | Various | Typically 2-10 | Supports a C-H bond cleavage step in the rate-determining step. | [21] |
| Methane Monooxygenase | Methane | ~4-25 | Indicates that C-H bond activation is the rate-limiting step. | [5] |
| Non-heme Iron Enzymes (e.g., TauD) | Taurine | High, non-classical values (e.g., ~37) | Suggests the involvement of quantum mechanical tunneling in hydrogen atom abstraction. | [11] |
Visualizing the Processes: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles and a generalized experimental workflow for studying these high-valent intermediates.
Caption: Catalytic cycle of Cytochrome P450, highlighting the formation of Compound I.
Caption: Catalytic cycle of soluble Methane Monooxygenase (sMMO), showing the formation of Intermediate Q.
Caption: Generalized experimental workflow for the study of high-valent oxoiron intermediates.
Conclusion and Future Directions
The discovery and characterization of high-valent oxoiron intermediates have profoundly advanced our understanding of enzymatic oxidation. The application of sophisticated rapid kinetic and spectroscopic techniques has been essential in capturing and characterizing these ephemeral yet crucial species. The quantitative data obtained from these studies have provided invaluable insights into the electronic structure and reactivity of these intermediates, informing the mechanisms of a diverse range of biological processes.
For drug development professionals, a deep understanding of the mechanisms of cytochrome P450 enzymes, driven by their Compound I intermediates, is critical for predicting drug metabolism, avoiding adverse drug interactions, and designing more effective and safer therapeutics. For researchers and scientists, the ongoing exploration of these reactive intermediates in other enzyme systems continues to reveal new catalytic strategies in nature.
Future research will likely focus on obtaining even higher-resolution structural information of these intermediates within the enzyme active site, further refining our understanding of how the protein environment tunes their reactivity and specificity. The development of new time-resolved spectroscopic techniques will undoubtedly play a key role in capturing the intricate details of these fascinating and fundamentally important biological oxidants.
References
- 1. Spectroscopic studies of the cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 4. sketchviz.com [sketchviz.com]
- 5. books.rsc.org [books.rsc.org]
- 6. lornajane.net [lornajane.net]
- 7. researchgate.net [researchgate.net]
- 8. drum.lib.umd.edu [drum.lib.umd.edu]
- 9. Making pretty diagrams with GraphViz [steveliles.github.io]
- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Rapid Freeze-Quench EPR Spectroscopy: Improved Collection of Frozen Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid freeze-quench setup for multi-frequency EPR spectroscopy of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Resonance Raman studies of Rieske-type proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resonance Raman study on the oxygenated and the ferryl-oxo species of indoleamine 2,3-dioxygenase during catalytic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Theoretical Calculations of Oxoiron(IV) Spin States: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods used to study the spin states of oxoiron(IV) complexes, which are crucial intermediates in a variety of biological and synthetic catalytic processes. An accurate determination of the ground and excited spin states and the energy separating them is essential for understanding the reactivity of these species. This document details the computational approaches, presents key quantitative data, and outlines relevant experimental validation techniques.
Introduction to Oxoiron(IV) Species and their Spin States
Oxoiron(IV) (Fe(IV)=O), or ferryl, species are highly reactive oxidizing agents involved in the catalytic cycles of many non-heme iron enzymes.[1] These enzymes perform a wide range of important chemical transformations, including hydrocarbon oxidation.[2] The electronic structure of the Fe(IV)=O unit, particularly its spin state, is a key determinant of its reactivity.[3] Oxoiron(IV) complexes typically exist in two close-lying spin states: a high-spin quintet (S=2) and an intermediate-spin triplet (S=1). The relative energies of these states are sensitive to the ligand environment and the geometry of the complex.[3][4]
Theoretical calculations have become an indispensable tool for elucidating the electronic structure and predicting the spin-state energetics of these transient species, which are often difficult to characterize experimentally.[5]
Theoretical Methods for Calculating Oxoiron(IV) Spin States
The accurate prediction of spin-state energetics in transition metal complexes is a significant challenge for quantum chemistry.[6] Both Density Functional Theory (DFT) and multireference wavefunction-based methods are employed to tackle this problem.
Density Functional Theory (DFT)
DFT is the most widely used computational tool for studying oxoiron(IV) complexes due to its favorable balance of computational cost and accuracy.[5] However, the choice of the exchange-correlation functional is critical for obtaining reliable results.
Commonly Used Functionals:
-
Hybrid Functionals: Functionals like B3LYP are popular but have been shown to sometimes favor higher spin states.[7] Functionals with a reduced amount of exact exchange, such as B3LYP*, may offer improved performance for spin-state calculations in iron porphyrins.[8]
-
Generalized Gradient Approximation (GGA) Functionals: Functionals such as BP86 and OPBE have also been extensively used.[9][10]
-
Meta-GGA and Double-Hybrid Functionals: More recent functionals, including M06-L and double-hybrids like B2PLYP, have shown promise in providing more accurate spin-state splittings.[8][10]
A recent study systematically evaluated a range of density functional approximations and found that the S12g functional performs exceptionally well for both geometries and spin-state splittings of oxoiron complexes.[5][9]
Multireference Methods
For systems with significant static (or strong) correlation, which can be the case for nearly degenerate spin states, multireference methods are often necessary.[11][12] These methods explicitly treat the most important electronic configurations.
Key Multireference Techniques:
-
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic structure by defining an active space of electrons and orbitals that are most important for the chemical problem.[6]
-
N-Electron Valence State Perturbation Theory (NEVPT2): This is a second-order perturbation theory method that builds upon a CASSCF reference wavefunction to include dynamic electron correlation.[6][11] CASPT2 is another similar and widely used method.[13]
-
Multireference Configuration Interaction (MRCI): MRCI methods can provide highly accurate potential energy surfaces for ground and excited states.[14][15][16]
Multireference methods are computationally more demanding than DFT and are often used to benchmark the performance of different DFT functionals.[11]
Quantitative Data from Theoretical Calculations
The following tables summarize key quantitative data from theoretical studies on oxoiron(IV) complexes, illustrating the influence of the computational method and ligand environment on the predicted properties.
Table 1: Calculated Quintet-Triplet Energy Splittings (ΔEQ-T in kcal/mol) for Various Oxoiron(IV) Complexes. A positive value indicates a triplet ground state.
| Complex | Method | ΔEQ-T | Reference |
| [FeIV(O)(TMC)(NCCH3)]2+ | DFT (various) | Varies | [5][9] |
| [FeIV(O)(TMG3tren)]2+ | DFT | ~-2.86 | [4] |
| [FeIV(O)(H2O)5]2+ | DFT | Quintet GS | [3][4] |
| Fe(IV)=O Porphyrin Models | DFT (various) | Varies | [8][10] |
| Fe(IV)=O Porphyrin Models | CASPT2 | Varies | [13] |
Table 2: Key Geometric Parameters for Oxoiron(IV) Complexes in Different Spin States.
| Complex | Spin State | Fe=O Bond Length (Å) | Fe-Neq Bond Length (Å) | Method | Reference |
| [FeIV(O)(TMG3tren)]2+ | Quintet (S=2) | 1.648 | 2.055 | DFT | [4] |
| Generic Octahedral Fe(IV)=O | Triplet (S=1) | Shorter | Shorter | DFT | [3] |
| Generic Octahedral Fe(IV)=O | Quintet (S=2) | Longer | Longer | DFT | [3] |
Table 3: Calculated Vibrational Frequencies (ν(Fe=O) in cm-1) and Isotopic Shifts.
| Complex | Spin State | ν(Fe=O) | Δν(16O/18O) | Method | Reference |
| [Fe(phen)2(NCS)2] | Low Spin | Higher | ~40 | DFT | [17] |
| [Fe(phen)2(NCS)2] | High Spin | Lower | ~40 | DFT | [17] |
| [FeIV(O)(TMG3tren)]2+ | Quintet (S=2) | 843 (exp.) | 33 (exp.) | [4] |
Experimental Protocols for Validation
Theoretical predictions of spin states and their properties are validated against experimental data. Key spectroscopic techniques include:
-
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD is a powerful technique for probing the electronic structure of metal centers. It has been used to assign the singlet and triplet excited states in triplet oxoiron(IV) complexes.[6] The experimental data from MCD can be correlated with time-dependent DFT (TD-DFT) calculations to validate the theoretical models.[6]
-
2p3d Resonant Inelastic X-ray Scattering (RIXS): This advanced X-ray spectroscopic technique provides a direct experimental probe of spin-state energetics.[6] It has been successfully used to experimentally measure the triplet-to-quintet transition energy in oxoiron(IV) complexes, which is crucial for understanding two-state reactivity models.[6]
-
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation and spin state of the iron center. The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters are characteristic of the electronic environment of the iron nucleus and can be compared with values calculated using DFT.[4]
-
Resonance Raman Spectroscopy: This technique is used to identify the Fe=O stretching vibration, which is a hallmark of oxoiron(IV) species.[4] The isotopic shift upon 18O-labeling confirms the assignment of this vibrational mode. The frequency of the Fe=O stretch is also influenced by the spin state.[4]
Visualizing Electronic Structure and Computational Workflows
d-Orbital Splitting in Oxoiron(IV) Complexes
The relative energies of the d-orbitals, dictated by the ligand field, determine the spin ground state. In a pseudo-octahedral environment, the triplet state is often favored, while a weaker equatorial ligand field or a trigonal bipyramidal geometry can favor the quintet state.[3][4]
Caption: d-orbital electron configurations for triplet and quintet oxoiron(IV).
Computational Workflow for Spin-State Analysis
A typical workflow for the theoretical investigation of oxoiron(IV) spin states involves several key steps, from initial model building to the calculation of spectroscopic properties for comparison with experimental data.
References
- 1. Computational Investigation of Oxoiron(IV) Intermediate Formation and ... - Google Books [books.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting spin states of iron porphyrins with DFT methods including crystal packing effects and thermodynamic corrections - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Calculations of One-Electron Redox Potentials of Oxoiron(IV) Porphyrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multireference methods | Sharma Research Group | University of Colorado Boulder [colorado.edu]
- 12. Multireference Approaches for Excited States of Molecules – Light and Molecules [barbatti.org]
- 13. Comparison of the Performance of Density Functional Methods for the Description of Spin States and Binding Energies of Porphyrins [mdpi.com]
- 14. Multireference configuration interaction - Wikipedia [en.wikipedia.org]
- 15. Multireference Methods | Institute for Theoretical Chemistry | University of Stuttgart [itheoc.uni-stuttgart.de]
- 16. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 17. researchgate.net [researchgate.net]
The Elusive Oxoiron(V) Intermediate in Rieske Dioxygenase Catalysis: A Technical Guide
For Immediate Release
A deep dive into the catalytic cycle of Rieske dioxygenases reveals a complex and debated mechanism for oxygen activation. While the high-valent oxoiron(V) species has long been a proposed key intermediate, recent evidence suggests a more nuanced picture involving an earlier iron(III)-superoxo species. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Executive Summary
Rieske dioxygenases are a class of multicomponent enzymes that catalyze the stereospecific dihydroxylation of aromatic compounds, a critical initial step in the biodegradation of numerous environmental pollutants and in the biosynthesis of valuable pharmaceutical precursors.[1][2] These enzymes utilize a sophisticated electron transfer chain involving a reductase, a ferredoxin, and a terminal oxygenase. The oxygenase component houses a [2Fe-2S] Rieske cluster and a mononuclear non-heme iron center, which are the heart of the catalytic machinery.[1][3] The central mechanistic question has been the nature of the reactive oxygen species responsible for attacking the aromatic substrate. For years, a high-valent hydroxo-Fe(V)-oxo species was the leading candidate, by analogy to other oxygenase enzymes.[4][5] However, this intermediate has proven to be experimentally elusive. This guide synthesizes the current evidence, which points towards an Fe(III)-superoxo intermediate as the initial oxidant in a rate-determining attack on the substrate, preceding the transfer of the second electron from the Rieske cluster.[4][5] We present the kinetic and spectroscopic data that form the basis of this updated model, detail the experimental protocols used to obtain this data, and provide visual representations of the catalytic cycle and experimental workflows.
The Rieske Dioxygenase Catalytic Cycle: A Revised Perspective
The catalytic cycle of Rieske dioxygenases, exemplified by well-studied enzymes like benzoate 1,2-dioxygenase (BZDO) and naphthalene 1,2-dioxygenase (NDO), involves a series of coordinated steps.[1][2] The resting state of the oxygenase component has the mononuclear iron in the Fe(II) state and the Rieske cluster in its oxidized [2Fe-2S]²⁺ form. The cycle is initiated by the binding of the aromatic substrate near the mononuclear iron center.[6] This binding event is a prerequisite for the subsequent steps.[7]
Two electrons, ultimately derived from NAD(P)H, are required for the reaction. These are transferred via the reductase and ferredoxin components to the oxygenase. The first electron reduces the Rieske cluster, and the second reduces the mononuclear iron to Fe(II). In a single turnover reaction starting from the fully reduced enzyme (Rieskered and Fe(II)), the following key steps are proposed:[1][4]
-
Substrate Binding: The aromatic substrate binds to the active site of the reduced oxygenase.
-
O₂ Binding: Molecular oxygen binds to the mononuclear Fe(II) center.
-
Formation of an Fe(III)-superoxo species: An internal electron transfer from the Fe(II) to O₂ forms an Fe(III)-superoxo intermediate.
-
Electrophilic Attack: This Fe(III)-superoxo species performs an electrophilic attack on the aromatic substrate. This step is proposed to be rate-determining.[4][5]
-
Second Electron Transfer: An electron is transferred from the reduced Rieske cluster, which can be up to 15 Å away, to the mononuclear iron center.[5]
-
Product Formation and Release: The cis-dihydrodiol product is formed and subsequently released from the active site, returning the enzyme to its oxidized state.
The initial hypothesis involving an Fe(V)=O intermediate suggested that both electrons were transferred to the iron-O₂ complex prior to substrate attack, leading to the formation of an Fe(III)-hydroperoxo species which would then undergo O-O bond cleavage to form the Fe(V)=O(OH) oxidant.[4][8] While this pathway is plausible and supported by studies on synthetic model complexes, kinetic studies on the native enzymes favor the Fe(III)-superoxo mechanism where substrate interaction precedes the second electron transfer.[4][5]
Quantitative Data
The kinetics of the Rieske dioxygenase reaction, particularly the single-turnover reaction, have been investigated using stopped-flow spectroscopy. These studies have revealed that the oxidation of the Rieske cluster is a multiphasic process, with the rate of the fastest phase correlating with product formation.[1][4]
Single-Turnover Kinetic Data for Benzoate Dioxygenase (BZDO)
The following table summarizes the observed rate constants for product formation and the fastest phase of Rieske cluster oxidation for BZDO with different substrates. The data shows a strong dependence on the electronic properties of the substrate, supporting the hypothesis of an electrophilic attack.[4]
| Substrate | kobs for Product Formation (s⁻¹) | Rate of Fast Phase of Rieske Oxidation (s⁻¹) |
| Benzoate | 33 ± 3 | 35 ± 2 |
| 4-Fluorobenzoate | 10 ± 1 | 11.0 ± 0.4 |
| 3,5-Difluorobenzoate | 1.1 ± 0.1 | 1.2 ± 0.1 |
| 4-Chlorobenzoate | 14 ± 1 | 15 ± 1 |
Table 1: Single-turnover kinetic constants for BZDO at 4°C. Data sourced from[4].
Spectroscopic Parameters of Metal Centers
Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy have been crucial in characterizing the electronic and structural properties of the metal centers in their various states.
| Center and State | Technique | Key Parameters | Reference |
| Reduced Rieske Cluster | EPR | g-values: 2.01, 1.91, 1.76 | [4] |
| Oxidized Rieske Cluster ([2Fe-2S]²⁺) | Mössbauer (pH 6.0) | Fe-Cys: δ = 0.23 mm/s, ΔEQ = 0.57 mm/sFe-His: δ = 0.34 mm/s, ΔEQ = 1.05 mm/s | [9] |
| Resting Mononuclear Fe(II) | Mössbauer | δ ≈ 1.2-1.3 mm/s, ΔEQ ≈ 2.8-3.2 mm/s | [1][10] |
| Post-Turnover Fe(III) | EPR | g = 4.3 (high-spin Fe(III)) | [1] |
Table 2: Representative spectroscopic parameters for the metal centers in Rieske dioxygenases.
Note: To date, no direct spectroscopic evidence for an Fe(V)=O intermediate has been obtained from the enzymatic reaction of Rieske dioxygenases. Its proposed existence is based on studies of synthetic model compounds and analogy to other enzyme systems.
Experimental Protocols
The study of Rieske dioxygenases requires specialized techniques to handle these oxygen-sensitive, multi-component enzyme systems and to resolve their rapid catalytic steps.
Anaerobic Stopped-Flow Spectroscopy
This technique is essential for studying the pre-steady-state kinetics of the single-turnover reaction.
Objective: To measure the rate of Rieske cluster oxidation and correlate it with product formation.
Methodology:
-
Anaerobic Environment: All experiments are conducted under strict anaerobic conditions, often inside an anaerobic chamber, to prevent premature reaction with oxygen.[11] The stopped-flow instrument is made anaerobic by flushing with anaerobic buffers containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose).[12]
-
Enzyme Preparation: The oxygenase component (e.g., BZDO) is purified and made anaerobic. It is then stoichiometrically reduced using a chemical reductant like sodium dithionite in the presence of a mediator (e.g., methyl viologen).[13] The reduction of the metal centers is confirmed spectroscopically.
-
Reactant Preparation: A separate solution of anaerobic buffer containing the desired substrate and saturated with oxygen is prepared.
-
Rapid Mixing: The reduced enzyme solution is rapidly mixed with the substrate/O₂ solution in the stopped-flow apparatus.[4]
-
Data Acquisition: The reaction is monitored by observing the change in absorbance at a wavelength characteristic of the oxidized Rieske cluster (e.g., 464 nm).[4] Data is collected over multiple time scales to resolve the different kinetic phases.
-
Data Analysis: The resulting kinetic traces are fitted to multi-exponential equations to determine the rate constants for each phase.[4]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that provides detailed information about the iron centers, including their oxidation state, spin state, and coordination environment.[14]
Objective: To characterize the iron centers in different states of the catalytic cycle.
Methodology:
-
Isotope Enrichment: For optimal signal, the enzyme is typically expressed in a medium enriched with the Mössbauer-active isotope ⁵⁷Fe.[15]
-
Sample Preparation: The ⁵⁷Fe-enriched enzyme is purified and prepared in the desired state (e.g., reduced, oxidized, or freeze-quenched at a specific time point in the reaction). The sample is concentrated and placed in a specialized Mössbauer sample holder before being flash-frozen in liquid nitrogen.[14]
-
Data Collection: The frozen sample is placed in a cryostat within the Mössbauer spectrometer. The spectrometer accelerates a radioactive ⁵⁷Co source, and the gamma rays transmitted through the sample are measured as a function of the source's velocity.[16]
-
Spectrum Analysis: The resulting spectrum, a plot of gamma-ray transmission versus velocity, is fitted with theoretical models to extract key parameters:
-
Isomer Shift (δ): Provides information about the oxidation state and covalency of the iron.
-
Quadrupole Splitting (ΔEQ): Reflects the symmetry of the electronic environment around the iron nucleus.[16]
-
General Enzyme Assay for Activity Measurement
Objective: To determine the overall catalytic activity of the Rieske dioxygenase system.
Methodology:
-
Reaction Mixture: A typical assay mixture contains a buffer (e.g., Tris-HCl or MOPS), the substrate (e.g., naphthalene or benzoate), NADH, and the purified enzyme components (reductase, ferredoxin, and oxygenase).[17][18]
-
Initiation: The reaction is initiated by adding one of the components, often the oxygenase.
-
Monitoring: The reaction can be monitored in several ways:
-
Spectrophotometrically: By following the decrease in NADH absorbance at 340 nm.
-
Oxygen Consumption: Using an oxygen electrode to measure the rate of O₂ uptake.[7]
-
Product Formation: By stopping the reaction at various time points (e.g., by adding acid or a solvent) and quantifying the product using techniques like HPLC.[4]
-
Conclusion and Future Directions
The catalytic mechanism of Rieske dioxygenases is a testament to the intricate ways nature orchestrates electron transfer and oxygen activation. While the role of a high-valent oxoiron(V) intermediate remains a topic of investigation, particularly in the context of monooxygenase reactions catalyzed by some Rieske enzymes, the current kinetic and spectroscopic evidence for dioxygenase activity points towards a mechanism involving an initial electrophilic attack by an Fe(III)-superoxo species.[2][4][5] This revised model, where substrate interaction precedes the final electron transfer, provides a more complete explanation for the observed substrate-dependent kinetics.
Future research will undoubtedly focus on attempts to trap and spectroscopically characterize the proposed intermediates in the enzymatic reaction. The use of advanced time-resolved spectroscopic techniques, combined with computational studies, will be crucial in providing a definitive picture of this fascinating and important class of enzymes. A deeper understanding of their mechanism will pave the way for the rational design and engineering of novel biocatalysts for applications in green chemistry and drug synthesis.
References
- 1. Benzoate 1,2-dioxygenase from Pseudomonas putida: single turnover kinetics and regulation of a two-component Rieske dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rate-determining Attack on Substrate Precedes Rieske Cluster Oxidation during cis-Dihydroxylation by Benzoate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate-Determining Attack on Substrate Precedes Rieske Cluster Oxidation during Cis-Dihydroxylation by Benzoate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Performing anaerobic stopped-flow spectrophotometry inside of an anaerobic chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid freeze-quench 57Fe Mössbauer spectroscopy: monitoring changes of an iron-containing active site during a biochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e15.ph.tum.de [e15.ph.tum.de]
- 16. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Benzoate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Oxoiron(IV) Porphyrin π-Cation Radicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of oxoiron(IV) porphyrin π-cation radicals, commonly known as Compound I intermediates. These highly reactive species are crucial in the catalytic cycles of heme-containing enzymes, such as cytochromes P450 and peroxidases, which are central to drug metabolism and various biosynthetic pathways. Understanding the core properties of these intermediates is vital for fields ranging from bioinorganic chemistry to pharmaceutical development.
Core Concepts: Electronic Structure and Properties
An oxoiron(IV) porphyrin π-cation radical is a high-valent iron species characterized by an iron atom in the +4 oxidation state (Fe(IV)) coordinated to an oxo ligand (O²⁻) and a porphyrin macrocycle that has been oxidized by one electron, resulting in a π-cation radical. This distribution of oxidizing equivalents—one on the iron-oxo unit and one on the porphyrin ring—makes it a powerful oxidant capable of activating strong C-H bonds.
The electronic ground state of the porphyrin radical can be either of two nearly degenerate frontier molecular orbitals: a₁ᵤ or a₂ᵤ. The specific ground state (²A₁ᵤ or ²A₂ᵤ) is influenced by factors such as the substitution pattern on the porphyrin periphery and the nature of the axial ligand. This subtle electronic difference can modulate the reactivity of the complex. The Fe(IV) center is typically a low-spin (S=1) species, which couples with the S=1/2 of the porphyrin radical.
Caption: Simplified molecular orbital diagram for oxoiron(IV) porphyrin π-cation radicals.
Spectroscopic Characterization
The unique electronic structure of oxoiron(IV) porphyrin π-cation radicals gives rise to distinct spectroscopic signatures that are essential for their identification and characterization.
-
UV-visible (UV-vis) Spectroscopy: These complexes exhibit characteristic absorption spectra. The intense Soret band, typical of porphyrins, is often broadened and blue-shifted compared to the parent iron(III) species. Additionally, weak and broad Q-bands are observed in the 500-700 nm region, which are indicative of the porphyrin π-cation radical nature.[1]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying these paramagnetic species. The EPR spectra can be complex due to the magnetic coupling between the Fe(IV) center and the porphyrin radical. The g-values are sensitive to the electronic ground state of the porphyrin radical (a₁ᵤ vs. a₂ᵤ). For instance, a₂ᵤ radicals often show highly anisotropic signals with g-values around 4, while a₁ᵤ radicals can exhibit more axial-type signals.[2]
-
Mössbauer Spectroscopy: This technique provides information about the iron center, including its oxidation and spin states. For oxoiron(IV) species, the isomer shift (δ) is typically around 0.0-0.1 mm/s, and the quadrupole splitting (ΔE_Q) is characteristic of the Fe(IV)=O unit.
-
Resonance Raman (rR) Spectroscopy: rR spectroscopy can probe the Fe=O stretching frequency (ν(Fe=O)), which provides direct evidence for the iron-oxo bond. This vibration is typically found in the 800-850 cm⁻¹ range.
Table 1: Representative Spectroscopic Data for Oxoiron(IV) Porphyrin π-Cation Radical Models
| Porphyrin Model | UV-vis λmax (nm) | EPR g-values | Reference |
| [Fe(TMP•⁺)(O)]⁺ | ~405 (Soret), ~650 | gᵧ = 4.5, gₓ = 3.6, g₂ = 1.99 (a₂ᵤ) | [2] |
| [Fe(TDCPP•⁺)(O)]⁺ | ~402 (Soret), 673 | Not specified | [3] |
| Cationic Porphyrin Model | Similar to [Fe(TMP•⁺)(O)]⁺ | Not specified | [4] |
Note: TMP = tetramesitylporphyrin; TDCPP = tetrakis(2,6-dichlorophenyl)porphyrin. Spectroscopic values can vary with solvent and axial ligand.
Role in Catalytic Cycles: The Cytochrome P450 Example
Oxoiron(IV) porphyrin π-cation radicals are the principal oxidizing species, known as Compound I, in the catalytic cycle of cytochrome P450 (P450) enzymes.[5][6] These enzymes are responsible for the metabolism of a vast array of endogenous compounds and xenobiotics, including most drugs. The P450 cycle illustrates the formation and reaction of this critical intermediate.
Caption: The catalytic cycle of Cytochrome P450, highlighting the formation of Compound I.
This cycle demonstrates the sequential reduction of molecular oxygen and protonation steps that lead to the formation of the highly reactive Compound I.[5] This intermediate then proceeds to oxidize the substrate, typically through hydrogen atom abstraction followed by an "oxygen rebound" step, to form the hydroxylated product.[1]
Reactivity and Kinetic Data
The reactivity of Compound I models is a subject of intense research, as it provides insight into the oxidation capabilities of heme enzymes. These species are proficient in a variety of oxidation reactions, including:
-
Hydroxylation of Alkanes: Activation of strong C-H bonds.
-
Epoxidation of Alkenes: Addition of an oxygen atom across a double bond.
-
Sulfoxidation of Thioethers: Oxidation of sulfides to sulfoxides.
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms.
The reaction rates are highly dependent on the electronic properties of the porphyrin ligand, the axial ligand, and the substrate's bond dissociation energy.[7][8]
Table 2: Second-Order Rate Constants (k₂) for Substrate Oxidation by Compound I Models
| Porphyrin Model | Substrate | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| (TDCPP)Fe(IV)=O | Styrene | 1-2 x 10⁻² | Acetonitrile | [3][9] |
| (TDCPP)Fe(IV)=O | Benzyl alcohol | 3 x 10⁻² | Acetonitrile | [3][9] |
| (TPFPP)⁺•Fe(IV)=O | cis-Stilbene | 190 | CH₂Cl₂ | [9] |
| (TPFPP)⁺•Fe(IV)=O | Cyclohexene | 220 | CH₂Cl₂ | [9] |
Note: TDCPP = tetrakis(2,6-dichlorophenyl)porphyrin; TPFPP = tetrakis(pentafluorophenyl)porphyrin. The reactivity of the true oxidant, the π-cation radical, is orders of magnitude higher than the Fe(IV)=O species alone.
Experimental Protocols
The generation of oxoiron(IV) porphyrin π-cation radicals is challenging due to their high reactivity and thermal instability. Experiments are typically performed at low temperatures using rapid mixing techniques.
Protocol 1: Generation of an Oxoiron(IV) Porphyrin π-Cation Radical
This protocol describes a general method for the chemical generation of a Compound I model for spectroscopic characterization.
-
Preparation of Precursor: Prepare a ~1.0 mM stock solution of the iron(III) porphyrin precursor (e.g., [Fe(TDCPP)]Cl) in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂).
-
Preparation of Oxidant: Prepare a fresh solution of a slight molar excess (e.g., 1.5 equivalents) of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent. The m-CPBA should be purified to remove the corresponding carboxylic acid.
-
Low-Temperature Setup: Cool a UV-vis cuvette or an EPR tube in a cryostat to a low temperature, typically between -60°C and -80°C, to stabilize the reactive intermediate.
-
Generation: In a separate, pre-cooled vial, add the iron(III) porphyrin solution. While vortexing or stirring rapidly, add the required volume of the m-CPBA solution. The reaction is often instantaneous, indicated by a color change (e.g., from red/brown to green/dark brown).
-
Rapid Transfer: Immediately transfer the resulting solution to the pre-cooled cuvette or EPR tube for spectroscopic analysis.
Protocol 2: Stopped-Flow Kinetic Analysis
This protocol outlines the study of the reaction between a generated Compound I model and a substrate using a stopped-flow spectrophotometer.
-
Reagent Preparation:
-
Syringe A: Prepare a solution of the iron(III) porphyrin precursor (~0.2 mM) in CH₂Cl₂.
-
Syringe B: Prepare a solution containing the oxidant, m-CPBA (~0.3 mM, 1.5 eq.), and a high concentration of the substrate (e.g., 10-50 mM) in CH₂Cl₂. Using a large excess of the substrate ensures pseudo-first-order reaction conditions.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument, including the drive syringes and the observation cell, to the desired low temperature (e.g., -60°C).
-
Set the spectrophotometer to monitor a wavelength characteristic of the decay of Compound I (e.g., ~670 nm) or the formation of the iron(III) product (e.g., the Soret peak maximum).
-
-
Data Acquisition:
-
Rapidly mix the contents of Syringe A and Syringe B by actuating the drive mechanism. This simultaneously initiates the formation of Compound I and its reaction with the substrate.
-
The instrument stops the flow and begins recording the change in absorbance over time, typically on a millisecond timescale.[3]
-
-
Data Analysis: Fit the resulting kinetic trace (Absorbance vs. Time) to a pseudo-first-order exponential decay function to extract the observed rate constant (k_obs). The second-order rate constant (k₂) can be determined by plotting k_obs against the substrate concentration from multiple experiments.
Caption: Experimental workflow for the generation and characterization of Compound I models.
References
- 1. Oxidation of aldehydes by an iron(III) porphyrin complex–m-chloroperbenzoic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rate-Limiting Step of the Sulfoxidation Reaction of the Oxoiron(IV) Porphyrin π-Cation Radical Complex: Electron Transfer-Coupled Bond Formation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. Oxoiron(IV) porphyrin pi-cation radical complexes with a chameleon behavior in cytochrome P450 model reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Mononuclear Non-Heme High-Spin Oxoiron(IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mononuclear non-heme iron enzymes are pivotal in a vast array of biological oxidative transformations. At the heart of their catalytic cycles are high-valent iron-oxo intermediates, which are the primary oxidizing species. Among these, mononuclear non-heme high-spin (S=2) oxoiron(IV) complexes have garnered significant attention as they are found in several enzymes that activate dioxygen. The study of synthetic analogues of these enzymatic intermediates provides invaluable insights into their electronic structure, spectroscopic properties, and reactivity, which is crucial for understanding their biological function and for the development of new catalysts and therapeutic agents. This guide provides an in-depth overview of the synthesis, characterization, and reactivity of these fascinating complexes.
Synthesis and Stability
The generation of mononuclear non-heme oxoiron(IV) complexes is typically achieved through the oxidation of a corresponding iron(II) precursor. Common oxidants include iodosylbenzene (PhIO), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and electrochemical methods. The stability of the resulting oxoiron(IV) species is highly dependent on the supporting ligand architecture, the spin state of the iron center, and the reaction conditions.
High-spin (S=2) oxoiron(IV) complexes are generally more reactive and, consequently, have shorter lifetimes than their intermediate-spin (S=1) counterparts.[1] The first structurally characterized high-spin oxoiron(IV) complex, [Fe(IV)(O)(TMG3tren)]2+, was found to have a trigonal bipyramidal geometry enforced by a sterically bulky tetradentate tripodal ligand.[1] Its self-decay occurs via an intramolecular hydrogen atom abstraction.[1] The synthesis of S=2 complexes has been a significant challenge, with strategies focusing on creating specific ligand field environments that favor the high-spin state.[2]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the definitive identification and characterization of mononuclear non-heme oxoiron(IV) complexes.
Mössbauer Spectroscopy: This technique is particularly powerful for determining the oxidation and spin state of the iron center. High-spin Fe(IV) centers in enzymes typically exhibit isomer shifts (δ) in the range of 0.22–0.30 mm s⁻¹.[2][3] For instance, the taurine:α-ketoglutarate dioxygenase (TauD) intermediate, TauD-J, a high-spin (S=2) Fe(IV) species, has an isomer shift of 0.30 mm s⁻¹ and a quadrupole splitting (ΔEQ) of -0.90 mm s⁻¹.[3] Synthetic high-spin complexes have been synthesized to model these enzymatic intermediates, with [Fe(IV)(O)(TQA)(MeCN)]2+ showing an isomer shift of 0.24 mm s⁻¹, falling within the enzymatic range.[2][4]
Resonance Raman (rR) Spectroscopy: rR spectroscopy is instrumental in identifying the Fe=O vibrational mode. The characteristic ν(Fe=O) stretching frequency is typically observed in the range of 800-850 cm⁻¹.[5][6] Isotopic labeling with ¹⁸O results in a characteristic shift of this band to a lower frequency, confirming its assignment.[1] For example, the complex [Fe(IV)(O)(TMG3tren)]2+ exhibits a ν(Fe=O) at 843 cm⁻¹, which shifts to 810 cm⁻¹ upon ¹⁸O labeling.[7] The exact frequency can be influenced by the ligand environment and hydrogen bonding interactions within a protein active site.[8]
UV-Visible (UV-Vis) Spectroscopy: Oxoiron(IV) complexes typically display a characteristic pale green or yellowish-green color.[5] Their UV-Vis spectra are characterized by ligand-field transitions in the near-IR region, which are indicative of an S=1 or S=2 Fe(IV)=O center.[5]
Table 1: Spectroscopic Data for Selected Mononuclear Non-Heme Oxoiron(IV) Complexes
| Complex | Spin State (S) | Mössbauer δ (mm/s) | Mössbauer ΔEQ (mm/s) | rR ν(Fe=O) (cm⁻¹) | rR Δν(¹⁸O) (cm⁻¹) | UV-Vis λmax (nm) | Reference |
| TauD-J (enzymatic) | 2 | 0.30 | -0.90 | - | - | - | [3] |
| [Fe(IV)(O)(TMG3tren)]²⁺ | 2 | 0.15 | -0.65 | 843 | 33 | 400, 825, 866 | [1][7] |
| [Fe(IV)(O)(TQA)(MeCN)]²⁺ | 2 | 0.24 | - | - | - | - | [2][4] |
| [Fe(IV)(O)(TMC)]²⁺ | 1 | - | - | - | - | - | [9] |
| [Fe(IV)(O)(N4Py)]²⁺ | 1 | 0.05 | 0.62 | - | - | - | [10] |
Reactivity
Mononuclear non-heme oxoiron(IV) complexes are potent oxidants capable of performing a variety of challenging chemical transformations, including the activation of strong C-H bonds and oxygen atom transfer (OAT) reactions.[9] The reactivity of these complexes is influenced by factors such as the spin state of the iron center, the ligand environment, and the presence of redox-inactive metal ions.[9]
C-H Bond Activation: A primary function of many non-heme iron enzymes is the hydroxylation of aliphatic C-H bonds. Synthetic oxoiron(IV) complexes have been shown to mimic this reactivity. Interestingly, it has been demonstrated that C-H bond activation by both high-spin and intermediate-spin non-heme iron(IV)-oxo complexes can proceed through an oxygen non-rebound mechanism.[11] The reactivity of these complexes in C-H activation is often correlated with their redox potentials.
Oxygen Atom Transfer (OAT): Oxoiron(IV) species can transfer their oxygen atom to a variety of substrates, such as thioanisoles and olefins.[5][12] The rates of OAT reactions are generally found to correlate linearly with the E₁/₂(IV/III) redox potential of the complex, reflecting the electrophilicity of the oxoiron(IV) unit.[5]
Electron Transfer: These complexes can also act as one-electron oxidants in electron transfer reactions.[9]
Table 2: Kinetic Data for Reactions of Mononuclear Non-Heme Oxoiron(IV) Complexes
| Complex | Substrate | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| [Fe(IV)(O)(TMG3tren)]²⁺ | 1,4-cyclohexadiene | H-atom abstraction | 1.1 x 10³ | 25 | [7] |
| [Fe(IV)(O)(N4Py)]²⁺ | Thioanisole | OAT | - | - | [10] |
| [Fe(IV)(O)(PyNMe₃)]²⁺ (isomer 2b) | Dihydroanthracene | H-atom abstraction | ~1 x 10⁻² | 25 | [13][14] |
| [Fe(V)(O)(OAc)(PyNMe₃)]²⁺ | Dihydroanthracene | H-atom abstraction | ~1 x 10³ | 25 | [13][14] |
Experimental Protocols
General Synthesis of a Mononuclear Non-Heme Oxoiron(IV) Complex
A common method for the synthesis of these complexes involves the reaction of an iron(II) precursor with an oxidant in an appropriate solvent at low temperatures.
Materials:
-
Iron(II) precursor complex (e.g., --INVALID-LINK--₂, where L is a non-heme ligand)
-
Oxidant (e.g., iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA))
-
Anhydrous acetonitrile (CH₃CN)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, dissolve the iron(II) precursor complex in anhydrous acetonitrile to a known concentration.
-
Cool the solution to the desired temperature (often between -40 °C and -10 °C) in a cryostat.
-
Add a stoichiometric amount (or a slight excess) of the solid oxidant to the stirred solution.
-
Monitor the formation of the oxoiron(IV) complex using UV-Vis spectroscopy by observing the growth of its characteristic absorption bands.
-
Once the formation is complete, the solution of the oxoiron(IV) complex can be used for further spectroscopic characterization or reactivity studies.
Note: The stability of the oxoiron(IV) complex is often limited, and these experiments are typically performed at low temperatures to prevent decomposition.
Mössbauer Spectroscopy
-
A solution of the oxoiron(IV) complex is prepared in situ as described above.
-
An aliquot of the cold solution is quickly transferred to a Mössbauer sample cup and rapidly frozen in liquid nitrogen.
-
The Mössbauer spectrum is recorded at a low temperature (typically 4.2 K or 80 K) in zero field and, if necessary, in applied magnetic fields to determine the spin state and hyperfine parameters.
Resonance Raman Spectroscopy
-
The oxoiron(IV) complex is generated in solution at low temperature.
-
The solution is transferred to a spinning NMR tube or a specialized low-temperature cell to minimize sample degradation by the laser.
-
The sample is excited with a laser line that is in resonance with an electronic transition of the oxoiron(IV) species (typically in the 400-500 nm range).
-
The scattered light is collected and analyzed by a spectrometer to obtain the resonance Raman spectrum.
-
For isotopic labeling experiments, the complex is prepared using H₂¹⁸O or an ¹⁸O-labeled oxidant, and the shift in the ν(Fe=O) frequency is measured.
Signaling Pathways and Workflows
The generation and reactivity of mononuclear non-heme oxoiron(IV) complexes can be represented in schematic diagrams.
Caption: General cycle for the formation and reactivity of an oxoiron(IV) complex.
Caption: Workflow for the characterization and study of oxoiron(IV) complexes.
Conclusion
Mononuclear non-heme high-spin oxoiron(IV) complexes are critical intermediates in biological oxidation reactions. The study of synthetic models has provided profound insights into the factors that govern their formation, stability, and reactivity. A multi-technique approach, combining synthesis with advanced spectroscopic methods and kinetic analysis, is essential for elucidating the intricate details of these powerful oxidizing species. The continued exploration of this field holds great promise for the development of novel catalysts for selective oxidations and for a deeper understanding of enzymatic mechanisms, which can inform drug development strategies targeting non-heme iron enzymes.
References
- 1. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the Synthesis of More Reactive S = 2 Non-Heme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonheme Oxoiron(IV) Complexes of Pentadentate N5 Ligands: Spectroscopy, Electrochemistry, and Oxidative Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resonance Raman study of oxoiron(IV) porphyrin π-cation radical complex: Porphyrin ligand effect on ν(Fe=O) frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resonance Raman spectroscopy of oxoiron(IV) porphyrin pi-cation radical and oxoiron(IV) hemes in peroxidase intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spectroscopic and Reactivity Comparisons between Nonheme Oxoiron(IV) and Oxoiron(V) Species Bearing the Same Ancillary Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Stable High-Spin Oxoiron(IV) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-spin (S=2) oxoiron(IV) complexes are key intermediates in the catalytic cycles of many non-heme iron enzymes that activate dioxygen for a variety of oxidative transformations.[1][2] The synthesis of stable synthetic analogues of these reactive species is crucial for understanding their electronic structure, reactivity, and the factors that control their catalytic activity.[3][4] This document provides detailed application notes and protocols for the synthesis and characterization of stable high-spin oxoiron(IV) complexes, focusing on strategies that have proven successful in isolating these otherwise transient species.
Two primary strategies have emerged for stabilizing the high-spin state in synthetic oxoiron(IV) complexes:
-
Enforcing a Trigonal Bipyramidal Geometry: Utilizing sterically bulky tripodal ligands forces the iron center into a five-coordinate, trigonal bipyramidal geometry.[4][5] This ligand field environment leads to the degeneracy of the dxy and dx²-y² orbitals, favoring a high-spin S=2 ground state.[1][4]
-
Weakening the Equatorial Ligand Field: In pseudo-octahedral complexes, weakening the equatorial ligand field decreases the energy gap between the dxy and dx²-y² orbitals, which can also result in a high-spin configuration.[3][6]
These approaches have led to the successful synthesis and characterization of several stable high-spin oxoiron(IV) complexes, allowing for detailed spectroscopic and reactivity studies.[7][8]
Data Presentation
The following tables summarize key quantitative data for representative stable high-spin oxoiron(IV) complexes, facilitating comparison of their spectroscopic properties and stability.
Table 1: Spectroscopic Parameters of Selected High-Spin Oxoiron(IV) Complexes
| Complex | Spin State (S) | Mössbauer δ (mm/s) | Mössbauer ΔE_Q (mm/s) | UV-vis λ_max (nm) | Fe=O Distance (Å) | Reference |
| [FeIV(O)(TMG3tren)]2+ | 2 | 0.15 | -0.45 | 820 | 1.661(2) | [6][8] |
| [FeIV(O)(d36-TMG3tren)]2+ | 2 | 0.15 | -0.45 | 820 | 1.661(2) | [8] |
| [FeIV(O)(TQA)(MeCN)]2+ | 2 | 0.24 | - | 720 | - | [3][6] |
| [FeIV(O)(H3buea)]- | 2 | 0.18 | +1.03 | 795 | - | [9] |
| Enzymatic Intermediate (TauD-J) | 2 | 0.30 | - | - | - | [6] |
TMG3tren = 1,1,1-tris{2-[N2-(1,1,3,3-tetramethylguanidino)]ethyl}amine d36-TMG3tren = perdeuterated TMG3tren TQA = tris(2-quinolylmethyl)amine H3buea = tris[(N'-tert-butylureaylato)-N-ethylene]amine
Table 2: Stability of Selected High-Spin Oxoiron(IV) Complexes
| Complex | Solvent | Temperature (°C) | Half-life (t1/2) | Reference |
| [FeIV(O)(TMG3tren)]2+ | CH3CN | 25 | 30 s | [3] |
| [FeIV(O)(d36-TMG3tren)]2+ | CH3CN | 25 | - (KIE = 24) | [8] |
| [FeIV(O)(TQA)(MeCN)]2+ | - | -40 | 15 min | [3][6] |
| [FeIV(O)LOCH2O]- | CH3CN | 70 | 21 h | [7] |
KIE = Kinetic Isotope Effect
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative stable high-spin oxoiron(IV) complex, [FeIV(O)(TMG3tren)]2+, based on published procedures.[5]
Synthesis of the Iron(II) Precursor, [FeII(TMG3tren)(OTf)2]
-
Ligand Synthesis: The tetradentate ligand, TMG3tren, is synthesized according to established literature procedures.
-
Complexation:
-
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
-
In a glovebox, dissolve TMG3tren (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add a solution of Fe(OTf)2 (1 equivalent) in anhydrous acetonitrile dropwise with stirring.
-
Stir the resulting solution at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield the [FeII(TMG3tren)(OTf)2] complex as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Generation of the High-Spin Oxoiron(IV) Complex, [FeIV(O)(TMG3tren)]2+
-
Preparation of Solutions:
-
Prepare a solution of the iron(II) precursor, [FeII(TMG3tren)(OTf)2], in anhydrous acetonitrile (e.g., 1 mM).
-
Prepare a solution of a suitable oxidant, such as iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA) (1 equivalent), in anhydrous acetonitrile.
-
-
Oxidation Reaction:
-
Cool the solution of the iron(II) precursor to a low temperature (e.g., -40 °C) in a suitable cryostat.
-
Slowly add the oxidant solution to the stirred iron(II) solution.
-
The formation of the oxoiron(IV) species is typically accompanied by a distinct color change.
-
-
Characterization:
-
The generated [FeIV(O)(TMG3tren)]2+ complex can be characterized at low temperatures using various spectroscopic techniques:
-
UV-Vis Spectroscopy: To observe the characteristic near-IR absorption band around 820 nm.
-
Mössbauer Spectroscopy: To confirm the Fe(IV) oxidation state and the S=2 spin state.
-
EPR Spectroscopy: To characterize the high-spin iron center.
-
ESI-MS: To determine the mass-to-charge ratio of the complex.
-
-
Note on Stability: The protonated form of the [FeIV(O)(TMG3tren)]2+ complex has a relatively short half-life at room temperature.[3] For extended studies, it is recommended to work at low temperatures. The use of the perdeuterated ligand, d36-TMG3tren, significantly enhances the stability of the complex, allowing for more detailed characterization, including X-ray crystallography.[8]
Visualizations
The following diagrams illustrate the general synthetic workflow and the key structural features that lead to the formation of stable high-spin oxoiron(IV) complexes.
Caption: General workflow for the synthesis and characterization of high-spin oxoiron(IV) complexes.
Caption: Strategies to achieve high-spin states in oxoiron(IV) complexes.
References
- 1. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward the synthesis of more reactive S = 2 non-heme oxoiron(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic high-spin oxoiron(IV) complex: generation, spectroscopic characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward the Synthesis of More Reactive S = 2 Non-Heme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A More Reactive Trigonal Bipyramidal High-Spin Oxoiron(IV) Complex with a cis-Labile Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Generation of Nonheme Oxoiron(IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical generation of nonheme oxoiron(IV) complexes. These reactive intermediates are of significant interest as they are implicated in the catalytic cycles of numerous nonheme iron enzymes responsible for a wide range of oxidative transformations. Understanding their generation and reactivity is crucial for fields ranging from bioinorganic chemistry to drug development, where such complexes can serve as models for enzymatic reactions or as catalysts for selective oxidations.
Introduction
Nonheme oxoiron(IV) species are potent oxidizing agents that have been identified as key intermediates in the catalytic cycles of a variety of mononuclear nonheme iron enzymes.[1][2] These enzymes carry out important biological reactions, including hydroxylation of hydrocarbons, a reaction of significant interest in synthetic chemistry and drug metabolism studies.[1][3] The generation of synthetic nonheme oxoiron(IV) complexes allows for detailed spectroscopic, electrochemical, and reactivity studies, providing valuable insights into their biological counterparts.[1][2]
Electrochemical methods, particularly controlled-potential bulk electrolysis, offer a clean and efficient means of generating these transient species from their more stable iron(II) or iron(III) precursors.[1][4] This technique allows for precise control over the redox state of the iron center and enables the in situ generation of the oxoiron(IV) complex for subsequent characterization and reactivity studies.
General Principles of Electrochemical Generation
The electrochemical synthesis of nonheme oxoiron(IV) complexes is typically performed in a three-electrode cell using a potentiostat.[5][6][7] The core principle involves the oxidation of a precursor iron complex at a working electrode, where the potential is carefully controlled relative to a reference electrode.[5][8] The counter electrode completes the electrical circuit.[7]
The generation of the oxoiron(IV) species from an iron(II) precursor often proceeds in a stepwise manner, involving an initial one-electron oxidation to the iron(III) state, followed by a subsequent oxidation to the iron(IV) state, which can be coupled with the incorporation of an oxygen atom from a water molecule present in the solvent.[1]
Experimental Protocols
Below are detailed protocols for the electrochemical generation of nonheme oxoiron(IV) complexes, with a specific example focusing on the well-characterized [FeIVO(N4Py)]2+ complex and general considerations for other systems.
Protocol 1: Electrochemical Generation of [FeIVO(N4Py)]2+
This protocol is based on the established procedure for the electrochemical generation of the nonheme oxoiron(IV) complex of the N4Py ligand (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine).[1][4]
Materials and Reagents:
-
Precursor Complex: [FeII(N4Py)(NCCH3)]2+ (can be synthesized as the triflate salt, --INVALID-LINK--2)
-
Solvent: Acetonitrile (CH3CN), electrochemical grade, or purified by distillation over CaH2.
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (NBu4BF4) or a similar inert electrolyte, electrochemical grade.
-
Water: Deionized water.
-
Gases: High-purity argon or nitrogen for deaeration.
Electrochemical Setup:
-
Potentiostat: A potentiostat capable of controlled-potential bulk electrolysis.
-
Electrochemical Cell: A gas-tight, three-compartment cell is recommended to separate the working, counter, and reference electrodes.[8] Porous glass frits can be used to separate the compartments.[9]
-
Working Electrode: A large surface area electrode is required for bulk electrolysis. A reticulated vitreous carbon (RVC) electrode is a common choice.[10]
-
Counter Electrode: A platinum wire or gauze.[10]
-
Reference Electrode: A non-aqueous Ag/AgNO3 or a saturated calomel electrode (SCE) isolated from the main solution by a salt bridge.[10] Ferrocene can be used as an internal standard for potential referencing.[1]
Procedure:
-
Preparation of the Electrolyte Solution:
-
In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M NBu4BF4) in acetonitrile.
-
Dissolve the precursor complex, --INVALID-LINK--2, in the electrolyte solution to a final concentration of approximately 0.2-1.0 mM.
-
Add a controlled amount of water to the solution (e.g., 0.1 M). The presence of water is crucial for the formation of the oxoiron(IV) species.[1]
-
-
Cell Assembly and Deaeration:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Transfer the prepared electrolyte solution containing the iron complex to the working electrode compartment of the cell.
-
Fill the other compartments with the electrolyte solution.
-
Deaerate the solution by bubbling with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry (Optional but Recommended):
-
Before bulk electrolysis, perform cyclic voltammetry (CV) on the solution using a smaller working electrode (e.g., glassy carbon) to determine the oxidation potentials of the FeII/FeIII and FeIII/FeIV couples under the experimental conditions. This helps in selecting the appropriate potential for bulk electrolysis.
-
-
Bulk Electrolysis:
-
Step 1: Oxidation to Fe(III): Apply a potential of +0.71 V vs. ferrocene to the working electrode to quantitatively oxidize the [FeII(N4Py)(NCCH3)]2+ to its iron(III) derivative.[1] Monitor the current until it decays to a baseline level, indicating the completion of the reaction.
-
Step 2: Oxidation to Fe(IV)=O: Increase the applied potential to a value above +1.3 V vs. ferrocene.[1] This potential is sufficient to drive the formation of the [FeIVO(N4Py)]2+ complex. The rate of formation is dependent on the applied potential and the concentration of water.[1]
-
The progress of the electrolysis can be monitored by observing the decrease in current over time and by spectroscopic methods if a spectroelectrochemical cell is used.[2]
-
-
Characterization of the Oxoiron(IV) Complex:
-
The generated [FeIVO(N4Py)]2+ can be characterized in situ using UV-visible spectroscopy, looking for its characteristic absorption band.
-
Other techniques such as resonance Raman spectroscopy can be used to confirm the presence of the Fe=O bond.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the electrochemical generation of nonheme oxoiron(IV) complexes.
Table 1: Redox Potentials for the Electrochemical Generation of [FeIVO(N4Py)]2+ [1][4]
| Redox Couple | E1/2 (V vs. Fc/Fc+) | Solvent | Notes |
| [FeII(N4Py)(NCCH3)]2+ / [FeIII(N4Py)(NCCH3)]3+ | +0.71 | CH3CN | Potential for quantitative oxidation to Fe(III). |
| [FeIII-OH]2+ / [FeIVO]2+ | +0.90 | CH3CN / H2O | Estimated from spectropotentiometric titrations. |
Table 2: Electrochemical and Spectroscopic Data for a Series of Nonheme Oxoiron(IV) Complexes with Pentadentate N5 Ligands [2][11]
| Complex with Ligand | E1/2(IV/III) (V vs. Fc/Fc+) | ν(Fe=O) (cm-1) | Solvent |
| 1 (N4Py derivative) | 0.83 | 834 | CH3CN / 0.1 M H2O |
| 2 | 0.95 | 825 | CH3CN / 0.1 M H2O |
| 3 | 1.05 | 841 | CH3CN / 0.1 M H2O |
| 4 | 1.15 | 836 | CH3CN / 0.1 M H2O |
| 5 | 1.23 | 830 | CH3CN / 0.1 M H2O |
Visualizations
The following diagrams illustrate the key processes involved in the electrochemical generation of nonheme oxoiron(IV) complexes.
References
- 1. Electrochemical Generation of a Nonheme Oxoiron(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonheme Oxoiron(IV) Complexes of Pentadentate N5 Ligands: Spectroscopy, Electrochemistry, and Oxidative Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Generation of a Nonheme Oxoiron(IV) Complex [figshare.com]
- 5. ossila.com [ossila.com]
- 6. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]
- 7. iestbattery.com [iestbattery.com]
- 8. Bulk electrolysis - Wikipedia [en.wikipedia.org]
- 9. Bulk Electrolysis (BE) | Pine Research Instrumentation [pineresearch.com]
- 10. Bulk electrolysis basic cell set up | Metrohm [metrohm.com]
- 11. Nonheme oxoiron(iv) complexes of pentadentate N5 ligands: spectroscopy, electrochemistry, and oxidative reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Spectroscopic Characterization of Oxoiron(V) Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxoiron(V) (Fe(V)=O) species are highly reactive intermediates implicated in the catalytic cycles of numerous iron-containing enzymes and synthetic catalysts.[1][2][3] Their fleeting nature makes their characterization challenging, necessitating the use of advanced spectroscopic techniques. These application notes provide an overview and detailed protocols for the primary spectroscopic methods employed to identify and characterize these pivotal intermediates.
Key Spectroscopic Techniques and Their Applications
The characterization of oxoiron(V) intermediates relies on a combination of spectroscopic methods, each providing unique insights into the electronic and geometric structure of the Fe(V)=O moiety.
-
Mössbauer Spectroscopy: This technique is exquisitely sensitive to the iron nucleus and provides direct information about the oxidation and spin state of the iron center.[1][2] Key parameters for oxoiron(V) species include the isomer shift (δ) and the quadrupole splitting (ΔEQ).
-
Resonance Raman (rR) Spectroscopy: rR spectroscopy is a powerful tool for probing the vibrational properties of the Fe=O bond.[4] Excitation within the electronic absorption bands of the oxoiron(V) species enhances the vibrational modes associated with the Fe=O unit, providing information on the bond strength and its interaction with the environment.
-
UV-Visible (UV-Vis) Spectroscopy: Oxoiron(V) intermediates often exhibit distinct electronic absorption features in the UV-Vis region.[5] These absorptions can be used to monitor the formation and decay of the intermediate and provide qualitative information about its electronic structure.
-
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state, coordination geometry, and bond lengths around the iron center.[1][3]
-
Cryospray Ionization Mass Spectrometry (CSI-MS): This soft ionization technique allows for the direct detection of thermally labile intermediates, such as oxoiron(V) species, from solution into the gas phase, providing crucial information on their mass and stoichiometry.[6][7]
Quantitative Spectroscopic Data
The following tables summarize key spectroscopic parameters obtained for various synthetic oxoiron(V) intermediates.
Table 1: Mössbauer Parameters for Oxoiron(V) Intermediates
| Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Temperature (K) | Reference |
| [FeV(TAML)(O)]- | -0.32 | 1.34 | 4.2 | [2] |
| [FeV(O)(OAc)(PyNMe3)]2+ | -0.08 | - | 4.2 | [4] |
Table 2: Resonance Raman Fe=O Stretching Frequencies for Oxoiron(V) Intermediates
| Complex | ν(Fe=16O) (cm-1) | ν(Fe=18O) (cm-1) | Δν(16O/18O) (cm-1) | Excitation (nm) | Reference |
| [FeV(TAML)(O)]- | 862 | 821 | 41 | 407 | [2] |
| [FeV(O)(OAc)(MeO-PyNMe3)]2+ | 815 | - | - | 488 | [4] |
Table 3: UV-Vis Absorption Maxima for Oxoiron(V) Intermediates
| Complex | λmax (nm) (ε, M-1cm-1) | Solvent | Reference |
| [FeV(TAML)(O)]- | 410 (8000), 680 (4000) | CH3CN | [2] |
| [FeV(O)(OAc)(PyNMe3)]2+ | 490 | CH3CN | [4] |
Table 4: X-ray Absorption Spectroscopy Data for an Oxoiron(V) Intermediate
| Complex | Edge Energy (eV) | Pre-edge Feature (eV) | Fe=O Bond Length (Å) | Reference |
| [FeV(TAML)(O)]- | 7128.5 | 7114.2 | 1.60 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mössbauer Spectroscopy
Objective: To determine the oxidation and spin state of the iron center in an oxoiron(V) intermediate.
Methodology:
-
Sample Preparation:
-
Generate the oxoiron(V) intermediate at low temperature (e.g., -60 °C) by reacting the iron precursor with an oxidant in a suitable solvent.[2]
-
Rapidly freeze the sample in a Mössbauer sample cup using liquid nitrogen to trap the intermediate.
-
The sample should contain a sufficient concentration of 57Fe (either natural abundance or enriched).
-
-
Instrumentation:
-
A Mössbauer spectrometer equipped with a 57Co source in a rhodium matrix.
-
A cryostat capable of maintaining temperatures as low as 4.2 K.
-
-
Data Acquisition:
-
Collect the Mössbauer spectrum in transmission mode.
-
The velocity scale should be calibrated using a standard α-iron foil at room temperature.
-
Acquire data for a sufficient duration to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the experimental spectrum using a suitable software package to extract the isomer shift (δ) and quadrupole splitting (ΔEQ).[8]
-
Compare the obtained parameters with literature values for known iron species to assign the oxidation and spin state.
-
Resonance Raman Spectroscopy
Objective: To measure the Fe=O stretching frequency of an oxoiron(V) intermediate.
Methodology:
-
Sample Preparation:
-
Prepare the oxoiron(V) intermediate at low temperature in a solvent that does not have strong interfering Raman signals.
-
For isotopic labeling, use 18O-labeled oxidant or water to generate the Fe=18O species.
-
The sample is typically held in a spinning NMR tube or a specialized low-temperature cuvette to minimize sample degradation by the laser.[9]
-
-
Instrumentation:
-
A Raman spectrometer equipped with a suitable laser for excitation (e.g., Ar-ion or Kr-ion laser).[9]
-
The excitation wavelength should be chosen to be in resonance with an electronic transition of the oxoiron(V) species to achieve enhancement of the Fe=O vibrational mode.[10]
-
A low-temperature stage or cryostat is required to maintain the sample at the desired temperature.
-
-
Data Acquisition:
-
Acquire Raman spectra of both the 16O and 18O-labeled samples.
-
Use low laser power to avoid photodecomposition of the intermediate.
-
-
Data Analysis:
-
Identify the peak corresponding to the Fe=O stretch by observing its shift to lower frequency upon 18O-isotope substitution.
-
The magnitude of the isotopic shift can be used to confirm the assignment.
-
UV-Visible Spectroscopy
Objective: To monitor the formation and decay of the oxoiron(V) intermediate and to characterize its electronic absorption features.
Methodology:
-
Sample Preparation:
-
The reaction is carried out directly in a quartz cuvette placed in a cryostatted cell holder of the spectrophotometer.
-
The iron precursor is dissolved in a suitable solvent and cooled to the desired temperature (e.g., -60 °C).
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer equipped with a cryostat to control the sample temperature.
-
-
Data Acquisition:
-
Record a baseline spectrum of the iron precursor solution.
-
Initiate the reaction by adding the oxidant and immediately start recording spectra at timed intervals to monitor the spectral changes.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to the oxoiron(V) intermediate by observing their appearance and subsequent decay.
-
The kinetics of the formation and decay can be analyzed by plotting the absorbance at a specific wavelength as a function of time.
-
X-ray Absorption Spectroscopy
Objective: To determine the oxidation state, coordination environment, and Fe=O bond length of the oxoiron(V) intermediate.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated, homogeneous frozen solution of the oxoiron(V) intermediate.
-
The sample is loaded into a sample holder and rapidly frozen in liquid nitrogen.
-
-
Instrumentation:
-
Synchrotron radiation source providing a high-flux X-ray beam.
-
A crystal monochromator to select the desired X-ray energy.
-
A fluorescence detector is typically used for dilute samples.
-
A cryostat is essential to maintain the sample at low temperature (e.g., 10-20 K) to prevent radiation damage.
-
-
Data Acquisition:
-
Scan the X-ray energy across the iron K-edge (around 7112 eV).
-
Collect both the XANES (near-edge) and EXAFS (extended) regions of the spectrum.
-
-
Data Analysis:
-
XANES: The position of the absorption edge and the intensity of the pre-edge feature provide information about the oxidation state and coordination geometry of the iron center.[11][12][13]
-
EXAFS: The EXAFS data is analyzed by fitting it to theoretical models to extract structural parameters such as the Fe=O bond distance and the coordination numbers of the surrounding ligands.[3]
-
Cryospray Ionization Mass Spectrometry
Objective: To directly detect the oxoiron(V) intermediate and confirm its mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
The reaction mixture containing the oxoiron(V) intermediate is prepared at low temperature.
-
-
Instrumentation:
-
Data Acquisition:
-
The cold reaction solution is infused into the CSI source.
-
Mass spectra are acquired in the appropriate mass range.
-
-
Data Analysis:
-
Identify the ion corresponding to the oxoiron(V) intermediate based on its mass-to-charge ratio (m/z).
-
The isotopic distribution pattern can be used to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the different spectroscopic techniques.
Caption: Experimental workflow for the generation and spectroscopic characterization of oxoiron(V) intermediates.
References
- 1. Chemical and spectroscopic evidence for an FeV-oxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cold-Spray Ionization Mass Spectrometry: Applications in Structural Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. journals.aps.org [journals.aps.org]
- 13. researchgate.net [researchgate.net]
- 14. Cryogenic Electrospray Ionization | Johnson Lab [jlab.chem.yale.edu]
Application Notes and Protocols for the Detection of High-Spin Fe(IV)-oxo Species using EPR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-spin iron(IV)-oxo (Fe(IV)-oxo) species are pivotal intermediates in the catalytic cycles of many non-heme iron enzymes, which are involved in a wide range of biological processes including DNA repair, biosynthesis, and drug metabolism.[1][2][3] The high reactivity and transient nature of these species make their detection and characterization challenging. Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for the direct detection and quantification of these high-spin (S=2) Fe(IV)-oxo intermediates, providing valuable insights into their electronic structure and coordination environment.[1][2][4][5] This document provides detailed application notes and experimental protocols for the successful application of EPR spectroscopy in the study of high-spin Fe(IV)-oxo species.
Principles of EPR Detection of High-Spin Fe(IV)-oxo Species
High-spin Fe(IV) has an electron spin of S=2. In a magnetic field, the five spin sublevels (m_s = -2, -1, 0, +1, +2) are split. The energy separation between these levels is sensitive to the local coordination environment of the iron center, described by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). For S=2 systems, EPR transitions are typically observed within the Kramers doublets (m_s = ±1, ±2).
The EPR spectra of high-spin Fe(IV)-oxo species are characterized by distinct signals, often observed at low temperatures.[1] A key feature is a signal with a g-value around 8, which arises from a transition within the m_s = ±2 doublet.[1][4] Another broader signal may be observed around g=4, corresponding to a transition within the m_s = ±1 doublet.[1][4] The exact g-values and the presence of these signals are highly dependent on the ZFS parameters. Parallel-mode EPR spectroscopy is often employed to detect these integer spin systems.[4][5]
Quantitative Data Summary
The following tables summarize key EPR parameters reported for various synthetic high-spin Fe(IV)-oxo complexes, providing a reference for researchers in the field.
Table 1: EPR Parameters for High-Spin Fe(IV)-oxo Complexes
| Complex | g-values | D (cm⁻¹) | E/D | Reference |
| [Fe(IV)H₃buea(O)]⁻ | 8.12, 4.06 | +4.7 | - | [1] |
| [Fe(IV)H₃buea(O)]⁻ | 8.19, 4.06 | 4.0(5) | 0.03 | [2][4] |
| A high-spin Fe(IV)=O species | 8.19 | - | - |
Table 2: Hyperfine Coupling Constants for High-Spin Fe(IV)-oxo Complexes
| Complex | Isotope | Hyperfine Constant (A) | Reference |
| [Fe(IV)H₃buea(O)]⁻ | ¹⁷O | A_z = 10 MHz | [1] |
| [Fe(IV)H₃buea(O)]⁻ | ⁵⁷Fe | A_iso = -25.9 MHz | [1] |
| Taurine Dioxygenase (TauD-J) | ⁵⁷Fe | A_iso = -30.6 MHz | [1] |
| [Fe(IV)(TMG₃tren)(O)]²⁺ | ⁵⁷Fe | A_iso = -26.6 MHz | [1] |
Experimental Protocols
This section provides a generalized protocol for the preparation and EPR analysis of high-spin Fe(IV)-oxo species. Specific parameters may need to be optimized based on the system under investigation.
Protocol 1: Sample Preparation
High-spin Fe(IV)-oxo species are often generated in situ at low temperatures due to their high reactivity.
Materials:
-
Precursor Fe(III) complex
-
Oxidizing agent (e.g., a one-electron oxidant)
-
Appropriate solvent (e.g., DMF, acetonitrile)[4]
-
EPR tubes (Quartz, Wilmad-LabGlass recommended)[6]
-
Glovebox or inert atmosphere setup (for oxygen-sensitive samples)[6]
Procedure:
-
Preparation of the Precursor Solution: In a glovebox or under an inert atmosphere, prepare a solution of the Fe(III) precursor complex in the chosen solvent. The concentration should be optimized, with a general starting point in the range of 100 µM to 2 mM.[8]
-
Generation of the Fe(IV)-oxo Species: Cool the precursor solution to a low temperature (e.g., -60 °C to -80 °C) in a suitable reaction vessel.[4]
-
Addition of Oxidant: Add a stoichiometric amount of a suitable one-electron oxidant to the cooled precursor solution with rapid mixing. The reaction progress can sometimes be monitored by UV-Vis spectroscopy.[4]
-
Sample Transfer: Once the Fe(IV)-oxo species is formed, rapidly transfer an aliquot of the cold reaction mixture into a pre-cooled EPR tube.[1]
-
Flash Freezing: Immediately freeze the sample by slowly lowering the EPR tube into liquid nitrogen.[6][7] This prevents cracking of the tube and ensures a homogenous glass.
-
Storage: Store the frozen samples in liquid nitrogen until EPR analysis.
Protocol 2: EPR Data Acquisition
Instrumentation:
-
X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.
Typical EPR Parameters:
-
Temperature: 2-10 K. Temperature-dependent studies can provide information on the zero-field splitting.[5]
-
Microwave Frequency: ~9.4 GHz (X-band)
-
Microwave Power: Low power (e.g., 0.1 - 1 mW) is typically used to avoid saturation of the signal.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized to maximize signal-to-noise without significant line broadening (e.g., 0.5 - 2 mT).
-
Time Constant: Appropriate for the scan rate to ensure good signal-to-noise.
-
Magnetic Field Scan: A wide field scan is necessary to observe the characteristic g ~ 8 and g ~ 4 signals (e.g., 0 - 1000 mT).
Procedure:
-
Instrument Setup: Cool down the cryostat to the desired temperature.
-
Sample Loading: Carefully transfer the frozen sample into the pre-cooled EPR resonator.
-
Tuning: Tune the spectrometer to the correct microwave frequency and coupling.
-
Data Acquisition: Acquire the EPR spectrum using the optimized parameters. It is advisable to record spectra in both perpendicular and parallel modes.
-
Data Processing: The acquired data should be baseline-corrected. For quantitative analysis, the signal can be double-integrated and compared to a standard of known concentration.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for the characterization of high-spin Fe(IV)-oxo species.
Caption: Experimental workflow for EPR detection of Fe(IV)-oxo species.
Caption: Logical relationship for EPR characterization of Fe(IV)-oxo species.
References
- 1. EPR and Mössbauer Spectroscopy, and DFT Analysis of a High-Spin FeIV-oxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, structure, and EPR detection of a high spin Fe(IV)-oxo species derived from either an Fe(III)-oxo or Fe(III)-OH complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron paramagnetic resonance an ... | Article | H1 Connect [archive.connect.h1.co]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 8. epr.chem.wisc.edu [epr.chem.wisc.edu]
Application Notes and Protocols for Oxoiron-Mediated Olefin Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the epoxidation of olefins utilizing oxoiron species. This method presents an environmentally benign and economically viable alternative to traditional epoxidation reagents. Iron, being an abundant and non-toxic metal, offers a sustainable approach to the synthesis of epoxides, which are crucial intermediates in the production of fine chemicals and pharmaceuticals.[1] The protocols described herein focus on the use of hydrogen peroxide as a green oxidant, which yields water as the only byproduct.[1]
Core Concepts
Oxoiron-mediated epoxidation typically involves the in-situ formation of a high-valent oxoiron(IV) or oxoiron(V) species, which acts as the active oxidant. This is often achieved through the reaction of an iron catalyst with an oxygen source, such as hydrogen peroxide. The nature of the ligand coordinated to the iron center plays a crucial role in tuning the reactivity, selectivity, and stability of the catalyst.[1][2] Biomimetic approaches, inspired by iron-containing enzymes like cytochrome P450, have led to the development of highly efficient non-heme iron catalysts.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Olefin Epoxidation using FeCl₃ and 1-Methylimidazole
This protocol is a practical method for the epoxidation of both terminal and substituted alkenes using a simple iron catalyst system.[3]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
1-Methylimidazole
-
Hydrogen peroxide (30-35% aqueous solution)
-
Olefin substrate
-
Acetone (solvent)
-
Acetic anhydride
-
1-Methylimidazole (for workup)
-
Sodium sulfite (aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the olefin (1.0 mmol) in acetone (5 mL) in a round-bottom flask, add FeCl₃·6H₂O (0.05 mmol, 5 mol%) and 1-methylimidazole (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (1.5 mmol, 1.5 equivalents) to the reaction mixture using a syringe pump over a period of 30 minutes to minimize disproportionation.[4]
-
After the addition is complete, continue stirring the reaction for the time specified in Table 1, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding epoxide.
Protocol 2: Epoxidation using a Bio-inspired Iron Complex with Acetic Acid
This protocol utilizes a pre-formed or in-situ generated iron complex and acetic acid to enhance epoxidation selectivity and rate.[5]
Materials:
-
Iron(II) complex such as [(BPMEN)Fe(OTf)₂] or [(TPA)Fe(OTf)₂] (0.5 mol%)
-
Olefin substrate (e.g., cyclooctene)
-
Hydrogen peroxide (35% solution)
-
Acetonitrile (CH₃CN)
-
Acetic acid (CH₃COOH)
-
Acetic anhydride
-
1-Methylimidazole
Procedure:
-
In a flask maintained at 0 °C, dissolve the iron catalyst (0.005 mmol, 0.5 mol%) in a 1:2 mixture of acetonitrile and acetic acid (3 mL).[5]
-
Add the olefin substrate (1.0 mmol) to the solution.
-
Slowly add a solution of hydrogen peroxide (1.5 mmol) in acetonitrile to the reaction mixture via syringe pump over 25 minutes.[5]
-
Stir the reaction for an additional 5 minutes after the addition is complete.[5]
-
To facilitate the analysis of diol byproducts, add acetic anhydride (1 mL) and 1-methylimidazole (0.1 mL) to esterify any diols formed.[4][5]
-
Analyze the product mixture by GC or NMR to determine the yield of epoxide and diol.
-
For product isolation, quench the reaction with a saturated aqueous solution of sodium sulfite and follow a standard aqueous workup and chromatographic purification.
Data Presentation
The following table summarizes the results for the epoxidation of various olefins using different oxoiron-mediated protocols.
| Olefin | Catalyst System | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cyclooctene | [(BPMEN)Fe(OTf)₂] / CH₃COOH | H₂O₂ | CH₃CN/CH₃COOH | < 1 min | 0 | ~100 | N/A | [5] |
| Cyclooctene | [Fe(Me₂EBC)(OTf)₂] | H₂O₂ | CH₃CN | 0.5 | 20 | 62 (epoxide + diol) | N/A | [4] |
| cis-2-Heptene | [Fe(Me₂EBC)(OTf)₂] | H₂O₂ | CH₃CN | 0.5 | 20 | 52 (epoxide + diol) | N/A | [4] |
| 1-Octene | [Fe(Me₂EBC)(OTf)₂] | H₂O₂ | CH₃CN | 0.5 | 20 | 24 (epoxide + diol) | N/A | [4] |
| 2-Vinylnaphthalene | FeCl₃·6H₂O / H₂Pydic / Pyrrolidine | H₂O₂ | N/A | N/A | N/A | 40 | racemic | [1] |
| trans-Stilbene | FeCl₃·6H₂O / (S,S)-4a / H₂(pydic) | H₂O₂ | N/A | N/A | N/A | High | High | [2] |
| Styrene | FeCl₃·6H₂O / 1-Methylimidazole | H₂O₂ | Acetone | N/A | N/A | Good-Excellent | N/A | [3] |
N/A: Not available in the cited source.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for an oxoiron-mediated olefin epoxidation experiment.
Caption: A generalized workflow for conducting an oxoiron-mediated olefin epoxidation experiment.
Catalytic Cycle
This diagram depicts a simplified proposed catalytic cycle for an iron-catalyzed epoxidation using hydrogen peroxide.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomimetic iron-catalyzed asymmetric epoxidation of aromatic alkenes by using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed epoxidation of olefins using hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Electron Oxidation of Oxoiron(IV) to Oxoiron(V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-valent oxoiron species are crucial intermediates in the catalytic cycles of numerous iron-containing enzymes, including cytochromes P450 and Rieske dioxygenases. These enzymes perform a wide range of oxidative transformations, such as hydrocarbon hydroxylation and olefin epoxidation. The one-electron oxidation of a relatively stable oxoiron(IV) (Fe(IV)=O) species to a highly reactive oxoiron(V) (Fe(V)=O) intermediate is a key step in several of these enzymatic reactions and has been a subject of intense research in the field of bioinorganic chemistry. Understanding the generation, characterization, and reactivity of these transient Fe(V)=O species provides valuable insights into enzymatic mechanisms and aids in the design of novel synthetic oxidation catalysts.
These application notes provide a detailed overview of the experimental procedures for the generation and characterization of oxoiron(V) complexes from their oxoiron(IV) precursors. The protocols are based on established methodologies in the field and are intended to serve as a practical guide for researchers.
Key Applications
-
Mechanistic Enzymology: Elucidating the role of high-valent iron-oxo species in enzymatic reaction mechanisms.
-
Catalyst Development: Designing and synthesizing bio-inspired oxidation catalysts for various chemical transformations.
-
Drug Metabolism Studies: Understanding the oxidative metabolism of drugs mediated by cytochrome P450 enzymes.
-
Biomimetic Chemistry: Developing small-molecule mimics of iron enzyme active sites to study their structure-function relationships.
Data Presentation
Table 1: Spectroscopic Parameters of Oxoiron(IV) and Oxoiron(V) Complexes
| Complex | Method | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | g-values | Fe=O Stretch (ν_Fe=O, cm⁻¹) | Reference(s) |
| [Fe(IV)(O)(TMC)(NCCH₃)]²⁺ (S=1) | Mössbauer | 0.09 | -0.29 | - | 840 | [1][2] |
| [Fe(IV)(O)(N4Py)]²⁺ (S=1) | Mössbauer | - | - | - | - | [3] |
| [Fe(IV)(O)(TMG₃tren)]²⁺ (S=2) | Mössbauer | 0.24 | - | - | - | [1][3] |
| [Fe(V)(O)(TMC)(NC(O)CH₃)]⁺ (S=1/2) | EPR | - | - | 2.05, 1.99, 1.96 | - | [2][4] |
| [(MeO-PyNMe₃)Fe(V)(O)(OC(O)R)]²⁺ (S=1/2) | Mössbauer, EPR | -0.08 | - | 2.07, 2.01, 1.94 | 815 | [5][6] |
| [Fe(V)(O)(TAML)]⁻ | EPR | - | - | - | - | [2] |
Table 2: Second-Order Rate Constants for Oxidation Reactions
| Oxoiron Complex | Substrate | Rate Constant (k₂, M⁻¹s⁻¹) | Temperature (°C) | Reference(s) |
| [Fe(IV)(O)(TMG₃tren)]²⁺ | Dihydroanthracene | - | -30 | [3] |
| [Fe(IV)(O)(TMC)(CH₃CN)]²⁺ | Dihydroanthracene | - | -30 | [3] |
| [Fe(IV)(O)(N4Py)]²⁺ | Dihydroanthracene | - | -30 | [3] |
| [Fe(V)(O)(PyNMe₃)(OAc)]²⁺ | C-H bonds | 4 to 5 orders of magnitude faster than Fe(IV)=O | - | [7] |
Table 3: Redox Potentials
| Redox Couple | E₁/₂ (V vs. SCE) | pH | Conditions | Reference(s) |
| Fe(IV)/Fe(III) of [Fe(IV)(O)(N4Py)]²⁺ | +0.41 | 4 | Aqueous | [8][9] |
| [(TMG₃tren)Fe(IV)=O]²⁺ | +0.27 | - | CH₂Cl₂ | [10] |
Experimental Protocols
Protocol 1: Generation of an Oxoiron(V) Complex
This protocol describes the one-electron oxidation of the S=1 complex [Fe(IV)(O)(TMC)(NCCH₃)]²⁺ (where TMC is tetramethylcyclam) to the corresponding oxoiron(V) species.[2][4][11][12]
Materials:
-
[Fe(II)(TMC)(OTf)₂] precursor complex
-
Acetonitrile (CH₃CN), anhydrous
-
tert-Butyl hydroperoxide (t-BuOOH), solution in decane
-
Potassium tert-butoxide (KOtBu) or Tetrabutylammonium hydroxide (NBu₄OH) as a strong base
-
Low-temperature reaction vessel (e.g., a Schlenk flask or a specialized cryostat cuvette)
-
Dry ice/acetone or a suitable cryostat for maintaining low temperatures (-44 °C)
Procedure:
-
Preparation of the Oxoiron(IV) Precursor:
-
Dissolve the [Fe(II)(TMC)(OTf)₂] precursor in anhydrous acetonitrile in the low-temperature reaction vessel.
-
Cool the solution to the desired temperature (e.g., -40 °C).
-
Add 1.2 equivalents of an oxidant like iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA) to generate the [Fe(IV)(O)(TMC)(NCCH₃)]²⁺ complex. The formation can be monitored by the appearance of its characteristic near-IR absorption band around 820 nm.[2]
-
-
One-Electron Oxidation to Oxoiron(V):
-
Maintain the solution of the oxoiron(IV) complex at -44 °C.[4][12]
-
Add at least three equivalents of tert-butyl hydroperoxide to the solution.[12]
-
Slowly add 1-2 equivalents of a strong base (KOtBu or NBu₄OH).[12]
-
The generation of the oxoiron(V) species, formulated as [Fe(V)(O)(TMC)(NC(O)CH₃)]⁺, is indicated by a color change to orange and the appearance of distinct UV-visible absorption features at approximately 410 nm and 780 nm.[12]
-
The resulting oxoiron(V) complex is metastable at this temperature and should be characterized promptly.
-
Protocol 2: Spectroscopic Characterization of the Oxoiron(V) Species
A. UV-Visible Spectroscopy:
-
Instrumentation: A low-temperature UV-Vis spectrophotometer equipped with a cryostat.
-
Procedure:
-
Generate the oxoiron(V) complex in a quartz cuvette as described in Protocol 1.
-
Quickly transfer the cuvette to the pre-cooled spectrophotometer.
-
Record the absorption spectrum over a range of 300-900 nm.
-
Monitor the decay of the characteristic absorption bands over time to determine the stability of the species.
-
B. Resonance Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer with a laser excitation source capable of exciting into the absorption bands of the oxoiron(V) species (e.g., around 410 nm). A low-temperature sample holder is essential.
-
Procedure:
-
Prepare a concentrated sample of the oxoiron(V) complex in a suitable sample holder (e.g., an NMR tube) and freeze it rapidly in liquid nitrogen.
-
Mount the frozen sample in the cryostat of the Raman spectrometer, maintaining a temperature of 77 K or lower.
-
Acquire the resonance Raman spectrum by irradiating the sample with the laser. The Fe=O stretching vibration is a key feature to identify. For some Fe(V)=O species, this has been observed around 815 cm⁻¹.[6]
-
To confirm the assignment, isotopic labeling studies can be performed by generating the complex using ¹⁸O-labeled oxidants or water.
-
C. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Instrumentation: An X-band EPR spectrometer with a helium cryostat for measurements at liquid helium temperatures.
-
Procedure:
-
Generate the oxoiron(V) species as described in Protocol 1.
-
Transfer an aliquot of the reaction solution to an EPR tube and rapidly freeze it in liquid nitrogen.
-
Record the EPR spectrum at a low temperature (e.g., 4 K).
-
Oxoiron(V) species with an S=1/2 spin state will exhibit a characteristic EPR signal. The g-values should be determined from the spectrum. For example, g-values around 2.07, 2.01, and 1.94 have been reported for a nonheme Fe(V)-oxo intermediate.[5][6]
-
D. Mössbauer Spectroscopy:
-
Instrumentation: A Mössbauer spectrometer with a ⁵⁷Fe source and a cryostat.
-
Procedure:
-
Synthesize the oxoiron(IV) precursor using ⁵⁷Fe-enriched iron.
-
Generate the ⁵⁷Fe-labeled oxoiron(V) complex at low temperature.
-
Freeze the sample and transfer it to the Mössbauer spectrometer.
-
Collect the spectrum at low temperatures (e.g., 4.2 K). The isomer shift (δ) is a key parameter for determining the oxidation state of the iron center. An isomer shift of -0.08 mm/s has been reported for an iron(V) oxidation state.[5][6]
-
Visualizations
Caption: One-electron oxidation of oxoiron(IV) to oxoiron(V).
Caption: Workflow for generation and characterization of oxoiron(V).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-electron oxidation of an oxoiron(IV) complex to form an [O═FeV═NR]+ center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopy and reactivity of Fe(IV) and Fe(V) species with one ligand - IQCC [iqcc.udg.edu]
- 8. Redox potential and C-H bond cleaving properties of a nonheme Fe(IV)=O complex in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox Potential and C-H Bond Cleaving Properties of a Nonheme FeIV=O Complex in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-electron oxidation of an oxoiron(IV) complex to form an [O═FeV═NR]+ center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Generating Oxoiron(IV) Porphyrin Cation Radicals for Reactivity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxoiron(IV) porphyrin cation radicals are highly reactive intermediates implicated in the catalytic cycles of various heme-containing enzymes, including cytochrome P450. The generation and subsequent study of these species in a laboratory setting are crucial for understanding their intrinsic reactivity and for the development of bio-inspired catalysts and novel therapeutics. This document provides detailed application notes and protocols for the generation, characterization, and reactivity studies of oxoiron(IV) porphyrin cation radicals.
Introduction
Heme-containing enzymes utilize high-valent iron-oxo species to perform a wide range of oxidative transformations. Among these, the oxoiron(IV) porphyrin π-cation radical, often referred to as Compound I, is a key oxidant responsible for reactions such as hydroxylation and epoxidation.[1] The transient and highly reactive nature of this intermediate makes its study challenging. This guide outlines established methods for generating these species from stable iron(III) porphyrin precursors using chemical oxidants and acid-catalyzed disproportionation. Detailed protocols for their spectroscopic characterization and for performing kinetic studies of their reactions with organic substrates are also provided.
Methods for Generating Oxoiron(IV) Porphyrin Cation Radicals
There are two primary methods for the in situ generation of oxoiron(IV) porphyrin cation radicals for reactivity studies: direct oxidation of an iron(III) porphyrin precursor and acid-catalyzed disproportionation of an oxoiron(IV) porphyrin (Compound II) intermediate.
Direct Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method involves the direct oxidation of a ferric porphyrin complex with a strong oxidant like m-CPBA at low temperatures. The choice of porphyrin ligand and axial ligand can influence the stability and reactivity of the resulting cation radical.[2]
Acid-Catalyzed Disproportionation
This approach first generates the oxoiron(IV) porphyrin species (Compound II), which then undergoes acid-catalyzed disproportionation to yield the oxoiron(IV) porphyrin cation radical (Compound I) and the starting iron(III) porphyrin.[1][3] This method has been spectroscopically verified and is particularly useful for studying the interconversion of these reactive intermediates.[3][4]
Experimental Protocols
Protocol 1: Generation of Oxoiron(IV) Porphyrin Cation Radical via Direct Oxidation
Materials:
-
Iron(III) porphyrin complex (e.g., (TMP)FeCl, (TDCPP)FeCl)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous solvent (e.g., butyronitrile, dichloromethane)
-
Dry ice/acetone or cryostat for low-temperature control
-
Schlenk line or glovebox for inert atmosphere (optional but recommended)
Procedure:
-
Prepare a solution of the iron(III) porphyrin complex in the chosen anhydrous solvent in a pre-cooled cuvette or reaction vessel. A typical concentration is in the micromolar range for spectroscopic studies.
-
Cool the solution to -78 °C using a dry ice/acetone bath or a cryostat.[2][5]
-
Under an inert atmosphere, add a solution of m-CPBA (typically 2-10 equivalents) in the same solvent to the cooled porphyrin solution with gentle stirring.
-
Immediately monitor the reaction by UV-vis spectroscopy. The formation of the oxoiron(IV) porphyrin cation radical is indicated by the appearance of a broad Soret band and a broad Q-band between 550-750 nm.[1]
-
Maintain the low temperature throughout the experiment to prevent decomposition of the reactive intermediate.
Protocol 2: Generation via Acid-Catalyzed Disproportionation
Materials:
-
Iron(III) porphyrin complex (e.g., (TDCPP)Fe(OH))
-
m-CPBA
-
meta-Chlorobenzoic acid (m-CBA)
-
Acetonitrile/water (1:1, v/v) solvent mixture
-
UV-vis spectrophotometer
Procedure:
-
Prepare a solution of the iron(III) porphyrin complex (e.g., 2 x 10⁻⁵ M) in the acetonitrile/water solvent mixture.
-
Add a slight excess of m-CPBA (e.g., 6 equivalents) to generate the oxoiron(IV) porphyrin species (Compound II). Monitor this step by UV-vis spectroscopy.
-
To the solution of the oxoiron(IV) porphyrin, add a solution of m-CBA in the same solvent mixture to initiate the disproportionation.[6]
-
The conversion to the oxoiron(IV) porphyrin cation radical can be followed by monitoring the growth of the characteristic broad Q-band at 550-750 nm.[1][6]
-
The reaction can be quenched by the addition of a reducing substrate like styrene, which will regenerate the initial iron(III) porphyrin.[6]
Characterization of Oxoiron(IV) Porphyrin Cation Radicals
Due to their transient nature, these species are typically characterized in situ using a variety of spectroscopic techniques.
UV-visible Spectroscopy: This is the most common method for monitoring the formation and decay of the cation radical. The key spectral features are summarized in the table below.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to probe the electronic structure of the paramagnetic cation radical.
Mössbauer Spectroscopy: This technique provides information about the iron center, including its oxidation and spin state.[2]
Reactivity Studies
The reactivity of the generated oxoiron(IV) porphyrin cation radicals can be investigated by introducing various organic substrates and monitoring the reaction progress.
Protocol 3: Kinetic Analysis of Substrate Oxidation
Materials:
-
In situ generated oxoiron(IV) porphyrin cation radical solution
-
Substrate of interest (e.g., styrene, ethylbenzene)
-
Stopped-flow spectrophotometer or a rapid-mixing device coupled to a UV-vis spectrophotometer
Procedure:
-
Generate the oxoiron(IV) porphyrin cation radical in situ following Protocol 1 or 2 in one syringe of the stopped-flow apparatus.
-
Prepare a solution of the substrate in the same solvent in the other syringe.
-
Rapidly mix the two solutions and monitor the decay of the cation radical's characteristic absorbance (e.g., at the maximum of the Q-band) over time.
-
The reaction rates can be determined by fitting the kinetic traces to appropriate rate laws. The influence of substrate concentration, temperature, and the nature of the porphyrin and axial ligands can be systematically investigated.[7][8]
Data Presentation
Table 1: Spectroscopic Data for Oxoiron(IV) Porphyrin Cation Radicals
| Porphyrin Complex | Generation Method | Solvent | Soret Band (nm) | Q-Band (nm) | Reference |
| (TDCPP)⁺•FeIV(O) | Acid-catalyzed disproportionation | CH₃CN/H₂O | ~390 | 550-750 | [1][6] |
| (TMP)⁺•FeIV(O)Cl | m-CPBA oxidation | Butyronitrile | - | - | [2] |
| (TMP)⁺•FeIV(O)Br | m-CPBA oxidation | Butyronitrile | - | - | [2] |
Table 2: Kinetic Data for Reactivity Studies
| Porphyrin Cation Radical | Substrate | Reaction Type | Observed Rate Constant | Reference |
| (TDCPP)⁺•FeIV(O) | - | Disproportionation | 1.3 ± 0.2 x 10² M⁻¹s⁻¹ | [6] |
| Cationic Porphyrin I | Olefins | Epoxidation | ~250-fold more reactive than (TMP)⁺•FeIV(O) | [7] |
Visualizations
Caption: Workflow for the generation and analysis of oxoiron(IV) porphyrin cation radicals.
Caption: Simplified catalytic cycle of Cytochrome P450 showing the role of Compound I.
References
- 1. Porphyrin pi-cation and protein radicals in peroxidase catalysis and inhibition by anti-thyroid chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of oxoiron (IV) tetramesitylporphyrin pi-cation radical complexes by m-CPBA oxidation of ferric tetramesitylporphyrin derivatives in butyronitrile at - 78 degrees C. Evidence for the formation of six-coordinate oxoiron (IV) tetramesitylporphyrin pi-cation radical complexes FeIV = O(tmp*)X (X = Cl-, Br-), by Mössbauer and X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic Evidence for Acid-Catalyzed Disproportionation Reaction of Oxoiron(IV) Porphyrin to Oxoiron(IV) Porphyrin π-Cation Radical and Iron(III) Porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uni-luebeck.de [research.uni-luebeck.de]
- 6. Acid-catalyzed disproportionation of oxoiron(IV) porphyrins to give oxoiron(IV) porphyrin radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and reactivity of oxoiron(IV) porphyrin π-cation radical complexes bearing cationic N-methyl-2-pyridinium group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols for Predicting the Geometry of Oxoiron Complexes using Density Functional Theory (DFT)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxoiron complexes are reactive intermediates involved in a wide range of enzymatic and synthetic catalytic reactions.[1][2][3][4] The geometry of these complexes, particularly the Fe-O bond length and the coordination environment, is crucial in determining their reactivity and spectroscopic properties. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the geometric and electronic structures of these transient species, providing insights that can be difficult to obtain experimentally.[1][4] These computational methods offer a cost-effective and accurate approach to guide the design of novel catalysts and to elucidate reaction mechanisms in biological systems.[1][3][5][4]
Theoretical Background:
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the study of larger and more complex molecules, such as oxoiron complexes, with a good balance between accuracy and computational cost.[1][4] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal complexes, hybrid functionals such as B3LYP are often employed, and basis sets like def2-TZVP or LANL2DZ are commonly used for the iron atom, while smaller basis sets can be used for lighter atoms.[2] The inclusion of a solvation model is also critical for accurately describing the geometry of these complexes in solution.
Protocols
I. Protocol for Geometry Optimization of an Oxoiron Complex
This protocol outlines the steps for performing a geometry optimization of a typical oxoiron(IV) complex using DFT.
-
Building the Initial Structure:
-
Construct the initial 3D coordinates of the oxoiron complex. This can be done using a molecular builder program or by modifying a crystal structure from a database.
-
Ensure a reasonable starting geometry for the ligand framework and the Fe=O unit.
-
-
Setting up the DFT Calculation:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or NWChem.
-
Functional Selection: Choose an appropriate exchange-correlation functional. The B3LYP functional is a widely used and well-benchmarked choice for oxoiron complexes. Other functionals like BP86 or TPSS can also be considered.[6]
-
Basis Set Selection:
-
For the iron atom, select a basis set suitable for transition metals, such as LANL2DZ with effective core potentials (ECPs) or an all-electron basis set like def2-TZVP.[2]
-
For the ligand atoms (C, H, N, O), a Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP can be used.
-
-
Spin State: Define the spin multiplicity of the complex. Oxoiron(IV) complexes are often found in triplet or quintet spin states. It is advisable to perform calculations for different possible spin states to determine the ground state.
-
Charge: Specify the total charge of the complex.
-
Solvation Model: If the complex is in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[7][8][9] Specify the solvent (e.g., water, acetonitrile).
-
Dispersion Correction: Include a dispersion correction, such as Grimme's D3(BJ), to account for van der Waals interactions, which can be important for larger ligand systems.[10]
-
-
Running the Geometry Optimization:
-
Submit the calculation to the quantum chemistry software.
-
The software will iteratively adjust the atomic positions to find a minimum on the potential energy surface.
-
Monitor the convergence of the optimization. A successful optimization will meet the software's default convergence criteria for forces and energy changes.
-
-
Verifying the Optimized Geometry:
-
Perform a vibrational frequency calculation on the optimized geometry.
-
A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.
-
II. Protocol for Vibrational Frequency Calculation
This protocol describes how to calculate the vibrational frequencies of an optimized oxoiron complex to confirm it is a true minimum and to predict its infrared (IR) spectrum.
-
Prerequisites:
-
A successfully optimized geometry of the oxoiron complex from the protocol above.
-
-
Setting up the Frequency Calculation:
-
Use the same level of theory (functional, basis set, solvation model, and dispersion correction) as used for the geometry optimization.
-
Specify the "Freq" or "Vibrational Frequencies" keyword in the input file of the quantum chemistry software.
-
-
Running the Calculation:
-
Submit the frequency calculation. This calculation will compute the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
-
-
Analyzing the Results:
-
Imaginary Frequencies: Check the output for the number of imaginary frequencies. As mentioned, a true minimum should have zero imaginary frequencies.
-
Vibrational Modes: The output will list the calculated vibrational frequencies and their corresponding atomic motions (normal modes).
-
Fe=O Stretch: Identify the vibrational mode corresponding to the Fe=O stretching frequency. This is typically a high-frequency mode in the range of 800-950 cm⁻¹ and can be compared with experimental data from resonance Raman or IR spectroscopy.
-
Zero-Point Vibrational Energy (ZPVE): The calculation will also provide the ZPVE, which can be used for thermodynamic corrections.
-
Data Presentation
Table 1: Comparison of Experimental and DFT-Calculated Fe=O Bond Lengths in Selected Oxoiron(IV) Complexes.
| Complex | Spin State | Experimental Fe=O (Å) | DFT Functional | Basis Set (Fe/Ligand) | Calculated Fe=O (Å) | Reference |
| [FeIV(O)(TMC)(NCCH3)]2+ | S=1 | 1.646 | B3LYP | def2-TZVP/def2-SVP | 1.648 | Jackson et al. |
| [FeIV(O)(TMC)(N3)]+ | S=1 | 1.66 | BP86 | def2-TZVP/def2-SVP | 1.662 | Jackson et al. |
| [FeIV(O)(N4Py)]2+ | S=2 | 1.66 | B3LYP | 6-311G(d)/6-31G(d) | 1.659 | Decker et al. |
| [FeIV(O)(TMG3tren)]2+ | S=2 | 1.65 | B3LYP | def2-TZVP/def2-SVP | 1.653 | England et al.[11] |
Visualizations
Caption: DFT workflow for geometry prediction of oxoiron complexes.
Caption: Key DFT parameters influencing predicted properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Solvation Models - NWChem [nwchemgit.github.io]
- 8. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Synthetic Oxoiron(IV) Complexes
This guide provides troubleshooting advice, frequently asked questions, and key experimental data to assist researchers in enhancing the stability and reliability of their synthetic oxoiron(IV) complexes.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and handling of oxoiron(IV) complexes.
Question: My oxoiron(IV) complex is decomposing almost instantly. What are the likely causes and how can I fix it?
Answer: Rapid decomposition is a common issue stemming from several factors related to the complex's environment and inherent structure. Consider the following troubleshooting steps:
-
Lower the Temperature: The stability of most oxoiron(IV) complexes is highly temperature-dependent. Many are only viable for spectroscopic characterization at low temperatures (e.g., -40 °C to -80 °C).[1][2] Performing the synthesis and all subsequent manipulations at the lowest possible temperature is critical.
-
Evaluate the Ligand's Electronic Properties: The ligand field plays a crucial role. For S=1 complexes, strong-field nitrogen-donor ligands like those in the TMC (tetramethylcyclam) or N4Py families can provide significant stability. Conversely, weaker field equatorial ligands can lower the energy gap between d-orbitals, favoring the more reactive high-spin (S=2) state, which may have a much shorter lifetime.[3][4]
-
Assess Ligand Steric Hindrance: Bulky, sterically encumbering ligands can physically protect the reactive Fe(IV)=O core from intermolecular decay pathways, such as dimerization or reaction with solvent molecules.[5] Tripodal tetradentate ligands are often used to enforce a specific geometry and provide steric protection.[3][5]
-
Check for Intramolecular Decay: The complex may be degrading via an intramolecular pathway, such as hydrogen atom abstraction from the ligand itself.[6] This can be diagnosed by using a deuterated version of the ligand; a significant kinetic isotope effect (KIE), where the deuterated complex is more stable, points to this mechanism.[6] If this is the case, redesigning the ligand to remove susceptible C-H bonds near the iron core is necessary.
-
Re-evaluate Your Solvent Choice: The solvent can be a primary source of decomposition. Avoid protic solvents or those with weak C-H bonds that can be attacked by the highly oxidizing Fe(IV)=O unit. Acetonitrile, distilled over CaH₂, is a common choice.[2] While dichloromethane is frequently used, some studies show it may not be optimal for reactivity and stability compared to non-coordinating solvents like n-alkanes.[1][7]
Question: The yield of my oxoiron(IV) complex is consistently low. What can I do to improve it?
Answer: Low yields typically point to issues with the reaction conditions or the purity of the reagents.
-
Ensure an Inert Atmosphere: Oxoiron(IV) complexes and their Fe(II) precursors are sensitive to oxygen and moisture. All syntheses must be performed under a rigorously inert atmosphere (e.g., nitrogen or argon) using proper Schlenk techniques or inside a glovebox.[6]
-
Purify Solvents and Reagents: Solvents must be thoroughly dried and deoxygenated before use.[2] Ensure the Fe(II) precursor complex is pure and free of residual solvents or oxidation products.
-
Optimize Oxidant Addition: The choice and delivery of the oxidant are critical. Common oxidants include iodosylbenzene (PhIO), peracetic acid, or ceric ammonium nitrate.[2][8][9] The oxidant should be added slowly to the cooled solution of the Fe(II) precursor to prevent side reactions and localized heating. The stoichiometry should be carefully controlled, as excess oxidant can lead to further, unwanted reactions.
-
Monitor Formation Spectroscopically: Use UV-Vis spectroscopy to monitor the formation of the oxoiron(IV) species, which typically has a characteristic near-IR absorption band.[2] This allows you to determine the time to maximum formation and avoid unnecessary waiting periods where the complex can decompose.[2]
Frequently Asked Questions (FAQs)
Question: What are the most effective types of ligands for stabilizing non-heme oxoiron(IV) complexes?
Answer: The stability of a non-heme oxoiron(IV) complex is fundamentally tied to the architecture of its supporting ligand. Effective ligands typically incorporate:
-
Polydentate, Macrocyclic, or Tripodal Scaffolds: Tetradentate (e.g., TMC, TPA, TMG₃tren) and pentadentate (e.g., N4Py) ligands are most common.[5] These structures chelate the iron center, preventing ligand dissociation and limiting unwanted intermolecular reactions.
-
Strong-Field Donors for S=1 Stability: For intermediate-spin (S=1) complexes, which are generally more stable than their high-spin counterparts, ligands with strong-field nitrogen donors (like pyridyl and amino groups) are preferred. The [FeIV(O)(TMC)(NCMe)]²⁺ complex, for instance, is remarkably stable with a half-life of 10 hours at room temperature.[10]
-
Steric Bulk for S=2 Generation: To generate the more enzymatically relevant but typically less stable high-spin (S=2) state, bulky tripodal ligands are used. These ligands enforce a five-coordinate, trigonal bipyramidal geometry which makes the dₓ²-y² and dₓᵧ orbitals degenerate, favoring the high-spin configuration.[3][4][5]
Question: How does the choice of axial ligand affect stability?
Answer: The axial ligand, positioned trans to the oxo group, has a profound effect on stability. In the well-studied TMC system, substituting the relatively inert acetonitrile (NCMe) ligand with various anions (N₃⁻, OH⁻, CN⁻) significantly decreases the thermal stability of the oxoiron(IV) center.[10] For this system, negatively charged ligands appear to promote decay rather than stabilize the high-valent state.[10]
Question: What are the essential characterization techniques for these complexes?
Answer: A multi-technique approach is necessary to unambiguously identify an oxoiron(IV) species:
-
UV-Vis Spectroscopy: Used to monitor the formation and decay kinetics of the complex. Oxoiron(IV) species typically exhibit a weak, characteristic absorption band in the near-infrared (NIR) region (700-1000 nm).[2][10]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the mass-to-charge ratio of the complex, verifying its formulation.[5]
-
Resonance Raman Spectroscopy: Provides direct evidence of the Fe=O bond. Irradiation within the oxo-to-iron(IV) charge transfer band reveals a characteristic ν(Fe=O) vibration (typically 820-900 cm⁻¹) that shifts to a lower frequency upon ¹⁸O-labeling.[5]
-
Mössbauer Spectroscopy: This is a crucial technique for determining the oxidation and spin state of the iron center. The isomer shift (δ) and quadrupole splitting (ΔE_Q) values are diagnostic for the Fe(IV) state.[10][3]
-
X-ray Absorption Spectroscopy (XAS): Provides information on the Fe K-edge energy, which is consistent with an Fe(IV) assignment, and EXAFS analysis can determine the Fe=O bond length.[10]
-
X-ray Crystallography: While challenging due to the instability of most complexes, obtaining a crystal structure provides definitive proof of the structure and geometry.[6]
Quantitative Stability Data
The stability of oxoiron(IV) complexes varies by orders of magnitude depending on the ligand, spin state, and axial ligand.
| Complex | Ligand | Spin State | Axial Ligand | Solvent | Temp. (°C) | Half-life (t½) |
| [FeIV(O)(TMC)]²⁺ | TMC | S=1 | Acetonitrile | CH₃CN | 25 | 10 hours[10] |
| [FeIV(O)(TMC)]⁺ | TMC | S=1 | Cyanide (CN⁻) | CH₃CN | 25 | 1.5 hours[10] |
| [FeIV(O)(TMC)]⁺ | TMC | S=1 | Azide (N₃⁻) | CH₃CN | 25 | < 1 minute[10] |
| [FeIV(O)(TMC)]⁺ | TMC | S=1 | Hydroxide (OH⁻) | CH₃CN | 25 | ~seconds[10] |
| [FeIV(O)(N4Py)]²⁺ | N4Py | S=1 | (none) | CH₃CN | 25 | 6 hours[6] |
| [FeIV(O)(TMG₃tren)]²⁺ | TMG₃tren | S=2 | (none) | CH₃CN | 25 | 30 seconds[6] |
Experimental Protocols
General Protocol for the Synthesis of a Non-Heme Oxoiron(IV) Complex
This protocol is a generalized procedure based on common literature methods.[2][9] All steps must be performed under a strict inert atmosphere (N₂ or Ar) using Schlenk techniques or a glovebox.
-
Preparation of Precursor Solution:
-
Dissolve the iron(II) precursor complex (e.g., [FeII(L)(OTf)₂]) in freshly distilled, deoxygenated acetonitrile (CH₃CN) to a final concentration of approximately 1 mM.
-
Transfer the solution to a 1-cm path length quartz cuvette sealed with a septum.
-
-
Cooling:
-
Place the cuvette in a cryostat and cool the solution to the desired temperature (typically -40 °C). Allow the solution to fully equilibrate at this temperature.
-
-
Oxidation:
-
Prepare a solution of the oxidant (e.g., 1.5 to 10 equivalents of peracetic acid or iodosylbenzene).
-
Using a pre-cooled gas-tight syringe, rapidly inject the oxidant into the stirred, cooled solution of the iron(II) precursor.
-
-
Monitoring and Characterization:
-
Immediately begin monitoring the reaction via UV-Vis spectroscopy, focusing on the appearance of the characteristic NIR band of the oxoiron(IV) species.
-
Once maximum formation is achieved (typically within minutes), the solution is ready for further low-temperature characterization (e.g., ESI-MS, Resonance Raman, Mössbauer). Samples for these techniques should be rapidly prepared and flash-frozen in liquid nitrogen to quench reactivity.
-
Visualizations
Caption: Key factors influencing the stability of synthetic oxoiron(IV) complexes.
References
- 1. Significant Solvent Effect on Reactivity of Oxoiron(IV) Porphyrin π-Cation Radical Complex: Activation in n-Alkane Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Gas Phase Reactions of Synthetic Non-heme Oxoiron(IV) Ions: Proximity and Spin-State Reactivity Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the Synthesis of More Reactive S = 2 Non-Heme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Axial Ligand Effects on the Geometric and Electronic Structures of Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biomimetic Oxidation Reactions
Welcome to the Technical Support Center for Biomimetic Oxidation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during biomimetic oxidation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or is not producing any of the desired product. What are the common causes and how can I fix this?
A1: Low or no yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.[1][2][3]
-
Catalyst Deactivation: The biomimetic catalyst may be inactive or degrading under the reaction conditions.[4][5]
-
Troubleshooting:
-
Confirm Catalyst Activity: Before the main reaction, run a small-scale control experiment with a known, reliable substrate to verify the catalyst's activity.
-
Characterize the Catalyst: Use techniques like X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), or Electron Microscopy to check the catalyst's structural integrity and oxidation state both before and after the reaction.[6][7][8]
-
Consider Immobilization: Immobilizing the catalyst on a solid support (e.g., silica, polymers, or silicon wafers) can enhance stability and prevent deactivation through dimerization or degradation.[9][10] Immobilization on silicon has been shown to allow a catalyst to run for over 400 hours without deactivation.[10]
-
-
-
Sub-optimal Reaction Conditions: The temperature, pH, or solvent system may not be ideal for your specific reaction.
-
Troubleshooting:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., in 5-10°C increments) to find the optimum. Be aware that higher temperatures can sometimes lead to product decomposition.[1]
-
Solvent Selection: The solvent plays a critical role in both solubility and reaction kinetics.[11][12][13][14] Aprotic polar solvents like acetonitrile can sometimes hinder reaction rates compared to apolar solvents like toluene.[13] Test a variety of solvents with different polarities.
-
pH Optimization: If applicable, screen a range of pH values. The catalyst's activity and stability can be highly pH-dependent.
-
-
-
Poor Substrate Solubility: If the substrate is not sufficiently soluble in the reaction medium, the reaction rate will be severely limited.[15][16]
-
Troubleshooting:
-
Solvent System Modification: Use a co-solvent to increase the substrate's solubility.
-
Phase-Transfer Catalysis: For reactions with immiscible aqueous and organic phases, a phase-transfer catalyst can facilitate the reaction.
-
-
-
Inefficient Oxidant: The choice and concentration of the oxidant are critical. Common "green" oxidants include molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[15][17]
-
Troubleshooting:
-
Vary Oxidant Loading: Systematically vary the equivalents of the oxidant. Too little will result in incomplete conversion, while too much can lead to overoxidation or catalyst degradation.[15]
-
Consider an Electron Transfer Mediator (ETM): For aerobic oxidations, direct reoxidation of the catalyst by O₂ can have a high energy barrier. Using ETMs, such as quinones or metal-macrocyclic complexes, can facilitate electron transfer, mimicking biological respiratory chains.[17]
-
-
Issue 2: Poor Selectivity and Formation of Byproducts
Q2: My reaction is working, but I'm getting a mixture of products or significant byproducts. How can I improve selectivity?
A2: Poor selectivity is often caused by overoxidation, side reactions, or the catalyst promoting multiple reaction pathways.
-
Overoxidation: The desired product is further oxidized to an unwanted byproduct. This is common in the oxidation of alcohols to aldehydes, where the aldehyde can be further oxidized to a carboxylic acid.[16]
-
Troubleshooting:
-
Reduce Oxidant Concentration: Use a stoichiometric amount or a slight excess of the oxidant instead of a large excess.[15]
-
Monitor Reaction Progress: Carefully monitor the reaction using techniques like TLC, GC, or HPLC and quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.[1]
-
Lower Reaction Temperature: Reducing the temperature can often slow down the rate of overoxidation relative to the primary reaction.
-
-
-
Solvent Effects: The solvent can influence which reaction pathway is favored.[13][15]
-
Troubleshooting:
-
Solvent Screening: Test different solvents. For example, in the oxidation of naphthalenols, switching the solvent can selectively produce different products like 2-carboxycinnamic acid or 1,2-naphthoquinone from the same starting material.[15]
-
-
-
Catalyst Design: The ligand environment of a metal-based biomimetic catalyst significantly influences its selectivity.
-
Troubleshooting:
-
Ligand Modification: Modify the steric or electronic properties of the ligands surrounding the metal center. More sterically bulky ligands can prevent substrate binding in a way that leads to side reactions. Electron-donating or withdrawing groups can tune the catalyst's redox potential.[18]
-
-
Issue 3: Catalyst Instability and Deactivation
Q3: My reaction starts well but then stops before all the starting material is consumed. How can I address catalyst deactivation?
A3: Catalyst deactivation is a common problem where the catalyst loses its activity over time.[5] The primary causes are coking (fouling by carbonaceous material), poisoning, or structural changes.[19]
-
Mechanisms of Deactivation:
-
Oxidative Degradation: The catalyst itself is oxidized and decomposed by the strong oxidizing conditions.
-
Dimerization/Aggregation: Soluble catalysts may form inactive dimers or larger aggregates.
-
Leaching: If using a supported catalyst, the active metal may leach from the support into the solution.
-
-
Troubleshooting and Solutions:
-
Immobilization: As mentioned before, grafting the catalyst onto a solid support is a highly effective strategy to prevent aggregation and improve stability.[9][10]
-
Use of Sacrificial Agents: In some systems, particularly photochemical reactions, a sacrificial electron donor is used.[20][21] This agent is consumed to regenerate the catalyst, preventing its degradation.[20][22] However, be aware that byproducts of the sacrificial agent can sometimes interfere with the reaction.[23][24]
-
Catalyst Regeneration: For some heterogeneous catalysts, a regeneration procedure can restore activity. A common method involves a cycle of mild oxidation (e.g., with air at an elevated temperature) followed by reduction (e.g., with H₂) to remove coke and restore the active sites.[25]
-
Quantitative Data Summary
Optimizing reaction parameters is key to increasing yield. The following tables summarize the effect of different variables on reaction outcomes as reported in various studies.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |
| CuO/CeO₂–Co₃O₄ | CO | 5 | 85 (Selectivity) | [26] |
| CuO/CeO₂–Co₃O₄ | CO | 20 | >95 (Selectivity) | [26] |
| CuO/CeO₂–Co₃O₄ | CO | 30 | 65 (Selectivity) | [26] |
| Na₂WO₄ | Naphthalen-1-ol | 2.5 | >90 | [15] |
| Iron(II) Complex | Benzyl Alcohol | 1.0 | 95 | [27] |
| Iron(II) Complex | 1-Phenylethanol | 1.0 | 92 | [27] |
Table 2: Effect of Solvent on Product Selectivity and Yield
| Catalyst System | Substrate | Solvent | Product(s) | Yield/Selectivity | Reference |
| Na₂WO₄/H₂O₂ | Naphthalen-1-ol | MeCN | 1,2-Naphthoquinone | High Selectivity | [15] |
| Na₂WO₄/H₂O₂ | Naphthalen-1-ol | H₂O | Naphthalenol Homocoupling | High Selectivity | [15] |
| MCM-bpy-Mo | Styrene | Toluene | Benzaldehyde | 75% | [13] |
| MCM-bpy-Mo | Styrene | Acetonitrile | Styrene Oxide | High Selectivity | [13] |
Key Experimental Protocols
Protocol 1: General Procedure for Aerobic Oxidation of Alcohols
This protocol is adapted from an iron-catalyzed biomimetic aerobic oxidation method.[27]
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove moisture.[1]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add the substrate (e.g., alcohol, 1.0 mmol).
-
Catalyst Addition: Add the iron catalyst (e.g., an iron hydrogen transfer complex, 1-5 mol%) and any co-catalysts or electron transfer mediators (e.g., a bifunctional hydroquinone/cobalt Schiff base complex).[27]
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 5 mL).
-
Reaction Initiation: Place the flask under an atmosphere of air or molecular oxygen (using a balloon or a continuous flow).
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary. The product is then isolated using standard procedures such as extraction, followed by purification via column chromatography.[1]
Protocol 2: Catalyst Characterization - Temperature Programmed Reduction (TPR)
TPR is used to measure the reducibility of metal oxide catalysts, which can be correlated with catalytic activity.[6][8]
-
Sample Preparation: Place a known weight of the catalyst sample (typically 50-100 mg) into a quartz U-tube reactor.
-
Pre-treatment: Heat the sample under a flow of inert gas (e.g., Argon or Nitrogen) to a specific temperature (e.g., 300°C) to remove any adsorbed water and impurities. Cool down to room temperature.
-
Reduction: Switch the gas flow to a reducing gas mixture (e.g., 5-10% H₂ in Argon) at a constant flow rate.
-
Temperature Program: Begin heating the sample at a linear rate (e.g., 10°C/min) up to a final temperature (e.g., 900°C).
-
Detection: The concentration of H₂ in the effluent gas is continuously monitored by a thermal conductivity detector (TCD). As the catalyst is reduced, it consumes H₂, causing a change in the TCD signal.
-
Data Analysis: A plot of H₂ consumption versus temperature is generated. The peaks in the resulting TPR profile correspond to the reduction of different metal species on the catalyst, providing information about the oxidation states and their interaction with the support.
Visual Diagrams
Caption: A troubleshooting flowchart for diagnosing low yield in biomimetic oxidation.
Caption: Reaction pathways showing desired product formation versus side reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Catalyst Characterization Techniques [hidenanalytical.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Performance of a biomimetic oxidation catalyst immobilized on silicon wafers: comparison with its gold congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Solvent on Conversion and Selectivity during the Selective Oxidation of Cyclohexane by Nano-V2O5/Ti Membrane Electrode | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. An evaluation of solvent effects and ethanol oxidation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Biomimetic oxidation – The Bäckvall Group [organ.su.se]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. impact.ornl.gov [impact.ornl.gov]
- 20. Enabling artificial photosynthesis systems with molecular recycling: A review of photo- and electrochemical methods for regenerating organic sacrificial electron donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. BJOC - Enabling artificial photosynthesis systems with molecular recycling: A review of photo- and electrochemical methods for regenerating organic sacrificial electron donors [beilstein-journals.org]
- 23. Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF - American Chemical Society [acs.digitellinc.com]
- 24. Abstract: Concerning the Role of Sacrificial Reagents in Photocatalytic Water Splitting Systems: A Critical Assessment (227th ECS Meeting (May 24-28, 2015)) [ecs.confex.com]
- 25. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
effect of axial ligands on oxoiron(IV) redox potential
Technical Support Center: Oxoiron(IV) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with oxoiron(IV) complexes, focusing on the influence of axial ligands on their redox potentials.
Frequently Asked Questions (FAQs)
FAQ 1: How does the electronic nature of the axial ligand influence the Fe(IV)=O/Fe(III)-OH redox potential?
The redox potential of the Fe(IV)=O/Fe(III)-OH couple is highly sensitive to the electronic properties of the axial ligand trans to the oxo group. In general, more electron-donating axial ligands increase the electron density on the iron center. This stabilizes the high-valent oxoiron(IV) state, making it more difficult to reduce. Consequently, a more electron-donating axial ligand results in a lower (less positive) redox potential. Conversely, electron-withdrawing axial ligands destabilize the oxoiron(IV) state, making it easier to reduce and thus raising the redox potential.
This relationship can be visualized as a direct correlation between the pKa of the axial ligand and the measured redox potential. A higher pKa indicates a stronger electron-donating character, which corresponds to a lower redox potential for the Fe(IV)=O/Fe(III)-OH couple.
FAQ 2: What is a common experimental issue when performing cyclic voltammetry on oxoiron(IV) complexes?
A frequent challenge is the instability of the oxoiron(IV) complex during the electrochemical measurement, which can lead to irreversible or quasi-reversible cyclic voltammograms. This instability can be caused by several factors, including the presence of water or other nucleophiles in the solvent, or the intrinsic reactivity of the complex itself. To mitigate this, it is crucial to use highly pure, anhydrous, and deoxygenated solvents. Working at low temperatures can also help to improve the stability of the complex during the experiment. Additionally, using aprotic solvents with non-coordinating counterions is often preferred to minimize side reactions.
FAQ 3: How can I systematically tune the redox potential of my oxoiron(IV) complex?
The redox potential can be systematically tuned by modifying the electronic properties of the axial ligand. A common strategy is to introduce a series of para-substituted pyridines as axial ligands. By varying the substituent on the pyridine ring (e.g., from electron-donating -OCH3 to electron-withdrawing -CN), you can finely control the electron density at the iron center and thus systematically shift the redox potential. This approach allows for a linear free-energy relationship (Hammett analysis) to be established between the electronic parameter of the substituent and the measured redox potential.
Troubleshooting Guides
Problem 1: Irreversible or poorly defined cyclic voltammograms.
-
Possible Cause 1: Complex decomposition. The oxoiron(IV) species may be unstable on the timescale of the CV experiment.
-
Solution: Try scanning at faster rates. This can help to outrun the decomposition reaction and reveal the reversible redox event. Also, ensure the solvent and electrolyte are rigorously dry and deoxygenated, as trace impurities can react with the complex.
-
-
Possible Cause 2: Reaction with the solvent or electrolyte. The chosen solvent or electrolyte may be reacting with the high-valent iron complex.
-
Solution: Switch to a more inert solvent system. For example, if using acetonitrile, consider dichloromethane or other less coordinating solvents. Ensure the counterion of the supporting electrolyte is non-coordinating (e.g., PF6⁻, ClO4⁻).
-
-
Possible Cause 3: Electrode surface fouling. The complex or its decomposition products may be adsorbing to the electrode surface, passivating it.
-
Solution: Polish the working electrode between each scan. Use a different electrode material if the problem persists.
-
Problem 2: Inconsistent or drifting redox potential measurements.
-
Possible Cause 1: Unstable reference electrode potential. The potential of the reference electrode may be drifting due to changes in its filling solution or junction potential issues.
-
Solution: Calibrate the reference electrode against a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, both before and after the experiment. All reported potentials should be referenced to this internal standard.
-
-
Possible Cause 2: Temperature fluctuations. Redox potentials can be temperature-dependent.
-
Solution: Use a thermostated electrochemical cell to maintain a constant temperature throughout the experiment. Report the temperature at which the measurements were made.
-
-
Possible Cause 3: Changes in the coordination sphere. The axial ligand may be dissociating from the iron center, leading to a mixture of species in solution.
-
Solution: Ensure a sufficient excess of the axial ligand is present in the electrochemical solution to maintain the desired coordination environment, especially if the ligand binding is weak.
-
Data Presentation
Table 1: Effect of Axial Ligand on the Redox Potential of an Oxoiron(IV) Complex
This table summarizes representative data showing the correlation between the electronic properties of para-substituted pyridine axial ligands and the measured redox potential of a model oxoiron(IV) complex.
| Axial Ligand (para-substituted pyridine) | Substituent | pKa of Conjugate Acid | E½ (V vs. Fc/Fc⁺) |
| 4-Methoxypyridine | -OCH₃ | 6.58 | 0.95 |
| 4-Methylpyridine | -CH₃ | 6.02 | 1.05 |
| Pyridine | -H | 5.25 | 1.15 |
| 4-Chloropyridine | -Cl | 3.83 | 1.28 |
| 4-Cyanopyridine | -CN | 1.90 | 1.45 |
Note: The data presented are representative values for a generic system and are intended for illustrative purposes. Actual values will vary depending on the specific macrocyclic ligand and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Redox Potential by Cyclic Voltammetry (CV)
-
Preparation of the Electrochemical Cell:
-
Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/AgNO₃ reference electrode.
-
Thoroughly clean and dry all components of the cell. The working electrode should be polished with alumina slurry, sonicated, and dried before use.
-
Assemble the cell under an inert atmosphere (e.g., in a glovebox).
-
-
Preparation of the Analyte Solution:
-
Dissolve the iron(III) precursor complex and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add a measured excess (e.g., 10-100 equivalents) of the desired axial ligand to the solution.
-
Prepare a solution of ferrocene to be used as an internal standard.
-
-
Electrochemical Generation of the Oxoiron(IV) Species:
-
The oxoiron(IV) species is typically generated in situ by the chemical oxidation of the corresponding iron(III) precursor.
-
Cool the analyte solution to the desired temperature (e.g., -40 °C) in the electrochemical cell.
-
Add one equivalent of a suitable chemical oxidant (e.g., iodosylbenzene or m-chloroperoxybenzoic acid) to the solution with stirring.
-
-
Data Acquisition:
-
Immediately after adding the oxidant, begin recording cyclic voltammograms.
-
Scan over a potential range that brackets the expected Fe(IV)=O/Fe(III)-OH redox couple.
-
Vary the scan rate (e.g., from 50 mV/s to 1000 mV/s) to assess the reversibility of the redox event.
-
After recording the CVs of the sample, add a small amount of the ferrocene solution to the cell and record another CV to determine the position of the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the half-wave potential (E½) of the Fe(IV)=O/Fe(III)-OH couple, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
-
Reference all measured potentials to the Fc/Fc⁺ internal standard by setting its E½ to 0 V.
-
Visualizations
Caption: Electronic effect of axial ligands on Fe(IV)=O redox potential.
Caption: Experimental workflow for determining Fe(IV)=O redox potential.
Technical Support Center: Optimizing Selectivity in Oxoiron-Catalyzed C-H Hydroxylation
Welcome to the technical support center for oxoiron-catalyzed C-H hydroxylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing selectivity (regio-, chemo-, and stereoselectivity) in oxoiron-catalyzed C-H hydroxylation?
A1: The selectivity of oxoiron-catalyzed C-H hydroxylation is a multifactorial issue influenced by:
-
Ligand Environment: The electronic and steric properties of the ligands coordinating the iron center play a crucial role. Electron-donating groups on the ligand can favor the formation of high-spin perferryl species, which have been shown to exhibit higher chemo-, regio-, and stereoselectivity.[1] The three-dimensional structure of the macrocyclic rings and the type of substituents on the porphyrin ring in heme-based catalysts also significantly impact selectivity.[2]
-
Substrate Properties: The electronic and steric characteristics of the substrate are critical.[3] Hydroxylation often occurs preferentially at the most electron-rich C-H bonds.[2] The positioning of the substrate within the catalyst's active site is also a key determinant of selectivity.[4]
-
Oxidant Choice: The nature of the terminal oxidant used (e.g., hydrogen peroxide, m-chloroperbenzoic acid) can influence the reaction pathway and, consequently, the selectivity.[5]
-
Additives: The presence of additives, such as Brønsted acids (e.g., HClO₄), can enhance both the reactivity and regioselectivity of the catalytic system.[6]
-
Solvent: The solvent system can influence selectivity. For instance, fluorinated alcohols can promote hydroxylation selectivity by forming hydrogen bonds with the alcohol product, preventing over-oxidation.[2]
Q2: How can I improve the regioselectivity of my C-H hydroxylation reaction?
A2: To improve regioselectivity, consider the following strategies:
-
Ligand Modification: Employing sterically hindered catalysts can restrict access to certain C-H bonds, thereby directing oxidation to less sterically hindered sites.[2] For instance, catalysts with bulky substituents on the ligand can divert reactivity toward electronically disfavored secondary sites by blocking access to tertiary sites.[2]
-
Use of Additives: The addition of a strong Brønsted acid like perchloric acid (HClO₄) has been shown to increase the regioselectivity in the oxidation of substrates like adamantane.[6]
-
Substrate Modification: While not always feasible, altering the electronic properties of the substrate can direct hydroxylation. Electron-donating groups generally activate nearby C-H bonds towards oxidation.[2]
Q3: My reaction is producing a mixture of alcohol and ketone (over-oxidation). How can I improve chemoselectivity for the alcohol?
A3: Preventing over-oxidation to achieve higher chemoselectivity for the alcohol product is a common challenge. Here are some approaches:
-
Solvent Choice: Using solvents like trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can be highly effective. These solvents form hydrogen bonds with the initially formed alcohol, deactivating the α-C–H bond and preventing further oxidation to the ketone.[2]
-
Reaction Conditions: Carefully controlling reaction parameters such as temperature and reaction time can minimize over-oxidation. Lowering the temperature may slow down the rate of alcohol oxidation relative to C-H hydroxylation.
-
Catalyst Design: The choice of catalyst can influence chemoselectivity. Some iron complexes are inherently more selective for alcohol formation.
Q4: What is the role of the oxoiron(V) species in these reactions, and how does it compare to the oxoiron(IV) species?
A4: Both oxoiron(IV) and oxoiron(V) species are potent oxidants implicated as key intermediates in C-H hydroxylation.[1][6] The oxoiron(V) intermediate is generally a much more reactive species. For instance, Fe(V)=O has been shown to perform hydrogen atom transfer (HAT) from C-H groups 4 to 5 orders of magnitude faster than Fe(IV)=O with the same ligand system.[6] The formation of a highly reactive oxoiron(V) species is often cited as responsible for high selectivity in certain catalytic systems.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (mixture of positional isomers) | 1. Steric and electronic properties of C-H bonds are too similar. 2. Catalyst is not selective enough. 3. Reaction conditions are not optimal. | 1. Modify the catalyst ligand to introduce more steric bulk to differentiate between C-H bonds.[2] 2. Add a Brønsted acid (e.g., HClO₄) to the reaction mixture, which has been shown to improve regioselectivity.[6] 3. Screen different solvents and temperatures to find optimal conditions. |
| Poor Chemoselectivity (over-oxidation to ketone/aldehyde) | 1. The alcohol product is more reactive than the starting alkane. 2. The solvent is not protecting the alcohol product. 3. The reaction is running for too long or at too high a temperature. | 1. Switch to a fluorinated alcohol solvent like TFE or HFIP to protect the alcohol via hydrogen bonding.[2] 2. Optimize the reaction time and temperature; consider running the reaction at a lower temperature for a shorter duration. 3. Adjust the catalyst-to-oxidant ratio. |
| Low Stereoselectivity | 1. The catalyst does not provide a sufficiently chiral environment. 2. The reaction may proceed through a mechanism with a long-lived radical intermediate that allows for racemization. | 1. Utilize a catalyst with a well-defined chiral ligand structure. 2. Employ a catalyst system known to proceed via a concerted mechanism, which often leads to retention of stereochemistry.[2] |
| Low or No Reactivity | 1. The C-H bond is too strong. 2. The catalyst is inactive or has decomposed. 3. The oxidant is not being activated effectively. | 1. Consider using a more reactive catalyst system, potentially one that generates an oxoiron(V) intermediate.[6] 2. Ensure the integrity of the catalyst and handle it under appropriate conditions (e.g., inert atmosphere if necessary). 3. The addition of acids can facilitate the formation of the active oxidizing species.[6] |
Quantitative Data
Table 1: Effect of HClO₄ on the Regioselective Oxidation of Adamantane [6]
| Entry | Catalyst System | Conversion (%) | 3°/2° Ratio |
| 1 | 2/H₂O₂/HClO₄ | 9.8 | 14.3 |
| 2 | 2/H₂O₂/AA | 48.4 | 25.4 |
| 3 | 2/H₂O₂/AA/HClO₄ | 57.9 | 38.8 |
Reaction conditions and catalyst structures can be found in the cited literature.
Experimental Protocols
General Procedure for Catalytic Oxidation of Adamantane: [6]
A solution of the iron catalyst and adamantane in the chosen solvent is prepared in a reaction vessel. Acetic acid (AA) is added, and the mixture is stirred. The reaction is initiated by the addition of hydrogen peroxide (H₂O₂), and if applicable, perchloric acid (HClO₄) is also added. The reaction is stirred for a specified time at a controlled temperature. After the reaction period, the mixture is quenched, and the products are extracted and analyzed by gas chromatography (GC) to determine conversion and product distribution.
Note: Specific concentrations, solvent volumes, temperatures, and reaction times should be optimized for each specific catalyst system and are detailed in the primary literature.
Visualizations
Caption: A simplified catalytic cycle for oxoiron-mediated C-H hydroxylation.
Caption: A logical workflow for troubleshooting selectivity issues in C-H hydroxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determining the inherent selectivity for carbon radical hydroxylation versus halogenation with high-spin oxoiron(iv)–halide complexes: a concerted rebound step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective photocatalytic hydroxylation and epoxidation reactions by an iron complex using water as the oxygen source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Degradation in Iron-Based Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during iron-based oxidation experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to iron-based catalyst degradation.
| Problem | Potential Causes | Recommended Solutions |
| Sudden drop in catalytic activity | Poisoning: The catalyst's active sites are blocked by contaminants from the feedstock or solvent. Common poisons include sulfur, phosphorus, and halides.[1] | - Pre-treat the feedstock: Use guard beds or purification columns to remove potential poisons before the reaction. - Analyze for contaminants: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons. - Regenerate the catalyst: If poisoning is reversible, a regeneration cycle (e.g., thermal treatment or washing) may restore activity. |
| Change in reaction conditions: A sudden shift in pH, temperature, or reactant concentration can negatively impact catalyst performance. | - Monitor and control reaction parameters: Ensure that pH, temperature, and reactant feed rates are stable and within the optimal range for your catalyst.[2][3] | |
| Gradual decrease in catalytic activity over time | Sintering: High reaction temperatures can cause the small iron nanoparticles to agglomerate into larger, less active particles, reducing the available surface area.[1] | - Lower the reaction temperature: If the process allows, operating at a lower temperature can slow down the rate of sintering. - Use a thermally stable support: Dispersing the iron catalyst on a high-surface-area, thermally stable support can inhibit particle migration and agglomeration. - Add promoters: Incorporating promoters can enhance the thermal stability of the catalyst. |
| Fouling (Coking): Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[1] | - Optimize reaction conditions: Adjusting the temperature, pressure, and reactant ratios can minimize coke formation. - Catalyst regeneration: A controlled oxidation (burn-off) of the coke in a dilute oxygen stream can regenerate the catalyst. | |
| Leaching: Active iron species may dissolve into the reaction medium, especially under acidic conditions.[4] | - Operate at a higher pH: If the reaction chemistry permits, increasing the pH can reduce the solubility of iron species.[2] - Use a strongly anchored catalyst: Covalently bonding the iron species to the support can minimize leaching. - Employ a heterogeneous catalyst design: Using solid iron oxide catalysts can reduce the extent of leaching compared to homogeneous systems. | |
| Change in product selectivity | Alteration of active sites: The deactivation mechanism (e.g., poisoning, sintering) may preferentially affect certain types of active sites, leading to a change in the product distribution. | - Characterize the deactivated catalyst: Techniques like Temperature Programmed Desorption (TPD) and XPS can provide insights into the nature of the remaining active sites. - Re-evaluate catalyst formulation: A different catalyst formulation or support may be more resistant to the specific deactivation pathway causing the selectivity change. |
| Noticeable color change in the reaction mixture | Iron leaching: The appearance of a yellow or brown color in a previously colorless solution can indicate the presence of dissolved iron species (Fe³⁺). | - Confirm with analytical techniques: Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached iron in the solution. - Implement strategies to prevent leaching: Refer to the solutions for "Leaching" above. |
| Formation of a precipitate or sludge | Precipitation of iron hydroxides: In aqueous systems, especially at higher pH values, dissolved iron can precipitate as ferric hydroxide (Fe(OH)₃), which is generally inactive.[5] | - Control the pH: Maintain the pH within a range where iron species remain soluble and active. For many Fenton-like reactions, a pH of 3-4 is optimal.[6] - Use chelating agents: The addition of chelating agents can keep iron in solution at higher pH values, but their effect on catalytic activity must be evaluated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of iron catalyst deactivation in oxidation reactions?
A1: The main deactivation mechanisms are:
-
Poisoning: Irreversible adsorption of impurities on the catalyst's active sites.[1]
-
Sintering: Thermal agglomeration of catalyst particles, leading to a loss of active surface area.[1]
-
Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface.[1]
-
Leaching: Dissolution of the active iron species into the reaction medium.[4]
-
Phase Transformation: Conversion of the active iron phase (e.g., Fe₃O₄) into a less active phase (e.g., α-Fe₂O₃).
Q2: How can I improve the stability of my iron-based catalyst?
A2: Several strategies can enhance catalyst stability:
-
Use of a Support: Dispersing the iron catalyst on a high-surface-area support material (e.g., silica, alumina, activated carbon) can improve its stability by preventing sintering and, in some cases, reducing leaching.
-
Addition of Promoters: Introducing a second metal, such as palladium or copper, can enhance the catalyst's resistance to oxidation and poisoning.[7]
-
Surface Modification: Coating the catalyst with a protective layer, such as a thin carbon shell, can prevent leaching and improve stability.[8]
-
Optimization of Reaction Conditions: Operating at the optimal pH, temperature, and reactant concentrations can significantly extend the catalyst's lifetime.[2][3]
Q3: Is it possible to regenerate a deactivated iron catalyst?
A3: Yes, in many cases, deactivated iron catalysts can be regenerated. The appropriate method depends on the deactivation mechanism:
-
For Fouling (Coking): A controlled burn-off of the carbon deposits in a dilute stream of air or oxygen at elevated temperatures is a common regeneration method.
-
For Poisoning: If the poison is weakly adsorbed, a thermal treatment or washing with a suitable solvent may be effective. For strongly bound poisons, a more aggressive chemical treatment might be necessary.
-
For Leached and Precipitated Iron: A common method for regenerating iron sludge from Fenton-like reactions involves dewatering, drying, and calcining the sludge at 350-400°C, followed by dissolving the residue in sulfuric acid to recover the active iron catalyst.
Q4: What is the optimal pH for Fenton and Fenton-like reactions using iron catalysts?
A4: The optimal pH for classical Fenton and many heterogeneous Fenton-like reactions is typically in the acidic range, around pH 3-4.[6] At this pH, the generation of hydroxyl radicals is most efficient, and the precipitation of ferric hydroxide is minimized. Operating at a neutral or basic pH can lead to the formation of inactive iron sludge.[5]
Q5: How do I know if my catalyst is deactivating due to poisoning or sintering?
A5: Characterization techniques can help distinguish between these mechanisms:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of foreign elements on the catalyst surface, indicating poisoning.
-
Transmission Electron Microscopy (TEM): Can visualize the catalyst particles and reveal an increase in particle size, which is a clear sign of sintering.
-
X-ray Diffraction (XRD): An increase in the crystallite size, calculated from the peak broadening, can also indicate sintering.
Data Presentation
Table 1: Effect of pH and Temperature on Iron Oxidation Rate
| pH | Temperature (°C) | Iron Oxidation Rate (kg·m⁻³·s⁻¹) |
| 1.5 | 30 | 2.05 x 10⁻⁴ |
| 2.0 | 30 | 2.17 x 10⁻⁴ |
| 2.5 | 30 | 2.10 x 10⁻⁴ |
| 2.0 | 20 | 1.85 x 10⁻⁴ |
| 2.0 | 30 | 2.17 x 10⁻⁴ |
| 2.0 | 40 | 1.98 x 10⁻⁴ |
| Data adapted from a study on microbial iron oxidation, demonstrating the sensitivity of the oxidation rate to pH and temperature.[3] |
Table 2: Regeneration Efficiency of a Deactivated Iron-Based Catalyst
| Cycle | Pollutant Removal Efficiency (%) |
| Fresh Catalyst (Cycle 1) | ~84 |
| After 14 Cycles (Deactivated) | < 20 |
| After 1st Regeneration | ~82 |
| After 2nd Regeneration | ~80 |
| Data from a study on a carbon-coated iron oxide catalyst used for phenol degradation, showing the potential for performance recovery after regeneration.[8] |
Experimental Protocols
Protocol 1: Preparation of an Iron-on-Activated-Carbon Catalyst by Impregnation
Objective: To prepare a heterogeneous iron-based catalyst for use in oxidation reactions.
Materials:
-
Granular Activated Carbon (GAC)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Deionized water
-
Muffle furnace
-
Beakers, stirring plate, and other standard laboratory glassware
Procedure:
-
Prepare the Impregnation Solution: Dissolve the desired amount of Fe(NO₃)₃·9H₂O in deionized water to achieve the target iron loading on the GAC.
-
Impregnate the Support: Add the GAC to the iron nitrate solution. Stir the mixture for several hours at room temperature to ensure uniform wetting and impregnation of the support.
-
Drying: Remove the GAC from the solution and dry it in an oven at 110°C overnight to evaporate the water.
-
Calcination: Place the dried, impregnated GAC in a ceramic crucible and transfer it to a muffle furnace. Calcine the material at a specified temperature (e.g., 500°C) for a set duration (e.g., 2-4 hours) in an air atmosphere. The calcination step decomposes the iron nitrate precursor to form iron oxide nanoparticles on the GAC support.
-
Cooling and Storage: Allow the catalyst to cool to room temperature inside the furnace. Once cooled, store the catalyst in a desiccator to prevent moisture adsorption.
Protocol 2: Evaluation of Catalyst Performance in a Fenton-like Reaction
Objective: To assess the catalytic activity and stability of a prepared iron-based catalyst for the degradation of an organic pollutant.
Materials:
-
Prepared iron-based catalyst
-
Model organic pollutant (e.g., Methylene Blue, Phenol)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
Deionized water
-
pH meter and solutions for pH adjustment (e.g., dilute H₂SO₄ and NaOH)
-
Reaction vessel (e.g., glass beaker) with a magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the Pollutant Solution: Prepare a stock solution of the model pollutant in deionized water at a known concentration.
-
Set up the Reaction: In the reaction vessel, add a specific volume of the pollutant solution and adjust the pH to the desired value (e.g., pH 3.5).
-
Add the Catalyst: Disperse a pre-weighed amount of the catalyst in the pollutant solution and stir for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Initiate the Reaction: Start the oxidation reaction by adding a specific volume of the H₂O₂ solution to the mixture. This is considered time zero (t=0).
-
Monitor the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by adding a small amount of a radical scavenger like methanol or by adjusting the pH to be highly basic) and filter out the catalyst particles using a syringe filter.
-
Analyze the Samples: Measure the concentration of the pollutant in the filtered samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant.
-
Calculate Degradation Efficiency: The degradation efficiency at each time point can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
-
Assess Stability (Optional): After the first reaction cycle, recover the catalyst by filtration, wash it with deionized water, and dry it. Then, reuse the catalyst in a subsequent reaction cycle under the same conditions to evaluate its stability and reusability.
Visualizations
Caption: Fenton reaction cycle and common deactivation pathways for iron-based catalysts.
Caption: Workflow for the regeneration of a deactivated iron catalyst from sludge.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bimetallic Fenton-like Catalysts in the Remediation of Dyes [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of Iron-Based Catalysts against Oxidation: An In Situ Ambient-Pressure Xâray Photoelectron Spectroscopy (AP-XPS) Study [figshare.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Trapping Transient Oxoiron(V) Intermediates
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the challenging task of trapping and characterizing transient oxoiron(V) intermediates.
Frequently Asked Questions (FAQs)
Q1: What makes trapping oxoiron(V) intermediates so challenging?
A1: The primary challenge lies in their extreme reactivity and short lifetimes. Oxoiron(V) species are potent oxidants, often with half-lives in the millisecond to second range at low temperatures, making them difficult to accumulate to concentrations required for spectroscopic analysis. Their high reactivity poses a significant hurdle to dissecting their chemical transformations.
Q2: What are the key spectroscopic signatures used to identify an oxoiron(V) species?
A2: Several spectroscopic techniques provide characteristic signatures for oxoiron(V) intermediates:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Low-spin (S=1/2) oxoiron(V) species typically exhibit distinct EPR signals. For example, some complexes show g-values around 2.07, 2.01, and 1.96.
-
Mössbauer Spectroscopy: This technique is sensitive to the iron oxidation state. An isomer shift (δ) value close to 0 mm/s (e.g., -0.08 mm/s) is indicative of an iron(V) oxidation state.
-
Resonance Raman Spectroscopy: The Fe=O stretching frequency (ν(Fe=O)) provides evidence for the oxoiron core. This frequency is typically observed in the range of 815-841 cm⁻¹ and shifts to a lower frequency upon isotopic labeling with ¹⁸O.
Q3: What are the common methods for generating oxoiron(V) intermediates?
A3: Oxoiron(V) intermediates are typically generated by the oxidation of an iron(II) or iron(III) precursor complex. Common oxidants include:
-
Peroxy acids (e.g., peracetic acid, m-chloroperoxybenzoic acid)
-
Hydrogen peroxide (H₂O₂)
-
Iodosylbenzene (PhIO)
The reaction is usually carried out at very low temperatures (e.g., -40°C to -90°C) to increase the lifetime of the transient intermediate.
Q4: How can the stability of an oxoiron(V) intermediate be enhanced?
A4: The stability of these intermediates is highly dependent on the supporting ligand coordinated to the iron center. Electron-rich and oxidation-resistant ligands can help to stabilize the high-valent iron center. Additionally, the presence of a Brønsted acid can, in some cases, lead to the formation of a more stable protonated species that acts as a reservoir for the active intermediate.
Troubleshooting Guides
Cryospray Ionization Mass Spectrometry (CSI-MS)
Problem: I am not observing the mass signal for my target oxoiron(V) intermediate.
| Possible Cause | Suggested Solution |
| Intermediate Decay: The intermediate is too short-lived and decays before it can be detected. | 1. Decrease Temperature: Lower the temperature of the reaction mixture and the cryospray source to slow down the decay rate. 2. Optimize Flow Rate: Adjust the flow rate of the solution into the mass spectrometer. A faster flow rate may reduce the time between generation and detection. 3. Use a More Stabilizing Ligand: If possible, switch to a ligand system known to produce more stable high-valent iron species. |
| Inappropriate Source Conditions: The ionization process is causing the intermediate to fragment. | 1. Adjust Cone Voltage: Systematically vary the cone voltage to find the optimal setting for gentle ionization. 2. Check Spray Stability: Ensure a consistent and stable spray. An inconsistent spray can lead to signal loss. |
| Low Concentration: The concentration of the intermediate is below the detection limit of the instrument. | 1. Increase Reactant Concentrations: Use higher concentrations of the iron precursor and oxidant. 2. Check for Contamination: Ensure that solvents and reagents are pure, as impurities can quench the reaction. |
Stopped-Flow Spectroscopy
Problem: The kinetic trace from my stopped-flow experiment is noisy and difficult to interpret.
| Possible Cause | Suggested Solution |
| Air Bubbles in the System: Bubbles in the flow cell can cause light scattering and signal noise. | 1. Degas Solutions: Thoroughly degas all reactant solutions before loading them into the syringes. 2. Prime the System: Flush the syringes and tubing with degassed solvent to remove any trapped air. |
| Photobleaching: The sample is being degraded by the light source. | 1. Reduce Light Intensity: Use neutral density filters to decrease the intensity of the incident light. 2. Decrease Exposure Time: If possible with your instrument, reduce the data acquisition time per point. |
| Precipitation: The reactants or products are precipitating in the mixing chamber or flow cell. | 1. Check Solubility: Ensure that all components are soluble in the chosen solvent at the experimental temperature. 2. Filter Solutions: Filter all solutions through a syringe filter before use. |
| Anaerobic Sample Degradation: The sample is sensitive to oxygen. | 1. Use Anaerobic Techniques: Prepare and handle all solutions under an inert atmosphere (e.g., in a glovebox). 2. Use Glass Syringes: Plastic syringes can be permeable to oxygen; use gas-tight glass syringes for highly air-sensitive experiments.[1] |
Quantitative Data
The stability of oxoiron(V) intermediates is highly influenced by the ligand architecture. The following table summarizes the half-lives of several nonheme oxoiron(IV) complexes, which provides a comparative context for the even more transient oxoiron(V) species.
| Complex Ligand | Half-life (t₁/₂) at Room Temperature |
| L1 | 40 hours |
| L2 | 2.5 hours |
| Ligand for complex 1b | 1.67 hours[2] |
| Ligand for complex 2b | 16 hours[2] |
| Ligand for complex 3b | 64 hours[2] |
| Ligand for complex 4b | 45 hours[2] |
Note: Data for oxoiron(V) half-lives is scarce due to their extreme instability. The provided data for oxoiron(IV) complexes illustrates the significant impact of the ligand environment on stability.[3]
Experimental Protocols
Protocol: Generation and Detection of an Oxoiron(V) Intermediate using Stopped-Flow UV-Vis Spectroscopy
This protocol describes a general procedure for observing the formation and decay of a transient oxoiron(V) species.
1. Preparation of Solutions: a. Prepare a solution of the iron(II) precursor complex in a suitable solvent (e.g., acetonitrile). b. Prepare a solution of the oxidant (e.g., peracetic acid) in the same solvent. c. Ensure all solutions are pre-cooled to the desired reaction temperature (e.g., -40°C) in a cryostat bath.
2. Instrument Setup: a. Set up the stopped-flow spectrophotometer and equilibrate the sample handling unit to the target temperature. b. Set the spectrophotometer to monitor the wavelength at which the oxoiron(V) intermediate is expected to absorb. c. Configure the data acquisition software to collect data on a millisecond timescale.
3. Data Acquisition: a. Load the iron complex solution into one syringe and the oxidant solution into the other. b. Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the absorbance change over time will be recorded. c. Repeat the experiment multiple times to ensure reproducibility.
4. Data Analysis: a. The resulting kinetic trace can be fitted to an appropriate kinetic model (e.g., a single or double exponential function) to determine the rate constants for the formation and decay of the intermediate.
Visualizations
Experimental Workflow
References
Technical Support Center: Brønsted Acids in Oxoiron(V) Catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of Brønsted acids on the reactivity of oxoiron(V) catalysts. The information is tailored for researchers, scientists, and professionals in drug development engaged in oxidation catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Brønsted acid in oxoiron(V)-catalyzed oxidation reactions?
A Brønsted acid acts as a co-catalyst that can significantly enhance the efficiency and selectivity of oxoiron(V) catalyst systems.[1][2] The addition of a strong Brønsted acid, such as perchloric acid (HClO₄), has been shown to improve product yields and influence both regioselectivity and enantioselectivity in the oxidation of various organic substrates.[1][2]
Q2: How does a Brønsted acid mechanistically enhance catalyst reactivity?
The enhancement in reactivity is believed to occur through the reversible protonation of the terminal Fe=O moiety of the oxoiron(V) intermediate.[1][2] This protonation increases the electrophilicity of the oxidant, thereby increasing its oxidizing power.[1] For instance, Brønsted and Lewis acids are known to enhance the oxidizing capability of nonheme Fe(IV)=O complexes and facilitate the formation of active intermediates from Fe(III)(OOH) precursors.[1] In general, acids activate electrophiles, making them more susceptible to nucleophilic attack or facilitating subsequent reaction steps.[3]
Q3: Does the addition of a Brønsted acid affect the stability of the oxoiron(V) intermediate?
Yes, the addition of a strong Brønsted acid can decrease the stability of the oxoiron(V) intermediate. For example, adding 2 equivalents of HClO₄ to a catalyst system was found to cause a threefold increase in the rate constant of the intermediate's self-decay at -70 °C.[1] This accelerated decay must be managed, especially when attempting to characterize the intermediate spectroscopically.
Q4: Can Brønsted acids influence the formation of the active oxoiron(V) species?
Yes, acids can play a crucial role in the formation of the active oxidant. They can trigger the O-O bond heterolysis of nonheme Fe(III)(OOH) precursor species, which facilitates the generation of the active intermediates responsible for hydroxylating strong C-H bonds.[1]
Troubleshooting Guide
Q1: My catalytic system shows poor conversion even with a Brønsted acid. What are the potential causes?
Several factors could lead to poor conversion:
-
Inappropriate Acid/Catalyst Ratio: The concentration of the Brønsted acid is critical. Using an incorrect ratio (e.g., 6 equivalents of HClO₄ in one reported system) can result in poor substrate conversion.[1]
-
Absence of a Carboxylic Acid: Some systems require a carboxylic acid (like acetic acid) in addition to a strong Brønsted acid for optimal performance. A system containing only the iron complex, H₂O₂, and HClO₄ showed poor conversion for certain substrates.[1]
-
Catalyst Decomposition: The combination of a strong acid and an oxidant (H₂O₂) can lead to unproductive decomposition of the catalyst or the oxidant itself.[1] Ensure reaction conditions (e.g., temperature) are optimized to favor the catalytic cycle over decomposition pathways.
Q2: I'm observing a significant change in selectivity (regio- or enantioselectivity) after adding a Brønsted acid. How can I control this?
The Brønsted acid directly modulates the electronic and steric properties of the active oxidant, which in turn affects selectivity.[1][2]
-
Vary Acid Concentration: The amount of acid added can be systematically varied to find an optimal concentration for the desired selectivity. Studies have shown that adding 2–10 equivalents of HClO₄ can improve selectivity.[1][2]
-
Change the Acid: The strength of the Brønsted acid (e.g., using a weaker carboxylic acid versus a strong mineral acid) can have a profound impact.[4] Experimenting with different acids may be necessary to achieve the desired outcome.
Q3: The oxoiron(V) intermediate is too unstable for spectroscopic characterization in the presence of the Brønsted acid. What can I do?
The increased reactivity imparted by the acid often comes at the cost of stability.[1] To successfully characterize the intermediate:
-
Lower the Temperature: Perform the reaction and spectroscopic measurements at very low temperatures (e.g., -70 °C or below) to slow down the decay of the intermediate.[1]
-
Use a Weaker Acid: Consider replacing the strong Brønsted acid with a weaker one to find a balance between activation and stability.
-
Rapid Mixing/Freeze-Quench Techniques: Employ techniques designed for studying fast reactions, such as stopped-flow or freeze-quench EPR spectroscopy, to capture the transient intermediate.
Quantitative Data Summary
The following tables summarize the effect of HClO₄ on the reactivity and selectivity of specific oxoiron(V) catalyst systems.
Table 1: Effect of HClO₄ on the Rate of Reaction with Cyclohexane [1]
| Catalyst System Component | Condition | Second-Order Rate Constant (k₂) at -70 °C |
|---|---|---|
| Intermediate 1a * | Without HClO₄ | (2 ± 0.4) × 10⁻³ M⁻¹ s⁻¹ |
| Intermediate 1a * | With 2 equiv. HClO₄ | (6 ± 0.5) × 10⁻³ M⁻¹ s⁻¹ (threefold increase) |
*Intermediate 1a = [(Me2OMePDP)FeV=O(OAc)]²⁺
Table 2: Effect of HClO₄ on Product Yield and Selectivity in Adamantane (ada) Oxidation [1]
| Catalyst System | Substrate Conversion (%) | Adamantan-1-ol Yield (%) | Adamantan-2-ol Yield (%) | Adamantan-2-one Yield (%) | C3/C2 Selectivity |
|---|---|---|---|---|---|
| 1/H₂O₂/AA/ada | 80.2 | 41.5 | 16.3 | 22.4 | 1.07 |
| 1/H₂O₂/AA/HClO₄/ada | 90.1 | 54.3 | 11.7 | 24.1 | 1.51 |
*Conditions: AA = Acetic Acid
Key Experimental Protocols
General Procedure for Catalytic Oxidation
This protocol is adapted from studies investigating the effect of Brønsted acids on oxoiron(V) catalysis.[1]
-
Preparation: In a reaction vessel, dissolve the iron complex catalyst in the appropriate solvent (e.g., CH₃CN).
-
Addition of Substrate and Acid: Add the organic substrate and the carboxylic acid (e.g., acetic acid) to the catalyst solution. If a strong Brønsted acid (e.g., HClO₄) is used, it is typically added at this stage.
-
Temperature Control: Equilibrate the reaction mixture to the desired temperature (e.g., 0 °C) by placing it in a suitable thermostat bath.
-
Initiation with Oxidant: Slowly add the oxidant (e.g., 30% H₂O₂) to the stirred mixture over a set period (e.g., 30 minutes) using a syringe pump. This controlled addition helps to minimize unproductive oxidant decomposition.
-
Reaction: Allow the resulting mixture to stir for the specified duration (e.g., 2.5–5 hours) at the reaction temperature.
-
Workup:
-
Remove the iron catalyst by passing the reaction mixture through a short purification column (e.g., silica gel or alumina with an appropriate eluent like acetone).
-
Evaporate the volatile components under reduced pressure.
-
-
Analysis: Analyze the resulting reaction mixture using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine substrate conversion, product yields, and selectivity.
Visualizations
Diagram 1: Proposed Mechanism of Brønsted Acid Influence
Caption: Logical flow of the proposed mechanism where a Brønsted acid protonates the Fe(V)=O species.
Diagram 2: General Experimental Workflow
Caption: A step-by-step workflow for a typical catalytic oxidation experiment using a Brønsted acid.
References
Technical Support Center: Controlling Spin State in Synthetic S=2 Oxoiron(IV) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic S=2 oxoiron(IV) complexes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the spin state of a synthetic oxoiron(IV) complex?
A1: The spin state of an oxoiron(IV) complex is primarily governed by the ligand field environment around the iron center. The two main strategies to favor the high-spin (S=2) state over the more common intermediate-spin (S=1) state are:
-
Weakening the Equatorial Ligand Field: In a pseudo-octahedral geometry, a weaker ligand field in the equatorial plane reduces the energy gap between the dxy and dx²-y² orbitals. When this gap becomes smaller than the spin-pairing energy, the high-spin S=2 configuration is favored.[1][2]
-
Enforcing a Trigonal Bipyramidal (TBP) Geometry: A TBP coordination geometry leads to the degeneracy of the dxy and dx²-y² orbitals, which strongly favors the S=2 ground state.[1][2][3][4] This is often achieved by using sterically bulky tripodal ligands that sterically enforce a C₃v symmetry at the iron center.[2][3][4]
Q2: My synthetic attempts consistently yield an S=1 oxoiron(IV) complex. How can I modify my approach to obtain an S=2 complex?
A2: If you are consistently isolating an S=1 species, consider the following modifications to your synthetic strategy:
-
Ligand Modification:
-
Introduce Weaker-Field Donors: If your current ligand system utilizes strong-field donors (e.g., pyridyl groups), consider synthesizing a new ligand with weaker-field donors in the equatorial positions.
-
Increase Steric Bulk: Employing bulkier ligand frameworks, particularly tripodal ligands, can force the complex into a trigonal bipyramidal geometry, which is conducive to a high-spin state.[2][3][4]
-
-
Axial Ligand Exchange: The ligand trans to the oxo group can influence the electronic properties of the iron center. While less direct than modifying the equatorial ligands, experimenting with different axial ligands could perturb the system enough to favor the S=2 state.
-
Solvent and Counterion Effects: While less commonly the primary determinant, the solvent and counterions can have subtle effects on the coordination environment and, consequently, the spin state. Experimenting with different solvents and counterions may be beneficial.
Q3: The S=2 oxoiron(IV) complex I've synthesized is highly unstable and decomposes before I can fully characterize it. What steps can I take to improve its stability?
A3: The inherent reactivity of the S=2 state often leads to instability.[5] Here are some strategies to enhance the stability of your complex:
-
Steric Protection: Utilize bulky ligands to create a sterically hindered environment around the Fe(IV)=O core. This can prevent bimolecular decomposition pathways and intramolecular reactions with the ligand itself.[3][6]
-
Perdeuteration of Ligands: If decomposition occurs via hydrogen atom abstraction from the ligand backbone, using a perdeuterated version of the ligand can significantly slow down this process due to the kinetic isotope effect.
-
Low-Temperature Studies: Perform the synthesis and characterization at low temperatures (e.g., -40 °C or below) to slow down decomposition rates.[1]
-
Rigid Ligand Scaffolds: Employing a more rigid ligand macrocycle can help to stabilize the overall complex and prevent decomposition pathways that involve ligand flexibility.
Troubleshooting Guides
Problem 1: Low Yield of the Target S=2 Oxoiron(IV) Complex
| Possible Cause | Troubleshooting Step |
| Air-Sensitivity of Precursors or Product | Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques.[7][8][9] Use freshly distilled and degassed solvents. |
| Oxidant Incompatibility | The choice of oxidant is crucial. Experiment with different oxygen-atom transfer reagents (e.g., iodosylbenzene derivatives, m-CPBA) to find one that cleanly converts the Fe(II) precursor to the Fe(IV)=O species without side reactions. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the oxidant. An excess of oxidant can lead to over-oxidation and decomposition of the desired product. |
| Unfavorable Reaction Temperature | Optimize the reaction temperature. Some reactions for generating oxoiron(IV) species require low temperatures to prevent decomposition of the product.[1] |
Problem 2: Ambiguous Spectroscopic Data for Spin State Assignment
| Possible Cause | Troubleshooting Step |
| Sample Contains a Mixture of Spin States | Re-evaluate the purification procedure to ensure the isolation of a single species. Temperature-dependent magnetic susceptibility measurements can help to identify the presence of spin-crossover behavior. |
| Insufficient Data for Unambiguous Assignment | A combination of spectroscopic techniques is often necessary for a definitive spin state assignment. Mössbauer spectroscopy is particularly powerful for distinguishing between S=1 and S=2 oxoiron(IV) species based on their distinct isomer shift (δ) and quadrupole splitting (ΔEQ) values.[10][11] Variable-temperature, variable-field Mössbauer spectroscopy can provide further confirmation. |
| Instrumental or Experimental Artifacts | Ensure proper calibration of spectroscopic instruments. For resonance Raman, verify the laser wavelength is appropriate to enhance the Fe=O stretching mode.[12] For Mössbauer spectroscopy, ensure proper sample preparation and temperature control.[10] |
Data Presentation
Table 1: Comparison of Spectroscopic Parameters for S=1 and S=2 Oxoiron(IV) Complexes
| Parameter | Typical Range for S=1 Complexes | Typical Range for S=2 Complexes | Reference |
| Mössbauer Isomer Shift (δ) (mm/s) | -0.1 to 0.1 | 0.1 to 0.3 | [1][13] |
| Mössbauer Quadrupole Splitting (|ΔEQ|) (mm/s) | 0.5 to 1.5 | 0.2 to 0.8 | [1][13] |
| Fe=O Stretching Frequency (νFe=O) (cm-1) | ~820 - 850 | ~840 - 880 | [12][13] |
| Fe=O Bond Length (Å) | ~1.64 - 1.67 | ~1.65 - 1.70 | [14] |
Experimental Protocols
General Protocol for the Synthesis of a High-Spin Oxoiron(IV) Complex
This protocol is a generalized procedure based on common methods reported in the literature.[13][14] All procedures must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques. [7][8][9]
-
Preparation of the Fe(II) Precursor:
-
In a Schlenk flask, dissolve the desired tripodal or macrocyclic ligand in an appropriate anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane).
-
Add one equivalent of a suitable Fe(II) salt (e.g., [Fe(OTf)₂(CH₃CN)₂]) to the ligand solution with stirring.
-
Allow the reaction to stir at room temperature for several hours or overnight to ensure complete complexation.
-
Isolate the Fe(II) precursor complex, often by precipitation with a non-coordinating solvent, followed by filtration and drying under vacuum. Characterize the precursor to confirm its identity and purity.
-
-
Generation of the S=2 Oxoiron(IV) Complex:
-
Cool a solution of the Fe(II) precursor complex in an appropriate solvent to the desired low temperature (e.g., -40 °C) in a pre-cooled reaction vessel.
-
Prepare a solution of a suitable oxygen-atom transfer reagent (e.g., 2-(tert-butylsulfonyl)iodosylbenzene) in a minimal amount of an appropriate solvent.
-
Slowly add one equivalent of the oxidant solution to the stirred, cooled solution of the Fe(II) precursor.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the characteristic absorption bands of the oxoiron(IV) species.
-
The resulting solution containing the S=2 oxoiron(IV) complex is then ready for immediate spectroscopic characterization at low temperature.
-
Protocol for Mössbauer Spectroscopy Sample Preparation
-
Sample Preparation:
-
Prepare a concentrated solution of the oxoiron(IV) complex at low temperature as described above.
-
Quickly transfer the solution to a Mössbauer sample cup, which has been pre-cooled to the same low temperature.
-
Rapidly freeze the sample by immersing the cup in liquid nitrogen.
-
-
Data Acquisition:
-
Mount the frozen sample in a cryostat pre-cooled to the desired measurement temperature (typically 4.2 K or 77 K).
-
Acquire the Mössbauer spectrum using a standard transmission spectrometer with a ⁵⁷Co source.[10]
-
For more detailed analysis, variable-temperature and variable-field measurements can be performed.
-
Protocol for Resonance Raman Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the oxoiron(IV) complex of sufficient concentration for Raman scattering.
-
Transfer the solution to a suitable sample holder for low-temperature measurements, such as a spinning NMR tube or a specialized cryostat cell.
-
-
Data Acquisition:
-
Cool the sample to the desired temperature.
-
Irradiate the sample with a laser wavelength that overlaps with an electronic absorption band of the oxoiron(IV) complex to achieve resonance enhancement of the Fe=O stretching vibration.[12][15]
-
Collect the scattered light and analyze it with a Raman spectrometer.
-
To confirm the assignment of the Fe=O stretch, the experiment can be repeated with a complex prepared using an ¹⁸O-labeled oxidant, which will result in a characteristic isotopic shift of the ν(Fe=O) band.[13]
-
Visualizations
Caption: d-orbital splitting diagrams for pseudo-octahedral and trigonal bipyramidal geometries.
Caption: A generalized experimental workflow.
Caption: A decision tree for troubleshooting the formation of an unwanted S=1 complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward the synthesis of more reactive S = 2 non-heme oxoiron(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic high-spin oxoiron(IV) complex: generation, spectroscopic characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward the Synthesis of More Reactive S = 2 Non-Heme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Synthetic High-Spin Oxoiron(IV) Complex: Generation, Spectroscopic Characterization, and Reactivity (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mit.edu [web.mit.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Resonance Raman spectroscopy of oxoiron(IV) porphyrin pi-cation radical and oxoiron(IV) hemes in peroxidase intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
Technical Support Center: Troubleshooting Reproducibility in Organometallic Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common reproducibility challenges in organometallic experiments.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Atmosphere Control: Inert Gas Techniques
Question: My air-sensitive reaction is giving low or no yield. How can I troubleshoot my inert atmosphere technique?
Answer: Problems with inert atmosphere are a primary cause of failed organometallic reactions. Many organometallic reagents are pyrophoric or rapidly decompose in the presence of oxygen and moisture.[1][2] Here’s how to troubleshoot your setup:
-
Schlenk Line:
-
Leaks: Check for leaks in your Schlenk line. This can be done by closing all taps, pulling a vacuum, and monitoring the pressure gauge. A rising pressure indicates a leak. Inspect all glass joints, tubing connections, and stopcocks for cracks or improper sealing.
-
Purge Cycles: Ensure you are performing an adequate number of vacuum/inert gas cycles (typically three) to remove the atmosphere from your reaction flask before adding reagents.[3]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
-
Glovebox:
-
Atmosphere Purity: Check the oxygen and water levels on your glovebox analyzer. For most organometallic reactions, levels should be below 1 ppm.
-
Purging: When bringing items into the glovebox, ensure the antechamber is purged with a sufficient number of vacuum/inert gas cycles.
-
Glove Integrity: Inspect gloves for holes or tears that could introduce contaminants.
-
Question: What are the key differences between using a Schlenk line and a glovebox?
Answer: Both Schlenk lines and gloveboxes are used to handle air-sensitive compounds, but they have different advantages.
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions, distillations, and filtrations under an inert atmosphere. | Handling and storing air-sensitive solids and preparing samples for analysis. |
| Flexibility | More versatile for a wider range of manipulations and glassware setups. | Ideal for operations requiring high dexterity and the use of standard lab equipment in an inert environment. |
| Atmosphere Control | Relies on a positive pressure of inert gas and proper technique to exclude air. | Provides a continuously purified inert atmosphere with very low levels of oxygen and water. |
Solvent and Reagent Purity
Question: My reaction is not reproducible, and I suspect solvent quality. How pure do my solvents need to be, and how can I purify them?
Answer: The purity of your solvents is critical for reproducibility. Trace amounts of water, oxygen, and other impurities can quench sensitive reagents or poison catalysts.
Typical Water Content in Solvents (ppm)
| Solvent | Commercial "Anhydrous" Grade | After Purification (e.g., Na/Benzophenone) |
| Tetrahydrofuran (THF) | < 50 ppm | < 10 ppm[4] |
| Diethyl Ether | < 50 ppm | < 20 ppm |
| Toluene | < 30 ppm | < 10 ppm |
Solvent Purification:
-
Distillation from a drying agent: This is a common method for removing water and other impurities. Common drying agents include sodium/benzophenone ketyl for ethers and sodium for aromatic hydrocarbons.[3][5] The deep blue or purple color of the sodium/benzophenone ketyl indicates that the solvent is dry and oxygen-free.[6]
-
Solvent Purification Systems: These systems pass solvents through columns of activated alumina and other materials to remove impurities. They offer a safer alternative to distillation.
Question: How can I be sure my organometallic reagents are active?
Answer: The activity of organometallic reagents can degrade over time, especially if not stored properly.
-
Titration: For reagents like Grignard and organolithiums, titration can determine the active concentration.
-
Visual Inspection: Some reagents, like Grignard reagents, should appear as a clear to slightly cloudy solution. The presence of significant precipitates can indicate decomposition.
-
Test Reaction: Performing a small-scale, reliable test reaction can confirm the activity of a reagent before committing to a large-scale synthesis.
Reaction Monitoring and Analysis
Question: My reaction is not going to completion, or I am seeing unexpected side products. How can I better monitor my reaction?
Answer: In-situ reaction monitoring can provide valuable insights into reaction kinetics, intermediate formation, and the presence of side reactions.
-
NMR Spectroscopy: Taking periodic samples from your reaction and analyzing them by ¹H NMR is a powerful way to monitor the consumption of starting materials and the formation of products. For air-sensitive reactions, samples must be prepared in a glovebox or under an inert atmosphere.
-
GC-MS: For volatile compounds, GC-MS can be used to track the progress of a reaction and identify byproducts.
-
TLC: Thin-layer chromatography is a quick and easy way to qualitatively monitor a reaction's progress, but it is not suitable for all organometallic compounds.
Troubleshooting Specific Reactions
Question: My Grignard reaction is not initiating or is giving a low yield. What are the common causes?
Answer: Grignard reactions are notoriously sensitive to reaction conditions.
Troubleshooting Guide for Grignard Reactions
| Issue | Potential Cause | Suggested Solution |
| Failure to Initiate | Wet solvent or glassware; Inactive magnesium surface. | Ensure all glassware is oven-dried and solvents are rigorously dried. Activate magnesium with a small crystal of iodine or by crushing the turnings.[7] |
| Low Yield | Presence of water or oxygen; Side reactions (e.g., Wurtz coupling). | Use freshly purified solvents and maintain a strict inert atmosphere. Add the alkyl/aryl halide slowly to control the reaction temperature. |
| Irreproducibility | Inconsistent quality of magnesium or alkyl/aryl halide. | Use high-purity reagents from a reliable source. |
The presence of oxygen can lead to the formation of by-products and reduce the yield of the desired carboxylic acid in the reaction of a Grignard reagent with CO₂.[2]
Question: I am having trouble with my Suzuki coupling reaction, seeing low yields and side products. What should I look for?
Answer: Suzuki couplings are powerful C-C bond-forming reactions, but they can be sensitive to several factors.
Troubleshooting Guide for Suzuki Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; Poor choice of base or solvent; Impure reagents. | Use a fresh, high-quality palladium catalyst and ligand. Screen different bases and solvent systems. Ensure boronic acid and aryl halide are pure.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas the reaction mixture. Use a suitable base to promote transmetalation.[9] |
| Protodeboronation | Presence of water or protic impurities. | Use anhydrous solvents and reagents. |
II. Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF) using Sodium/Benzophenone Ketyl
Objective: To prepare anhydrous and oxygen-free THF suitable for air-sensitive organometallic reactions.
Materials:
-
Commercial grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
-
Schlenk flask for collection
Procedure:
-
Pre-drying: Add sodium wire and benzophenone to a round-bottom flask containing THF that has been pre-dried over calcium hydride or 4Å molecular sieves.[6]
-
Assembly: Assemble the distillation apparatus, ensuring all joints are well-greased and sealed.
-
Inert Atmosphere: Flush the entire system with inert gas.
-
Reflux: Heat the flask to reflux under a positive pressure of inert gas.
-
Color Change: Continue to reflux until the solution turns a deep blue or purple color. This indicates the formation of the benzophenone ketyl radical anion and that the solvent is dry.[6]
-
Distillation: Distill the THF into a dry, inert-gas-flushed collection flask.
-
Storage: Store the freshly distilled THF over activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol 2: In-Situ NMR Monitoring of a Grignard Reaction
Objective: To monitor the formation of a Grignard reagent and its subsequent reaction with an electrophile using ¹H NMR spectroscopy.
Materials:
-
J. Young NMR tube
-
Deuterated anhydrous solvent (e.g., THF-d₈)
-
Magnesium turnings
-
Alkyl or aryl halide
-
Electrophile (e.g., benzaldehyde)
-
Internal standard (e.g., ferrocene)
Procedure:
-
Preparation: In a glovebox, add a small, weighed amount of magnesium turnings and a stir bar to a J. Young NMR tube.
-
Initial Spectrum: Add a known volume of anhydrous THF-d₈ containing a weighed amount of the internal standard. Seal the tube and acquire an initial ¹H NMR spectrum.
-
Reagent Addition: Add a known amount of the alkyl or aryl halide to the NMR tube.
-
Monitoring Grignard Formation: Periodically acquire ¹H NMR spectra to monitor the disappearance of the starting halide and the appearance of new signals corresponding to the Grignard reagent.
-
Electrophile Addition: Once the Grignard formation is complete, add the electrophile to the NMR tube.
-
Monitoring Reaction: Continue to acquire ¹H NMR spectra at regular intervals to monitor the consumption of the Grignard reagent and the electrophile, and the formation of the product.
-
Quantification: Integrate the signals of the starting materials, product, and internal standard to determine the reaction kinetics and final yield.
III. Diagrams
Caption: A generalized experimental workflow for conducting an organometallic reaction, emphasizing key stages for ensuring reproducibility.
Caption: A logical decision tree for troubleshooting low or no product yield in organometallic experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive capture using metal looping: the effect of oxygen - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00001B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
enhancing reactivity of oxoiron species with intramolecular H-bonding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers enhancing the reactivity of oxoiron species using intramolecular hydrogen bonding.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enhancing oxoiron(IV) reactivity with intramolecular H-bonds?
A1: Intramolecular hydrogen bonding in the second coordination sphere of an oxoiron(IV) complex can significantly enhance its reactivity. This enhancement stems from the H-bond lowering the energy of the antibonding orbitals of the iron(IV)-oxo species. This makes the complex a more powerful oxidant, increasing its reactivity in various oxidation reactions, including oxygen atom transfer (OAT), C-H activation, and electron-transfer reactions.[1][2][3][4][5]
Q2: I've synthesized an iron complex with a ligand designed to have an intramolecular H-bond donor, but I'm not observing the expected reactivity enhancement. What could be the issue?
A2: Several factors could be at play:
-
Confirmation of H-bond: The intramolecular hydrogen bond may not be forming as expected in the solution state. It is crucial to experimentally verify the presence of the H-bond using techniques like NMR spectroscopy (observing downfield shifts of the H-bond donor proton) or IR spectroscopy (monitoring changes in vibrational frequencies of the groups involved).[6]
-
Incorrect Geometry: The overall geometry of the complex might not be optimal for the H-bond to exert its electronic influence on the oxoiron core. Subtle changes in the ligand structure can lead to unfavorable orientations.
-
Solvent Effects: The solvent can compete for hydrogen bonding with your complex, disrupting the intramolecular interaction. Consider using non-polar, non-coordinating solvents.
-
Stability of the Oxoiron(IV) Species: The generated oxoiron(IV) species might be unstable under your reaction conditions, decomposing before it can react with the substrate.[7][8]
Q3: How can I experimentally confirm the presence and strength of an intramolecular H-bond in my iron complex?
A3: A combination of spectroscopic and analytical techniques can provide evidence for intramolecular H-bonding:
-
X-ray Crystallography: Provides definitive evidence of H-bonding in the solid state by showing short distances between the donor and acceptor atoms.[9][10]
-
NMR Spectroscopy: In solution, the proton involved in the H-bond will often show a significant downfield chemical shift. Titration experiments with H-bond accepting solvents can also be informative.[6]
-
FTIR Spectroscopy: The vibrational frequency of the donor group (e.g., N-H or O-H) will be red-shifted upon H-bond formation.[9]
-
UV-Visible Spectroscopy: Changes in the electronic environment of the iron center due to H-bonding can lead to shifts in the absorption bands. This is often used to monitor the formation of the oxoiron(IV) species itself.[11]
-
Computational Methods: DFT calculations can be used to predict the stability and geometry of the H-bond and to correlate spectroscopic data with structural features.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired oxidized product. | 1. Inefficient formation of the oxoiron(IV) intermediate. 2. The oxoiron(IV) species is not reactive enough. 3. Decomposition of the catalyst. | 1. Vary the oxidant and reaction conditions (temperature, solvent). 2. Confirm the formation and strength of the intramolecular H-bond. Consider redesigning the ligand to shorten the H-bond distance or use a more acidic H-bond donor. 3. Perform reactivity studies at lower temperatures to minimize catalyst degradation.[7] |
| Inconsistent kinetic data. | 1. Presence of radical side reactions. 2. Instability of the oxoiron(IV) species over the course of the experiment. 3. Interference from atmospheric oxygen or moisture. | 1. Add radical traps to the reaction mixture to probe for radical mechanisms.[12] 2. Monitor the decay of the oxoiron(IV) species' characteristic spectroscopic signature (e.g., in the near-IR region) in the absence of the substrate.[13] 3. Conduct all experiments under an inert atmosphere (e.g., argon or nitrogen) using dry solvents.[6] |
| Difficulty in synthesizing the iron complex with the H-bonding ligand. | 1. The ligand is difficult to synthesize or purify. 2. The iron complex is unstable and difficult to isolate. | 1. Consult literature for detailed synthetic procedures for similar ligands. 2. Try in-situ formation of the complex. Ensure strict anaerobic and anhydrous conditions during synthesis and handling.[9][14] |
Quantitative Data Summary
The following table summarizes kinetic data for the oxidation of various substrates by an iron(IV)-oxo porphyrin species with and without an intramolecular H-bond, demonstrating the rate enhancement.
| Substrate | Reaction Type | Complex | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Rate Enhancement Factor |
| Thioanisole | Oxygen Atom Transfer | With H-bond | 1.2 x 10³ | ~ 60 |
| Without H-bond | 20 | |||
| 1,4-cyclohexadiene | C-H Activation | With H-bond | 8.7 x 10⁻² | ~ 44 |
| Without H-bond | 2.0 x 10⁻³ | |||
| Ferrocene | Electron Transfer | With H-bond | 5.2 x 10⁴ | ~ 26 |
| Without H-bond | 2.0 x 10³ |
Data adapted from kinetic studies on iron(IV)-oxo porphyrin species. The "With H-bond" complex features a carboxylic acid group positioned to donate an H-bond to the oxo group, while the "Without H-bond" complex has a methyl ester in that position.[1][3]
Experimental Protocols
1. Synthesis of an Iron(II) Complex with an Intramolecular H-bond Donor
This is a general procedure and may require optimization for specific ligands.
-
Materials: Iron(II) acetate, the desired multidentate ligand with an H-bond donor moiety, potassium hydride (KH), tetrabutylammonium acetate, anhydrous acetonitrile, and diethyl ether.
-
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
In a vial, suspend the ligand and KH in anhydrous acetonitrile. Stir the mixture until the evolution of H₂ gas ceases, indicating the deprotonation of the ligand.
-
In a separate vial, dissolve iron(II) acetate and tetrabutylammonium acetate in anhydrous acetonitrile.
-
Add the iron solution dropwise to the ligand solution with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Filter the resulting solution to remove any insoluble byproducts (e.g., potassium acetate).
-
The iron(II) complex can be precipitated by the slow diffusion of diethyl ether into the acetonitrile solution.
-
Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.[9]
-
2. Generation and Reactivity Studies of the Oxoiron(IV) Species
-
Materials: The synthesized iron(II) complex, a suitable oxidant (e.g., a peracid like m-CPBA or a chemical oxidant like iodosylbenzene), the substrate for the oxidation reaction, and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of the iron(II) complex in a suitable dry solvent (e.g., acetonitrile) in a cuvette, under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -40 °C) using a cryostat.
-
Obtain a baseline UV-Vis spectrum of the iron(II) complex solution.
-
Initiate the reaction by adding a solution of the oxidant. The formation of the oxoiron(IV) species is often indicated by the appearance of a characteristic absorption band in the near-IR region.
-
Once the oxoiron(IV) species has formed, add the substrate to the cuvette.
-
Monitor the progress of the reaction by observing the decay of the oxoiron(IV) absorption band over time.
-
The kinetic data can be analyzed to determine the second-order rate constant for the reaction.[13]
-
Visualizations
Caption: Experimental workflow for synthesis and reactivity studies.
Caption: Troubleshooting logic for low reactivity experiments.
References
- 1. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Reactivities of Iron(IV)‐Oxo Porphyrin Species in Oxidation Reactions Promoted by Intramolecular Hydrogen‐Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Reactivities of Iron(IV)-Oxo Porphyrin Species in Oxidation Reactions Promoted by Intramolecular Hydrogen-Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal complexes with varying intramolecular hydrogen bonding networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Molecular iron complexes as catalysts for selective C–H bond oxygenation reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07146A [pubs.rsc.org]
- 13. Nonheme Oxoiron(IV) Complexes of Pentadentate N5 Ligands: Spectroscopy, Electrochemistry, and Oxidative Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a Fe(II)SH complex stabilized by an intramolecular N-H···S hydrogen bond, which acts as a H2S donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of High-Spin and Low-Spin Oxoiron(IV) Species
For Researchers, Scientists, and Drug Development Professionals
The reactivity of oxoiron(IV) intermediates is of paramount importance in a wide range of biological and synthetic processes, including the metabolism of drugs by cytochrome P450 enzymes and the development of novel oxidation catalysts. A critical factor governing the reactivity of these species is their electronic spin state. Oxoiron(IV) complexes can exist in either a high-spin (S=2, quintet) or a low-spin (S=1, triplet) state, and this seemingly subtle electronic difference has profound implications for their chemical behavior, particularly in reactions such as C-H bond activation and oxygen atom transfer. This guide provides an objective comparison of the reactivity of high-spin and low-spin oxoiron(IV) species, supported by experimental data and detailed methodologies.
Reactivity Comparison: High-Spin vs. Low-Spin Oxoiron(IV)
Theoretical studies consistently predict that high-spin oxoiron(IV) species are inherently more reactive towards C-H bond activation than their low-spin counterparts.[1][2][3][4][5][6] This enhanced reactivity is often attributed to a flatter potential energy surface for the reaction, meaning a lower activation barrier.[1][2][3] The concept of "exchange-enhanced reactivity" further suggests that the increased number of parallel spin electrons in the high-spin state leads to a stabilization of the transition state.[5]
Experimentally, while many synthetic oxoiron(IV) complexes have a low-spin ground state, their reactivity is often rationalized by invoking a "two-state reactivity" model.[7][8] In this model, the complex may cross over to a more reactive, low-lying high-spin excited state to effect C-H activation. The observation of large kinetic isotope effects (KIEs) in reactions of both enzymatic (high-spin) and some synthetic (low-spin ground state) oxoiron(IV) species supports the involvement of a high-spin state in the rate-determining C-H bond cleavage step.[4][7]
Quantitative Data on Reactivity
The following tables summarize key quantitative data from the literature, comparing the reactivity of high-spin and low-spin oxoiron(IV) complexes in C-H activation and oxidation reactions.
Table 1: Kinetic Isotope Effects (KIEs) in C-H Activation Reactions
| Oxoiron(IV) Complex/Enzyme | Spin State | Substrate | kH/kD | Reference |
| Taurine/α-ketoglutarate dioxygenase (TauD) | High-Spin (S=2) | Taurine | ~37 | [7] |
| [FeIV(O)(N4Py)]2+ | Low-Spin (S=1) | Ethylbenzene | >30 | [7] |
| [FeIV(O)(BnTPEN)]2+ | Low-Spin (S=1) | Ethylbenzene | >30 | [7] |
| [FeIV(O)(TMG3tren)]2+ | High-Spin (S=2) | 1,4-cyclohexadiene-d4 | 18 | [9] |
| [FeIV(O)(TMG3tren)]2+ (Self-decay) | High-Spin (S=2) | d36-TMG3tren | 24 | [4] |
Table 2: Second-Order Rate Constants (k2) for Oxidation Reactions at -30°C
| Oxoiron(IV) Complex | Spin State | Substrate | k2 (M-1s-1) | Reference |
| [FeIV(O)(TMG3tren)]2+ | High-Spin (S=2) | PPh3 | 0.043 | [9] |
| 1,4-cyclohexadiene | 0.035 | [9] | ||
| Dihydroanthracene | 0.0027 | [9] | ||
| [FeIV(O)(TMC)(CH3CN)]2+ | Low-Spin (S=1) | PPh3 | 0.00018 | [9] |
| 1,4-cyclohexadiene | 0.0011 | [9] | ||
| Dihydroanthracene | 0.0013 | [9] | ||
| [FeIV(O)(N4Py)]2+ | Low-Spin (S=1) | PPh3 | 0.011 | [9] |
| 1,4-cyclohexadiene | 0.038 | [9] | ||
| Dihydroanthracene | 0.042 | [9] |
Experimental Protocols
The generation and study of high- and low-spin oxoiron(IV) species require specialized techniques due to their high reactivity and transient nature. Below are generalized methodologies for key experiments.
Generation of Oxoiron(IV) Species
The spin state of an oxoiron(IV) complex is primarily dictated by the ligand field.
-
Low-Spin (S=1) Complexes: Typically synthesized using strong-field tetradentate or pentadentate nitrogen-donating ligands (e.g., N4Py, TMC). The oxoiron(IV) species is often generated by the oxidation of an iron(II) precursor with a suitable oxidant such as iodosylbenzene (PhIO), peracids, or by reaction with hydrogen peroxide.
-
High-Spin (S=2) Complexes: Generation of high-spin species is more challenging and often relies on strategies to weaken the ligand field. This can be achieved by:
-
Using Weak-Field Ligands: Employing ligands with weaker donor atoms or a more sterically hindered coordination environment.
-
Enforcing a Trigonal Bipyramidal Geometry: Utilizing bulky tripodal ligands (e.g., TMG3tren) that favor a five-coordinate trigonal bipyramidal geometry, which leads to a high-spin state.[4][10][11][12] The high-spin oxoiron(IV) complex is then typically generated by reacting the iron(II) precursor with an oxidant like 2-(tert-butylsulfonyl)iodosylbenzene.[4]
-
Characterization Techniques
A combination of spectroscopic methods is crucial for the characterization of these transient species:
-
UV-Vis Spectroscopy: To monitor the formation and decay of the oxoiron(IV) species, which often exhibit characteristic absorption bands.
-
Resonance Raman Spectroscopy: To confirm the presence of the Fe=O bond through its characteristic vibrational frequency. Isotopic labeling with 18O is used to verify the assignment of the Fe=O stretch.[9]
-
Mössbauer Spectroscopy: Provides information about the oxidation and spin state of the iron center.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its composition.[4]
Reactivity Studies
-
Stopped-Flow Kinetics: Due to the high reactivity of oxoiron(IV) species, kinetic studies are often performed using stopped-flow techniques. This allows for the rapid mixing of the oxoiron(IV) complex with a substrate and monitoring the reaction progress on a millisecond timescale.
-
Kinetic Isotope Effect (KIE) Measurements: To probe the mechanism of C-H activation, KIEs are determined by comparing the reaction rates of a substrate with its deuterated analogue. This is typically done by competitive analysis of the products or by independent kinetic measurements.
-
Product Analysis: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to identify and quantify the products of the oxidation reactions.
Visualizing the Concepts
The following diagrams illustrate the key relationships and experimental workflows discussed.
References
- 1. Enhancing the high-spin reactivity in C–H bond activation by Iron (IV)-Oxo species: insights from paclitaxel hydroxylation by CYP2C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Enhancing the high-spin reactivity in C–H bond activation by Iron (IV)-Oxo species: insights from paclitaxel hydroxylation by CYP2C8 | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Enhancing the high-spin reactivity in C–H bond activation by Iron (IV)-Oxo species: insights from paclitaxel hydroxylation by CYP2C8 [frontiersin.org]
- 4. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental Role of Exchange-Enhanced Reactivity in C-H Activation by S=2 Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonheme oxo-iron(IV) intermediates form an oxyl radical upon approaching the C–H bond activation transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-state reactivity model explains unusual kinetic isotope effect patterns in C-H bond cleavage by nonheme oxoiron(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Synthetic High-Spin Oxoiron(IV) Complex. Generation, Spectroscopic Characterization and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Synthetic High-Spin Oxoiron(IV) Complex: Generation, Spectroscopic Characterization, and Reactivity (Journal Article) | OSTI.GOV [osti.gov]
Oxoiron(IV) Cation Radical vs. Oxoiron(V) in C-H Activation: A Reactivity and Mechanistic Comparison
A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The selective activation of carbon-hydrogen (C-H) bonds is a foundational challenge in chemistry with profound implications for drug development, synthesis, and industrial catalysis. High-valent oxoiron species are key intermediates in these transformations, both in biological systems (e.g., Cytochrome P450 enzymes) and synthetic catalysts. Two of the most debated and studied of these intermediates are the oxoiron(IV) π-cation radical, often denoted as [(L)FeIV=O]•+ or Compound I, and the formal oxoiron(V) species, [(L)FeV=O]. Understanding their relative reactivities and mechanisms is crucial for designing next-generation catalysts. This guide provides an objective comparison based on published experimental data.
Mechanistic Overview: The Hydrogen Atom Transfer (HAT) Pathway
The dominant mechanism for C-H activation by both species is widely accepted to be Hydrogen Atom Transfer (HAT). In this process, the iron-oxo unit abstracts a hydrogen atom (proton and electron) from the substrate, forming a transient substrate radical and a hydroxylated iron species. This is typically followed by a "rebound" step where the hydroxyl group is transferred to the substrate radical, yielding the final alcohol product.
While the general pathway is similar, the electronic structure of the oxidant—whether it is a true Fe(V)=O or an Fe(IV)=O π-cation radical—profoundly influences the kinetics and thermodynamics of the HAT step and the fate of the subsequent radical intermediate.[1][2][3]
Caption: Generalized C-H activation pathways for Oxoiron(V) and Oxoiron(IV) cation radical species.
Comparative Reactivity: Experimental Data
Direct experimental comparisons, where both Fe(IV)=O and Fe(V)=O species are generated with the same ancillary ligand, provide the clearest insight into their intrinsic reactivities. The data overwhelmingly indicates that the Fe(V)=O state is a significantly more potent oxidant for C-H bonds.
In a landmark study using a nonheme complex with a tetradentate N-based PyNMe3 ligand, the Fe(V)=O species was found to perform HAT from C-H bonds 4 to 5 orders of magnitude faster than its Fe(IV)=O counterpart.[1][3] This dramatic difference is attributed to the thermodynamics of the initial HAT step; the O-H bond formed from the Fe(V)=O species is approximately 20 kcal·mol–1 stronger than that formed from the Fe(IV)=O complex.[1][2][3]
Another study using a macrocyclic tetraamide (TAML) ligand found that the second-order rate constant for benzyl alcohol oxidation by an Fe(V)=O complex was 2500 times higher than for the corresponding Fe(IV)=O species, even after correcting for pH differences.[4]
However, the ligand framework can modulate this reactivity. In one case, an oxoiron(IV) cation radical supported by an electron-rich bTAML framework was shown to oxidize strong aliphatic C-H bonds at a faster rate than its corresponding oxoiron(V) valence tautomer, highlighting the nuanced interplay between the metal center and the ligand electronics.[5][6]
Table 1: Quantitative Comparison of C-H Activation Rates
| Complex Type | Ligand System | Substrate | Rate Constant (k) Comparison | Source(s) |
| Fe(V)=O vs. Fe(IV)=O | PyNMe3 | General C-H bonds | Fe(V)=O is 10,000 to 100,000x faster | [1][2][3] |
| Fe(V)=O vs. Fe(IV)=O | bTAML | Benzyl Alcohol | Fe(V)=O is ~2,500x faster | [4] |
| Fe(IV)=O•+ vs. Fe(V)=O | Methoxy-bTAML | Strong aliphatic C-H | Fe(IV)=O•+ is faster | [5][6] |
A key mechanistic divergence arises after the initial HAT step. The Fe(V)=O pathway, leading to a more stable Fe(IV)-OH product, facilitates rapid, caged radical rebound, resulting in high stereoretention in hydroxylation reactions.[1][2] Conversely, the Fe(IV)=O pathway generates a less stable Fe(III)-OH product and allows for the formation of long-lived, freely diffusing carbon-centered radicals, which can lead to a loss of stereochemistry or side reactions.[1][2][3]
Experimental Protocols: Generation and Reactivity Studies
The study of these highly reactive intermediates requires specialized techniques for their generation and characterization, often at low temperatures.
General Experimental Workflow
The workflow for synthesizing, characterizing, and evaluating the reactivity of these species generally follows the steps outlined below.
Caption: A typical experimental workflow for studying high-valent oxoiron species.
Key Methodologies
-
Generation of High-Valent Species: The oxoiron(IV) and oxoiron(V) complexes are typically generated at low temperatures (e.g., -60 °C) in a suitable solvent like acetonitrile.[7] This is achieved by reacting a stable iron(III) precursor complex with a strong terminal oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), iodosylbenzene, or NaOCl.[8][9] The choice of oxidant and reaction stoichiometry is critical to selectively form the desired Fe(IV)=O or Fe(V)=O state.
-
Spectroscopic Characterization: A combination of spectroscopic techniques is essential to unambiguously identify the species formed.
-
Mössbauer Spectroscopy: This technique is invaluable for determining the oxidation state and spin state of the iron center.[7][10]
-
Electron Paramagnetic Resonance (EPR): EPR is used to probe the electronic structure, particularly for distinguishing between different spin states (e.g., S=1/2 for Fe(V)=O).[4][7]
-
UV-Vis Spectroscopy: High-valent iron-oxo species often possess characteristic absorption bands that can be monitored to track their formation and decay.
-
Resonance Raman Spectroscopy: This provides information on the Fe=O vibrational frequency, which is sensitive to the iron oxidation state. For one TAML complex, the Fe=O frequency for Fe(IV)=O was 798 cm-1, while for Fe(V)=O it was 862 cm-1.[8]
-
-
Kinetic Studies: The rates of C-H activation are measured using rapid-mixing techniques like stopped-flow spectroscopy. The decay of the characteristic UV-Vis absorbance of the oxoiron species is monitored in the presence of varying concentrations of the substrate. A linear dependence of the observed rate constant on the substrate concentration indicates a second-order reaction, from which the second-order rate constant (k2) of C-H activation can be determined.
-
Product Analysis: After the reaction is complete or quenched, the product distribution is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This analysis provides information on reaction yields, selectivity (e.g., for different C-H bonds), and stereoselectivity.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Spectroscopy and reactivity of Fe(IV) and Fe(V) species with one ligand - IQCC [iqcc.udg.edu]
- 4. mdpi.com [mdpi.com]
- 5. Comparing the reactivity of an oxoiron(iv) cation radical and its oxoiron(v) tautomer towards C–H bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and spectroscopic evidence for an FeV-oxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid-catalyzed disproportionation of oxoiron(IV) porphyrins to give oxoiron(IV) porphyrin radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to DFT Functional Validation for Oxoiron Electronic Structure
For researchers, scientists, and drug development professionals engaged in the study of oxoiron species, the accurate theoretical prediction of their electronic structure is paramount. Density Functional Theory (DFT) stands as a powerful tool in this endeavor, yet the choice of the exchange-correlation functional can significantly impact the results. This guide provides a comparative overview of commonly used DFT functionals, their performance in predicting key spectroscopic parameters of oxoiron complexes, and detailed experimental protocols for validation.
The intricate electronic nature of oxoiron intermediates, particularly high-valent Fe(IV)=O and Fe(V)=O species, governs their reactivity in a vast array of biological and synthetic catalytic processes. A thorough understanding of their ground and excited electronic states is crucial for elucidating reaction mechanisms and designing novel catalysts. While experimental techniques provide invaluable data, computational modeling with DFT offers a complementary approach to probe electronic structures at a level of detail that is often experimentally inaccessible. However, the reliability of DFT predictions is intrinsically tied to the chosen functional. This guide aims to equip researchers with the knowledge to navigate the landscape of DFT functionals for the study of oxoiron electronic structure.
Performance of DFT Functionals: A Comparative Analysis
The validation of a DFT functional for oxoiron species hinges on its ability to reproduce experimentally observed spectroscopic parameters. The most common benchmarks include Mössbauer, UV-Vis, and Magnetic Circular Dichroism (MCD) spectroscopy.
Mössbauer Spectroscopy
Mössbauer spectroscopy is highly sensitive to the local environment of the iron nucleus, providing precise information about its oxidation and spin states. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ). A benchmark study on a diverse set of iron complexes has shown that hybrid functionals often provide the best performance for predicting these parameters.[1][2]
| DFT Functional | Type | Mean Unsigned Error (MUE) for Isomer Shift (δ) (mm/s) | Mean Unsigned Error (MUE) for Quadrupole Splitting (ΔEQ) (mm/s) | Key Strengths & Weaknesses |
| B3LYP | Hybrid GGA | ~0.05 - 0.10 | ~0.15 - 0.25 | Widely used and often provides a good balance of accuracy and computational cost.[1] May struggle with systems exhibiting significant multi-reference character. |
| TPSSh | Hybrid meta-GGA | ~0.06 - 0.12 | ~0.10 - 0.20 | Generally provides accurate predictions for both δ and ΔEQ.[1] |
| PBE0 | Hybrid GGA | ~0.07 - 0.13 | ~0.15 - 0.25 | A parameter-free hybrid functional that often performs well. |
| OLYP | GGA | ~0.10 - 0.15 | ~0.20 - 0.30 | As a pure GGA functional, it is computationally less expensive but generally less accurate for Mössbauer parameters than hybrid functionals.[1] |
| M06-L | Local meta-GGA | ~0.08 - 0.14 | ~0.18 - 0.28 | A local functional that can sometimes outperform traditional GGAs. |
| M06 | Hybrid meta-GGA | ~0.06 - 0.11 | ~0.12 - 0.22 | Known for its broad applicability and good performance for transition metal complexes. |
Note: The MUE values are approximate ranges compiled from various benchmark studies and can vary depending on the specific dataset of iron complexes.
UV-Vis and Magnetic Circular Dichroism (MCD) Spectroscopy
For instance, a study combining Nuclear Resonance Vibrational Spectroscopy (NRVS) and DFT on Fe(IV)=O model complexes has demonstrated the utility of DFT in interpreting vibrational spectra that are sensitive to the electronic structure.[3] Another study on a highly reactive non-heme Fe(V)-oxo intermediate utilized DFT to aid in the interpretation of its spectroscopic features.[1]
Based on the broader literature, the following functionals are often considered reliable for predicting electronic spectra of transition metal complexes:
| DFT Functional | Type | General Performance for UV-Vis and MCD Spectra of Transition Metal Complexes |
| B3LYP | Hybrid GGA | A widely used functional for TD-DFT calculations, often providing qualitatively correct spectra. May require empirical shifting of excitation energies. |
| PBE0 | Hybrid GGA | Often shows good performance for excitation energies. |
| CAM-B3LYP | Range-separated Hybrid | Generally improves the description of charge-transfer excitations compared to standard hybrid functionals. |
| M06 | Hybrid meta-GGA | Has shown promise in predicting the electronic spectra of various organic and inorganic systems. |
| TPSSh | Hybrid meta-GGA | Often provides a good balance of accuracy for both ground and excited state properties. |
It is crucial to note that the performance of these functionals can be system-dependent, and validation against experimental data for the specific class of oxoiron complexes under investigation is always recommended.
Experimental Protocols for Spectroscopic Validation
Accurate experimental data is the cornerstone of DFT functional validation. Below are detailed methodologies for the key spectroscopic techniques used to characterize the electronic structure of oxoiron species.
Mössbauer Spectroscopy
Objective: To determine the isomer shift (δ) and quadrupole splitting (ΔEQ) of 57Fe-containing samples, which provide information on the oxidation state, spin state, and coordination environment of the iron center.
Methodology:
-
Sample Preparation: The 57Fe-enriched oxoiron complex is prepared as a solid powder. The powder is uniformly distributed and contained in a sample holder, often made of a material transparent to γ-rays, such as a plastic cup. The optimal sample thickness depends on the iron concentration to avoid saturation effects.
-
Instrumentation: A Mössbauer spectrometer is used, which consists of a radioactive source (typically 57Co in a rhodium matrix) that emits 14.4 keV γ-rays, a velocity transducer to modulate the energy of the γ-rays via the Doppler effect, a sample cryostat to control the temperature (often down to liquid helium temperatures to reduce second-order Doppler shift and sharpen the spectral lines), a detector, and a data acquisition system.
-
Data Acquisition: The γ-rays are passed through the sample, and the transmission is measured as a function of the velocity of the source. The resulting spectrum shows absorption dips at specific velocities where the energy of the γ-rays matches the nuclear transition energies in the 57Fe nuclei of the sample.
-
Data Analysis: The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), which is the centroid of the spectrum and is reported relative to a standard (e.g., α-iron at room temperature), and the quadrupole splitting (ΔEQ), which is the separation between the two peaks of a doublet.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of the oxoiron complex, which reveals information about the energy of electronic transitions.
Methodology:
-
Sample Preparation: The oxoiron complex is dissolved in a suitable solvent that is transparent in the wavelength range of interest. The concentration is adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. It consists of a light source (deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region), a monochromator to select the wavelength of light, a beam splitter that directs one beam through the sample and the other through a reference cuvette (containing only the solvent), and a detector.
-
Data Acquisition: The absorbance of the sample is measured over a range of wavelengths. The instrument records the difference in light intensity reaching the detector from the sample and reference beams.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Magnetic Circular Dichroism (MCD) Spectroscopy
Objective: To measure the difference in absorption of left- and right-circularly polarized light by a sample in a magnetic field. MCD is particularly powerful for studying paramagnetic species like many oxoiron complexes, providing detailed information about their electronic ground and excited states.
Methodology:
-
Sample Preparation: The sample is typically a solution of the oxoiron complex in a glassing solvent (e.g., a mixture of glycerol and buffer) to form an optically transparent glass upon cooling. This is crucial for low-temperature measurements.
-
Instrumentation: An MCD spectrometer is essentially a circular dichroism (CD) spectrometer with a superconducting magnet capable of generating a strong magnetic field (typically 5-7 Tesla) parallel to the light path. The setup includes a light source, a monochromator, a photoelastic modulator (to produce circularly polarized light), the sample compartment within the magnet cryostat, and a detector.
-
Data Acquisition: The MCD spectrum is recorded as the difference in absorbance (ΔA = AL - AR) as a function of wavelength, typically at low temperatures (e.g., liquid helium temperatures) to enhance the signal of paramagnetic C-terms.
-
Data Analysis: The MCD spectrum is analyzed to identify the signs and magnitudes of the A, B, and C terms. For paramagnetic species, the C-term is dominant at low temperatures and its intensity is inversely proportional to temperature. The analysis of the MCD spectrum, often in conjunction with TD-DFT calculations, allows for the assignment of electronic transitions and the characterization of the electronic states.
Visualizing the Validation Workflow and Functional Relationships
To better understand the process of DFT functional validation and the relationships between different functional families, the following diagrams are provided.
Caption: Workflow for DFT functional validation for oxoiron electronic structure.
Caption: Logical relationships between DFT functional families and their performance.
References
- 1. Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combined NRVS and DFT study of Fe(IV)=O model complexes: a diagnostic method for the elucidation of non-heme iron enzyme intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Enzymatic and Biomimetic Catalysts
For Researchers, Scientists, and Drug Development Professionals
The study of reaction kinetics is fundamental to understanding and optimizing catalytic processes. This guide provides a comparative analysis of the kinetic profiles of natural enzymes and their synthetic mimics, known as biomimetic catalysts. By presenting quantitative data, detailed experimental protocols, and clear visual representations of key concepts, this document aims to equip researchers with the necessary tools to evaluate and compare the performance of these two classes of catalysts.
Data Presentation: A Quantitative Comparison
The efficiency of a catalyst, whether biological or synthetic, is often quantified using Michaelis-Menten kinetics. This model describes the relationship between the rate of a reaction and the concentration of the substrate. The key parameters derived from this model are the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km).
Below is a table summarizing these kinetic parameters for a representative enzyme, Horseradish Peroxidase (HRP), and a peroxidase-mimicking nanozyme (Au@Pt nanozyme). This direct comparison highlights the performance differences that can be observed between a natural enzyme and a biomimetic counterpart.
| Catalyst | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Horseradish Peroxidase (HRP) | H2O2 | 0.38 ± 0.03[1] | - | - |
| TMB | 0.21 ± 0.05[1] | - | - | |
| Au@Pt Nanozyme | H2O2 | 540 ± 70[1] | - | - |
| TMB | 0.21 ± 0.05[1] | - | - |
Experimental Protocols: Methodologies for Kinetic Analysis
The determination of kinetic parameters for both enzymatic and biomimetic catalysts generally follows a similar experimental workflow. The primary goal is to measure the initial reaction rate at various substrate concentrations while keeping the catalyst concentration constant.[2]
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a catalyst.
Materials:
-
Catalyst (enzyme or biomimetic) of known concentration
-
Substrate stock solution
-
Reaction buffer at optimal pH and temperature
-
Spectrophotometer or other suitable detection instrument
-
Cuvettes or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in the reaction buffer, covering a range of concentrations from well below to well above the expected Km.
-
Prepare a solution of the catalyst in the reaction buffer at a fixed concentration.
-
-
Assay Setup:
-
To a series of reaction vessels (e.g., cuvettes or wells of a microplate), add the reaction buffer and the substrate solution to achieve the desired final substrate concentrations.
-
Equilibrate the reaction vessels to the desired temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small, fixed volume of the catalyst solution to each reaction vessel.
-
Mix the contents thoroughly and immediately start recording the change in absorbance (or other signal) over time. This measurement represents the formation of the product or the consumption of the substrate.
-
-
Data Acquisition:
-
Measure the initial reaction rate (v0) for each substrate concentration. The initial rate is the linear portion of the progress curve (absorbance vs. time) immediately after the start of the reaction.[3]
-
-
Data Analysis:
-
Plot the initial reaction rate (v0) as a function of the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to determine Km and Vmax from the intercepts and slope.[4]
-
-
Calculation of kcat and Catalytic Efficiency:
-
Calculate the catalytic constant (kcat), also known as the turnover number, using the equation: k_cat = V_max / [E], where [E] is the total enzyme or catalyst concentration.
-
Determine the catalytic efficiency by calculating the ratio kcat/Km.
-
Visualizing Catalytic Processes
Diagram 1: General Workflow for Kinetic Analysis
References
A Comparative Guide to Non-Heme and Porphyrin Oxoiron Catalyst Efficiency
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective oxidation catalysts is a cornerstone of modern chemistry, with applications ranging from fine chemical synthesis to drug metabolism studies. Among the most promising candidates are bio-inspired iron-based catalysts, broadly categorized into non-heme and porphyrin (heme-type) systems. Both catalyst classes utilize a highly reactive oxoiron species to effect a range of oxidative transformations, including alkane hydroxylation and olefin epoxidation. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in selecting the appropriate catalyst for their specific needs.
At a Glance: Key Differences and Performance
| Feature | Non-Heme Oxoiron Catalysts | Porphyrin Oxoiron Catalysts |
| Ligand Scaffold | Typically polydentate nitrogen- and/or oxygen-donor ligands (e.g., TPA, BPMEN, Salen) | Macrocyclic porphyrin ring |
| Electronic Properties | More flexible tuning of electronic and steric properties through ligand modification[1] | Highly conjugated system, electronic properties modulated by peripheral substituents |
| Stability | Can be susceptible to oxidative degradation, but robust examples exist | Prone to oxidative degradation at the meso positions, requiring sterically hindered designs[2] |
| Biomimetic Target | Non-heme iron enzymes (e.g., methane monooxygenase) | Heme enzymes (e.g., cytochrome P450) |
Performance in Catalytic Oxidation
To provide a clear comparison, we examine the performance of representative non-heme and porphyrin oxoiron catalysts in two key oxidative transformations: the hydroxylation of cyclohexane and the epoxidation of styrene.
Cyclohexane Hydroxylation
The selective oxidation of C-H bonds in alkanes is a challenging yet highly desirable transformation. Both non-heme and porphyrin oxoiron catalysts have demonstrated the ability to hydroxylate cyclohexane to produce cyclohexanol and cyclohexanone.
Table 1: Comparison of Catalyst Performance in Cyclohexane Hydroxylation
| Catalyst | Ligand | Oxidant | Solvent | Temp. (°C) | TON (Turnover Number) | Product Selectivity (Alcohol:Ketone) | Reference |
| Non-Heme | Binuclear non-heme iron complex | MPPH | - | - | >200 (total) | 40:1 | [3] |
| Porphyrin | Fe(TPP)Cl | t-BuOOH | scCO₂ | - | 26/hour | High for cyclohexanol | [4] |
| Porphyrin | (TPPFeIII)₂O/CTS | O₂ | Solvent-free | 125 | 1.03 x 10⁵ (total) | High for ketone and alcohol | [2] |
Note: Direct comparison of TONs is challenging due to variations in reaction conditions and reporting (per hour vs. total). MPPH = 2-methyl-1-phenyl-2-propyl hydroperoxide; t-BuOOH = tert-butyl hydroperoxide; scCO₂ = supercritical carbon dioxide; CTS = chitosan.
Styrene Epoxidation
The epoxidation of olefins is a fundamental reaction in organic synthesis, providing access to valuable epoxide intermediates.
Table 2: Comparison of Catalyst Performance in Styrene Epoxidation
| Catalyst | Ligand | Oxidant | Solvent | Temp. (°C) | Yield (%) | TON (Turnover Number) | Reference |
| Non-Heme | Schiff base | H₂O₂ | - | - | 44 | - | [1] |
| Porphyrin | Fe(TPP)Cl | Styrene Oxide | MeCN | 60 | 98 | ~100 | [5][6] |
Note: The porphyrin-catalyzed reaction is a ring-expansion of styrene oxide with styrene, which is mechanistically distinct from direct epoxidation but demonstrates the catalyst's activity with epoxides.
Catalytic Mechanisms: A Visual Guide
The catalytic cycles of both non-heme and porphyrin oxoiron catalysts involve the formation of a high-valent oxoiron intermediate, which is the primary oxidizing species. However, the specific pathways and the nature of the active oxidant can differ.
Figure 1: Generalized catalytic cycle for a non-heme oxoiron catalyst.
Figure 2: Generalized catalytic cycle for a porphyrin oxoiron catalyst.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of catalyst performance. Below are representative procedures for catalytic cyclohexane hydroxylation and styrene epoxidation.
General Protocol for Catalytic Cyclohexane Hydroxylation with H₂O₂
-
Catalyst Preparation: A stock solution of the iron catalyst (e.g., a non-heme complex or Fe(TPP)Cl) is prepared in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mM.
-
Reaction Setup: In a glass vial equipped with a magnetic stir bar, the catalyst solution (e.g., 0.01 mmol, 1 mol%) and cyclohexane (1.0 mmol) are dissolved in the chosen solvent (e.g., 5 mL of acetone)[7].
-
Initiation of Reaction: The reaction is initiated by the slow addition of an aqueous solution of hydrogen peroxide (e.g., 30% H₂O₂, 1.0 mmol) to the stirred reaction mixture at a controlled temperature (e.g., 80°C)[7]. The slow addition helps to minimize the disproportionation of H₂O₂.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC). After a set reaction time (e.g., 8 hours), the reaction is quenched by the addition of a reducing agent, such as a saturated aqueous solution of Na₂SO₃.
-
Product Analysis: An internal standard (e.g., dodecane) is added to the quenched reaction mixture. The organic products are extracted with a suitable solvent (e.g., diethyl ether), dried over anhydrous Na₂SO₄, and analyzed by GC and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.
-
Calculation of Turnover Number (TON): The TON is calculated as the moles of product formed per mole of catalyst used.
General Protocol for Catalytic Styrene Epoxidation with a Terminal Oxidant
-
Catalyst Solution: A solution of the iron catalyst (e.g., a non-heme complex or Fe(TPP)Cl) is prepared in a solvent such as acetonitrile.
-
Reaction Mixture: To a round-bottom flask containing the catalyst solution, styrene (the substrate) is added.
-
Oxidant Addition: The oxidant (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) is added to the reaction mixture, often portion-wise or via a syringe pump, at a specific temperature (e.g., room temperature)[8].
-
Reaction Workup: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a reducing agent solution (e.g., aqueous Na₂S₂O₃ to remove excess oxidant), a basic solution (e.g., saturated aqueous NaHCO₃ to remove acidic byproducts), and brine.
-
Purification and Characterization: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. The yield of styrene oxide is determined, and its identity is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
-
Turnover Frequency (TOF) Calculation: If the reaction time is recorded, the TOF can be calculated as the TON divided by the reaction time. For very fast reactions, this provides a measure of the catalyst's intrinsic activity[8].
Conclusion
Both non-heme and porphyrin oxoiron catalysts are powerful tools for performing challenging oxidative transformations.
-
Non-heme catalysts offer greater synthetic flexibility, allowing for fine-tuning of the ligand environment to modulate reactivity and selectivity. This has led to the development of highly active and selective catalysts for C-H activation.
-
Porphyrin-based catalysts , as mimics of cytochrome P450, have been extensively studied and demonstrate high efficiency in a variety of oxidation reactions. However, their stability can be a concern, often necessitating the use of sterically hindered and more synthetically complex porphyrin scaffolds.
The choice between a non-heme and a porphyrin oxoiron catalyst will ultimately depend on the specific application, including the desired transformation, substrate scope, and operational stability requirements. The data and protocols presented in this guide provide a foundation for making an informed decision and for the further development of advanced oxidation catalysts.
References
- 1. Non-heme iron catalysts for epoxidation and aziridination reactions of challenging terminal alkenes: towards sustainability - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02413C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic investigation of cyclohexane oxidation by a non-heme iron complex: evidence of product inhibition by UV/vis stopped-flow studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron Porphyrins and Iron Salens as Highly Enantioselective Catalysts for the Ring-Expansion Reaction of Epoxides to Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[14]annulene complex immobilized on amino-functionalized SBA-15 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of Ligand Architecture: A Comparative Guide to the Reactivity of Sulfur-Ligated vs. Nitrogen-Ligated Oxoiron(IV) Complexes
For researchers, scientists, and drug development professionals, understanding the intricate factors that govern the reactivity of metalloenzymes and their synthetic analogues is paramount. Among these, the high-valent oxoiron(IV) species, key intermediates in a vast array of biological oxidation reactions, have garnered significant attention. This guide provides a comprehensive comparison of the reactivity of sulfur-ligated versus nitrogen-ligated oxoiron(IV) complexes, supported by experimental data, detailed methodologies, and visual representations to elucidate the fundamental principles governing their chemical behavior.
The coordination environment of the iron center plays a pivotal role in tuning the electronic structure and, consequently, the reactivity of the oxoiron(IV) unit. The substitution of a nitrogen atom in the ligand framework with a softer, more polarizable sulfur atom has been shown to dramatically enhance the oxidizing power of these complexes. This guide will delve into the quantitative differences in their reactivity towards C-H bond activation and other oxidative transformations.
Data Presentation: A Quantitative Comparison of Reactivity
The following table summarizes the second-order rate constants (k₂) for the reaction of representative sulfur- and nitrogen-ligated oxoiron(IV) complexes with various substrates. This quantitative data highlights the significantly greater reactivity of the sulfur-ligated species in C-H bond activation reactions.
| Complex | Ligand | Substrate | k₂ (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| Sulfur-Ligated | |||||
| [FeIV(O)(TMCS)]⁺ | Tetramethylthiocyclam (TMCS) | Ethylbenzene | ~1 x 10⁻¹ (estimated) | -40 | [1] |
| 9,10-Dihydroanthracene | 2.3 x 10¹ | -40 | [1] | ||
| Nitrogen-Ligated | |||||
| [FeIV(O)(TMC)(CH₃CN)]²⁺ | Tetramethylcyclam (TMC) | Ethylbenzene | < 9.6 x 10⁻⁵ | 25 | [2] |
| Thioanisole | 1.3 x 10⁻³ | 25 | [2] | ||
| [FeIV(O)(TBC)(CH₃CN)]²⁺ | 1,4,8,11-Tetrabenzyl-1,4,8,11-tetraazacyclotetradecane (TBC) | Ethylbenzene | 1.3(2) x 10⁻³ | 25 | [2] |
| Thioanisole | 2.0(2) | 25 | [2] | ||
| [FeIV(O)(N4Py)]²⁺ | N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine | Ethylbenzene | 1.3(2) x 10⁻³ | 25 | [2] |
Experimental Protocols
Synthesis of a Representative Nitrogen-Ligated Oxoiron(IV) Complex: [FeIV(O)(TMC)(CH₃CN)]²⁺
The synthesis of the nitrogen-ligated oxoiron(IV) complex, [FeIV(O)(TMC)(CH₃CN)]²⁺, is typically achieved through the oxidation of its iron(II) precursor.
1. Synthesis of the Iron(II) Precursor, [FeII(TMC)(OTf)₂]:
-
Under an inert atmosphere (e.g., a nitrogen-filled glovebox), a solution of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) in acetonitrile is added to a solution of iron(II) trifluoromethanesulfonate (Fe(OTf)₂) in acetonitrile.
-
The reaction mixture is stirred at room temperature for several hours, during which a white precipitate of [FeII(TMC)(OTf)₂] forms.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
2. Generation of the Oxoiron(IV) Complex:
-
The iron(II) precursor, [FeII(TMC)(OTf)₂], is dissolved in dry acetonitrile under an inert atmosphere at a low temperature (e.g., -40 °C).
-
A suitable oxidant, such as iodosylbenzene (PhIO) or a peracid, is added to the solution.
-
The formation of the pale-green [FeIV(O)(TMC)(CH₃CN)]²⁺ complex is monitored by UV-Vis spectroscopy, following the growth of its characteristic absorption band at approximately 820 nm.
Synthesis of a Representative Sulfur-Ligated Oxoiron(IV) Complex: [FeIV(O)(TMCS)]⁺
The synthesis of the sulfur-ligated analogue involves the preparation of the specialized TMCS ligand followed by complexation and oxidation.
1. Synthesis of the Tetramethylthiocyclam (TMCS) Ligand:
-
The synthesis of the TMCS ligand is a multi-step process that typically involves the initial synthesis of a cyclam derivative with a protected thiol group.
-
This is followed by deprotection and methylation of the nitrogen atoms to yield the final TMCS ligand. (Detailed multi-step synthetic procedures are available in the chemical literature).
2. Synthesis of the Iron(II) Precursor and Generation of the Oxoiron(IV) Complex:
-
The TMCS ligand is reacted with a suitable iron(II) salt, such as Fe(OTf)₂, in a non-coordinating solvent under strictly anaerobic and anhydrous conditions.
-
The resulting iron(II) complex is then oxidized at low temperature (e.g., -40 °C) using a strong oxidant like iodosylbenzene to generate the transient [FeIV(O)(TMCS)]⁺ species. The formation of the complex is monitored spectroscopically.
Kinetic Analysis of Reactivity
The rates of the reactions between the oxoiron(IV) complexes and various substrates are typically measured using stopped-flow spectrophotometry.
Experimental Setup:
-
The stopped-flow instrument consists of two drive syringes, a mixing chamber, and an observation cell coupled to a UV-Vis spectrophotometer.
-
One syringe is loaded with a solution of the pre-formed oxoiron(IV) complex in a suitable solvent (e.g., acetonitrile) maintained at a specific low temperature.
-
The second syringe contains a solution of the substrate in the same solvent.
-
The solutions are rapidly mixed, and the decay of the characteristic absorbance of the oxoiron(IV) complex is monitored over time.
Data Analysis:
-
The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance decay to a single-exponential function.
-
The second-order rate constant (k₂) is then obtained from the slope of a plot of kobs versus the concentration of the substrate.
Mandatory Visualization: Ligand Influence on Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between ligand type, Fe=O bond strength, and reactivity.
Caption: General experimental workflow for reactivity studies.
References
Oxoiron(V) vs. Oxoiron(IV) in Stereoretentive Hydroxylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective hydroxylation of C-H bonds is a cornerstone of modern synthetic chemistry and drug development, enabling the direct introduction of hydroxyl groups into complex organic molecules. High-valent oxoiron species, particularly oxoiron(IV) (Fe(IV)=O) and oxoiron(V) (Fe(V)=O), are key intermediates in many of these transformations, both in biological systems and synthetic catalysts. A critical aspect of these reactions is the preservation of the substrate's stereochemistry, a property known as stereoretention. This guide provides an objective comparison of the stereoretentive hydroxylation capabilities of oxoiron(V) and oxoiron(IV) species, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Stereoselectivity
The stereochemical outcome of hydroxylation reactions catalyzed by oxoiron species is intimately linked to the electronic structure of the active oxidant and the subsequent reaction mechanism. The key distinction lies in the lifetime of the substrate radical intermediate formed after hydrogen atom abstraction.
-
Oxoiron(V) (Fe(V)=O): Generally promotes high stereoretention . The reaction proceeds via a concerted or very rapid sequential mechanism where the hydroxyl group is transferred to the nascent substrate radical within a solvent cage. This "rebound" is so fast that the radical has no time to undergo conformational changes or epimerization.[1]
-
Oxoiron(IV) (Fe(IV)=O): Often leads to low stereoretention or stereorandomization . In many non-heme iron systems, the generation of Fe(IV)=O is accompanied by the formation of hydroxyl radicals through homolytic cleavage of a hydroperoxo-iron(III) intermediate. These free hydroxyl radicals can abstract a hydrogen atom from the substrate, creating a long-lived, freely diffusing substrate radical that can lose its stereochemical integrity before being trapped.[1][2]
Quantitative Comparison of Stereoretention
The stereoselectivity of hydroxylation reactions catalyzed by systems proposed to involve oxoiron(V) and oxoiron(IV) species has been experimentally demonstrated using stereoisomeric substrates such as cis- and trans-1,2-dimethylcyclohexane. The following table summarizes the results from a study using a non-heme iron catalyst, [Fe(II)(TPA)(CH3CN)2]2+, where the reaction conditions are tuned to favor either a stereoretentive or a non-stereoretentive pathway.[1]
| Substrate | Proposed Active Species | Product Distribution (cis-alcohol : trans-alcohol) | Stereoretention |
| cis-1,2-dimethylcyclohexane | Fe(V)=O (from low-spin Fe(III)OOH) | 97 : 3 | High (97%) |
| trans-1,2-dimethylcyclohexane | Fe(V)=O (from low-spin Fe(III)OOH) | 2 : 98 | High (98%) |
| cis-1,2-dimethylcyclohexane | Fe(IV)=O + •OH (from high-spin Fe(III)OOH) | 55 : 45 | Low (55%) |
| trans-1,2-dimethylcyclohexane | Fe(IV)=O + •OH (from high-spin Fe(III)OOH) | 52 : 48 | Low (52%) |
Mechanistic Pathways: A Tale of Two Intermediates
The divergent stereochemical outcomes originate from the different pathways of formation and reaction of the oxoiron species, which are often influenced by the spin state of the precursor iron(III)-hydroperoxo (Fe(III)OOH) intermediate.
Stereoretentive Pathway via Oxoiron(V)
The formation of a low-spin Fe(III)OOH intermediate is proposed to favor the heterolytic cleavage of the O-O bond, directly generating a highly reactive oxoiron(V) species. This species then proceeds through a rapid, concerted or near-concerted hydrogen atom abstraction and hydroxyl rebound mechanism, leading to high stereoretention.
References
Assessing Functional Enzyme Mimics for Industrial Applications: a Comparative Guide
The pursuit of robust and cost-effective catalysts for industrial processes has led to the development of functional enzyme mimics, a class of synthetic materials that replicate the catalytic activity of natural enzymes.[1][2] These mimics, particularly nano-sized materials known as nanozymes, offer significant advantages over their biological counterparts, including enhanced stability in harsh industrial conditions, lower production costs, and tunable catalytic properties.[3][4] This guide provides a comparative assessment of two key classes of enzyme mimics—peroxidase and glucose oxidase mimics—against their natural enzyme counterparts, supported by experimental data and detailed protocols for their evaluation.
Performance Comparison: Enzyme Mimics vs. Natural Enzymes
The efficacy of enzyme mimics is primarily evaluated based on their catalytic efficiency and stability under various operational conditions. The following tables summarize key performance indicators for peroxidase and glucose oxidase mimics in comparison to their natural analogues, horseradish peroxidase (HRP) and glucose oxidase (GOx).
Peroxidase Mimics vs. Horseradish Peroxidase (HRP)
Peroxidase mimics are widely explored for applications in diagnostics, wastewater treatment, and organic synthesis. Their performance is often assessed using chromogenic substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
| Catalyst | Substrate | Michaelis Constant (Km) (mM) | Catalytic Constant (kcat) (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Horseradish Peroxidase (HRP) | TMB | 0.4 | 1.0 x 103 | 5.0 | 25-30 | [5] |
| Fe3O4 Nanozyme | TMB | 0.1 | 4.7 x 105 | 4.0 | 45 | [2] |
| Pt@Carbon Dot Nanozyme | TMB | 0.08 | 1.9 x 106 | 4.0 | 37 | [6] |
| NiFe-LDH Nanozyme | TMB | 0.25 | - | 4.0 | 35 | [7] |
Table 1: Comparative catalytic performance of peroxidase mimics and HRP. Lower Km values indicate a higher affinity for the substrate, while a higher kcat signifies a greater turnover rate.
Glucose Oxidase Mimics vs. Glucose Oxidase (GOx)
Glucose oxidase mimics are of significant interest for applications in biofuel cells and glucose biosensors. Their performance is evaluated by measuring the oxidation of glucose.
| Catalyst | Substrate | Michaelis Constant (Km) (mM) | Optimal pH | Optimal Temperature (°C) | Stability | Reference |
| Glucose Oxidase (GOx) | D-Glucose | 27 | 5.5 | 30-40 | Denatures at high temp & extreme pH | [8] |
| "Non-naked" Au Nanozyme | D-Glucose | 3.9 | 7.4 | 25-60 | High stability over a wide pH and temperature range | [9] |
| Immobilized GOx on Fe3O4 MNPs | D-Glucose | - | 7.0 | 25 | Enhanced stability over free enzyme | [10] |
Table 2: Comparative performance of glucose oxidase mimics and GOx.
Experimental Protocols
Accurate assessment of the catalytic performance of enzyme mimics is crucial for their industrial adoption. The following are detailed protocols for determining the peroxidase-like and glucose oxidase-like activities of nanozymes.
Protocol for Determining Peroxidase-Like Activity
This protocol is adapted from standardized assays for peroxidase-like nanozymes.[7]
1. Materials and Reagents:
-
Nanozyme solution (e.g., Fe3O4 nanoparticles) of known concentration.
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution (10 mg/mL in DMSO).
-
Hydrogen peroxide (H2O2) solution (30%).
-
Sodium acetate buffer (0.2 M, pH 4.0).
-
96-well microplate.
-
Microplate reader.
2. Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
50 µL of sodium acetate buffer (0.2 M, pH 4.0).
-
10 µL of nanozyme solution.
-
10 µL of TMB solution.
-
-
Incubate the mixture at the desired temperature (e.g., 35°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of H2O2 solution (final concentration 1 mM).
-
Immediately measure the absorbance at 652 nm using a microplate reader at regular time intervals (e.g., every 30 seconds) for 5-10 minutes.
-
The initial reaction rate is determined from the linear portion of the absorbance vs. time curve.
3. Kinetic Analysis:
-
To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), vary the concentration of one substrate (e.g., H2O2) while keeping the other (TMB) at a saturating concentration.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol for Determining Glucose Oxidase-Like Activity
This protocol is based on methods used for characterizing gold-based nanozymes with glucose oxidase-like activity.[8][9]
1. Materials and Reagents:
-
Nanozyme solution (e.g., "non-naked" Au nanoparticles) of known concentration.
-
D-Glucose solution of varying concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Oxygen-saturated reaction vessel.
-
Method for detecting H2O2 or gluconic acid (e.g., colorimetric assay, electrochemical sensor).
2. Procedure:
-
Prepare a reaction mixture in an oxygen-saturated vessel containing:
-
Phosphate buffer (0.1 M, pH 7.4).
-
Nanozyme solution.
-
D-Glucose solution at a specific concentration.
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) with constant stirring.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or adding a reaction inhibitor).
-
Quantify the amount of product (H2O2 or gluconic acid) formed using a suitable analytical method.
3. Kinetic Analysis:
-
Determine the initial reaction rates at different glucose concentrations.
-
Plot the initial rates against glucose concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for understanding the complex processes involved in the study of enzyme mimics. The following visualizations, created using the DOT language, illustrate a key catalytic mechanism and a typical experimental workflow.
Caption: Catalytic cycle of a peroxidase-like nanozyme.
Caption: Experimental workflow for assessing enzyme mimics.
References
- 1. Nanomaterials Exhibiting Enzyme-Like Properties (Nanozymes): Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbon dot enhanced peroxidase-like activity of platinum nanozymes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Determination of the Catalytic Activity of a Peroxidase-like Nanozyme and Differences among Layered Double Hydroxides with Different Anions and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomaterials with Glucose Oxidase-Mimicking Activity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Non-Naked" Gold with Glucose Oxidase-Like Activity: A Nanozyme for Tandem Catalysis [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal Practices for Inorganic Chemical Waste in a Laboratory Setting
I. Core Principles of Chemical Waste Disposal
Before beginning any disposal procedure, it is crucial to consult your institution's specific hazardous waste disposal guidelines and the chemical's Safety Data Sheet (SDS). The following are general best practices for the safe handling and disposal of inorganic chemical waste in a laboratory environment.
-
Segregation: Never mix incompatible chemical wastes to avoid dangerous reactions such as explosions, fires, or the release of toxic gases. Waste should be segregated into compatible groups. For instance, acids should not be mixed with bases or oxidizers with organic materials.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents. Vague descriptions like "solvent waste" are unacceptable. Use full chemical names and avoid abbreviations or trade names.
-
Container Management: Waste containers must be in good condition, compatible with the chemicals they hold, and securely sealed. Liquid waste containers should not be filled beyond 70-80% capacity to allow for vapor expansion.
II. Step-by-Step Disposal Procedures for Inorganic Waste
The following is a generalized procedure for the disposal of inorganic chemical waste.
-
Characterization and Segregation:
-
Identify all components of the waste stream.
-
Segregate the waste into compatible categories (e.g., acidic, basic, heavy metals).
-
-
Neutralization (for acidic or basic waste):
-
For acidic waste: Slowly add the acid to a large volume of an ice-water mixture to dilute it to approximately 5% concentration. Prepare a 5-10% solution of a base, such as sodium carbonate (soda ash) or sodium hydroxide. Slowly and with stirring, add the diluted acid to the base solution until the pH is between 5 and 10.
-
For basic waste: Follow a similar procedure, neutralizing with a dilute acid.
-
Once neutralized, the solution can often be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and is in accordance with local regulations.
-
-
Precipitation of Metal Ions:
-
An alternative to direct disposal of dilute aqueous solutions is to precipitate the metal ions. This can be achieved by adjusting the pH to precipitate the metal hydroxide or by using a specific precipitating agent.
-
The resulting solid precipitate can then be separated from the liquid and disposed of as solid chemical waste.
-
-
Containerization and Labeling:
-
Place the treated waste into a designated, compatible, and leak-proof container.
-
Affix a hazardous waste label to the container, clearly identifying the contents, including the chemical names and approximate concentrations of all components.
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
III. Disposal of Empty Chemical Containers
Empty containers that once held hazardous chemicals must also be disposed of properly.
-
Thoroughly Empty: Ensure that only minimal chemical residue remains in the container.
-
Rinse: Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: Obliterate or remove the original manufacturer's label.
-
Dispose: Once cleaned and properly defaced, the container can often be disposed of as non-hazardous waste or recycled, according to institutional policy.
IV. Logical Workflow for Inorganic Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of inorganic chemical waste.
Caption: Workflow for the safe disposal of inorganic laboratory waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
